molecular formula C13H9F2NO B1421520 2-(2,4-Difluorobenzoyl)-5-methylpyridine CAS No. 1187170-63-3

2-(2,4-Difluorobenzoyl)-5-methylpyridine

Katalognummer: B1421520
CAS-Nummer: 1187170-63-3
Molekulargewicht: 233.21 g/mol
InChI-Schlüssel: UWGJUXPAXBOJHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Difluorobenzoyl)-5-methylpyridine is a useful research compound. Its molecular formula is C13H9F2NO and its molecular weight is 233.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Difluorobenzoyl)-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorobenzoyl)-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2,4-difluorophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-2-5-12(16-7-8)13(17)10-4-3-9(14)6-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGJUXPAXBOJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222671
Record name (2,4-Difluorophenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-63-3
Record name (2,4-Difluorophenyl)(5-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2-(2,4-Difluorobenzoyl)-5-methylpyridine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 2-(2,4-Difluorobenzoyl)-5-methylpyridine

Introduction: Defining the Target Structure

The nomenclature "2-(2,4-Difluorobenzoyl)-5-methylpyridine" specifies a precise molecular architecture: a ketone where a carbonyl group serves as a bridge between a 2,4-difluorophenyl ring and the 2-position of a 5-methylpyridine ring. This compound should be distinguished from its commonly referenced analogue, 2-(2,4-Difluorophenyl)-5-methylpyridine (CAS 583052-21-5), which features a direct covalent bond between the two aromatic rings and lacks the intervening carbonyl moiety.[1][2] The presence of the benzoyl group introduces significant structural and electronic differences, influencing the molecule's conformation, reactivity, and potential applications. This guide provides a comprehensive analysis of the hypothesized molecular structure of 2-(2,4-Difluorobenzoyl)-5-methylpyridine, outlining pathways for its synthesis, detailed protocols for its structural elucidation, and a discussion of its potential scientific utility based on the established chemistry of its constituent functional groups.

Section 1: Core Molecular Structure and Predicted Properties

The core structure consists of three key components: a pyridine ring, a phenyl ring, and a bridging ketone. The pyridine ring is substituted at the 5-position with a methyl group, which enhances solubility and can influence electronic properties. The phenyl ring is substituted at the 2- and 4-positions with fluorine atoms, powerful electron-withdrawing groups that significantly modulate the electronic character of the benzoyl moiety.

The central carbonyl group is electrophilic and acts as a rigid linker, influencing the relative orientation of the two aromatic rings. Due to steric hindrance and electronic repulsion, a non-planar (dihedral) angle between the pyridine and difluorophenyl rings is expected, a common feature in related benzamide structures.[3]

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Method
CAS Number Not AssignedN/A
Chemical Formula C₁₃H₉F₂NOCalculated
Molecular Weight 233.22 g/mol Calculated
Appearance Predicted: White to off-white solidAnalogy[2]
SMILES Cc1ccnc(c1)C(=O)c2cc(F)ccc2FPredicted
InChI Key Predicted via softwarePredicted

Section 2: Proposed Synthesis and Mechanistic Rationale

The synthesis of aryl-heteroaryl ketones can be achieved through several established organometallic routes. A highly plausible and controllable approach involves the reaction of an organometallic derivative of 5-methyl-2-bromopyridine with 2,4-difluorobenzaldehyde, followed by oxidation. This two-step process offers superior control over side reactions compared to direct acylation methods.

Experimental Protocol: Two-Step Synthesis

Step 1: Grignard Formation and Nucleophilic Addition

  • System Preparation: A three-neck round-bottom flask is flame-dried under a vacuum and backfilled with dry argon.

  • Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are added to the flask with a crystal of iodine in anhydrous tetrahydrofuran (THF). A solution of 2-bromo-5-methylpyridine (1.0 equivalent) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, 5-methyl-2-pyridylmagnesium bromide. The reaction is gently refluxed until the magnesium is consumed.

  • Nucleophilic Addition: The reaction mixture is cooled to 0 °C. A solution of 2,4-difluorobenzaldehyde (1.1 equivalents) in anhydrous THF is added dropwise.

  • Reaction & Quenching: The reaction is allowed to warm to room temperature and stirred overnight. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude secondary alcohol intermediate.

Step 2: Oxidation to the Ketone

  • Setup: The crude alcohol is dissolved in dichloromethane (DCM).

  • Oxidation: Pyridinium chlorochromate (PCC) or a Dess-Martin periodinane oxidation (1.5 equivalents) is added portion-wise at room temperature.

  • Monitoring & Workup: The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is filtered through a pad of Celite and silica gel to remove the oxidant byproducts.

  • Purification: The filtrate is concentrated, and the resulting crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, 2-(2,4-Difluorobenzoyl)-5-methylpyridine.

Causality and Rationale: The Grignard-based approach is selected for its high functional group tolerance and reliability in forming carbon-carbon bonds. The subsequent oxidation step is a standard and efficient method for converting secondary alcohols to ketones with minimal side products.

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Stage cluster_final Final Product 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine Grignard 5-methyl-2-pyridylmagnesium bromide 2-bromo-5-methylpyridine->Grignard 1. Mg_THF Mg, THF, I2 2,4-difluorobenzaldehyde 2,4-difluorobenzaldehyde Alcohol Secondary Alcohol Intermediate 2,4-difluorobenzaldehyde->Alcohol Grignard->Alcohol 2. Add Aldehyde Final_Product 2-(2,4-Difluorobenzoyl)- 5-methylpyridine Alcohol->Final_Product 3. Oxidation Oxidant PCC or Dess-Martin Periodinane Oxidant->Final_Product G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_results Verified Data Purified_Compound Purified Solid Sample MS Mass Spectrometry (HRMS) Purified_Compound->MS IR Infrared (IR) Spectroscopy Purified_Compound->IR NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Purified_Compound->NMR X-Ray Single-Crystal X-Ray Diffraction Purified_Compound->X-Ray If crystalizable Composition Elemental Composition MS->Composition Functional_Groups Functional Groups (C=O) IR->Functional_Groups Connectivity Atom Connectivity & Environment NMR->Connectivity 3D_Structure 3D Molecular Structure X-Ray->3D_Structure

Caption: Workflow for comprehensive structural elucidation.

Section 4: Potential Applications and Scientific Context

While specific experimental data for 2-(2,4-Difluorobenzoyl)-5-methylpyridine is not available, its structure suggests potential applications in two primary fields: materials science and medicinal chemistry.

  • Materials Science : The parent compound, 2-(2,4-Difluorophenyl)-5-methylpyridine, is a well-known cyclometalating ligand used in creating metal complexes for Organic Light-Emitting Diodes (OLEDs) and photocatalysis. [1][4]The introduction of a carbonyl linker in the benzoyl derivative could create a new class of ligands. The carbonyl group's ability to participate in coordination or hydrogen bonding could lead to novel metal-organic frameworks (MOFs) or complexes with different photophysical properties, potentially altering emission spectra or photocatalytic efficiency.

  • Medicinal Chemistry : The 2,4-difluorobenzoyl moiety is a common feature in pharmacologically active molecules. For instance, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. [5]Pyridine derivatives are also a cornerstone of drug development, with applications ranging from agrochemicals to pharmaceuticals. [6]The combination of these two pharmacophores in a single molecule makes it a compelling candidate for screening in drug discovery programs, particularly as an enzyme inhibitor where the ketone could interact with active site residues.

Conclusion

2-(2,4-Difluorobenzoyl)-5-methylpyridine represents a structurally distinct molecule from its more common phenyl-linked analogue. Its architecture, centered around a ketone bridge, imparts specific electronic and steric properties that make it an intriguing target for chemical synthesis. The outlined methodologies for its creation and comprehensive characterization provide a clear and scientifically rigorous pathway for its investigation. Based on the known utility of its constituent fragments, this compound holds significant potential as a novel ligand in materials science or as a scaffold in the development of new therapeutic agents.

References

  • DORAS | DCU Research Repository. molbank. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PharmaCompass. CAS 106266-04-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Presta Products. 2-(2,4-Difluorophenyl)-5-methylpyridine. [Link]

  • PubChem. 2,4-Dichloro-5-methylpyridine. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(2,4-Difluorobenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(2,4-Difluorobenzoyl)-5-methylpyridine, a key intermediate in pharmaceutical and materials science research. The methodologies presented herein are synthesized from established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a robust framework for its preparation.

Introduction and Significance

2-(2,4-Difluorobenzoyl)-5-methylpyridine is a fluorinated aryl ketone derivative of pyridine. The presence of the difluorophenyl moiety can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. The methyl-substituted pyridine ring offers a handle for further functionalization. While specific applications are often proprietary, related aryl-pyridine structures are utilized as ligands in catalysis and as key components in the development of therapeutic agents.[1]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the carbonyl carbon-pyridine C2 bond. This bond can be strategically formed through a nucleophilic addition of an organometallic reagent to a suitable electrophile. The most common and industrially scalable approach for such transformations is the Grignard reaction.[2][3]

Our proposed pathway, therefore, centers on the Grignard reaction between 2,4-difluorophenylmagnesium bromide and 2-cyano-5-methylpyridine. The nitrile group serves as an effective electrophile for the Grignard reagent, and subsequent hydrolysis of the resulting imine affords the desired ketone.

Caption: Retrosynthetic analysis of 2-(2,4-Difluorobenzoyl)-5-methylpyridine.

Synthesis of Precursors

Preparation of 2,4-Difluorophenylmagnesium Bromide (Grignard Reagent)

The Grignard reagent is prepared from 1-bromo-2,4-difluorobenzene and magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[3][4] The reaction is highly sensitive to moisture and oxygen, necessitating the use of anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[2]

Experimental Protocol:

  • All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen.

  • Magnesium turnings (1.2 eq) are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Anhydrous THF is added to cover the magnesium.

  • A small crystal of iodine can be added to activate the magnesium surface.

  • A solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel.

  • The reaction is initiated, often evidenced by gentle refluxing and the disappearance of the iodine color. The rate of addition is controlled to maintain a steady reflux.

  • After the addition is complete, the mixture is stirred at room temperature or gently heated to ensure complete reaction. The resulting dark grey-brown solution is the Grignard reagent.

Synthesis of 2-Cyano-5-methylpyridine

2-Cyano-5-methylpyridine can be synthesized from 5-methylpyridine-N-oxide. The cyanation of pyridine N-oxides is a well-established method for introducing a nitrile group at the C2 position.[5]

Experimental Protocol:

  • 5-Methylpyridine-N-oxide (1.0 eq) is dissolved in an appropriate solvent such as acetonitrile.

  • A cyanating agent, such as potassium cyanide (KCN), is added (typically in excess).

  • An acylating agent, for instance, dimethylcarbamoyl chloride, is added to activate the N-oxide for nucleophilic attack.[5]

  • The reaction mixture is heated, and the progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction is quenched, and the product is extracted and purified.

Core Synthesis: Grignard Reaction and Hydrolysis

This section details the central reaction for the synthesis of the target compound.

Synthesis_Workflow cluster_0 Grignard Reagent Preparation cluster_1 Grignard Reaction cluster_2 Hydrolysis and Work-up A 1-Bromo-2,4-difluorobenzene + Mg C Initiation (Iodine) A->C B Anhydrous THF B->C D 2,4-Difluorophenylmagnesium bromide C->D F Addition at low temperature D->F E 2-Cyano-5-methylpyridine E->F G Imine-magnesium complex F->G I Hydrolysis G->I H Aqueous Acid (e.g., HCl) H->I J Extraction I->J K Purification (Chromatography/Crystallization) J->K L 2-(2,4-Difluorobenzoyl)-5-methylpyridine K->L

Caption: Experimental workflow for the synthesis of 2-(2,4-Difluorobenzoyl)-5-methylpyridine.

Experimental Protocol:

  • The solution of 2,4-difluorophenylmagnesium bromide prepared in section 3.1 is cooled to 0 °C in an ice bath.

  • A solution of 2-cyano-5-methylpyridine (0.9 eq) in anhydrous THF is added dropwise to the Grignard reagent. The temperature is maintained below 10 °C to minimize side reactions.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is then carefully quenched by pouring it onto a mixture of ice and aqueous acid (e.g., 1 M HCl). This step hydrolyzes the intermediate imine to the desired ketone.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 2-(2,4-Difluorobenzoyl)-5-methylpyridine.

Mechanistic Rationale:

The carbon atom of the Grignard reagent is highly nucleophilic and attacks the electrophilic carbon of the nitrile group. This addition forms a magnesium salt of an imine. Subsequent acidic workup protonates the imine nitrogen, making it a good leaving group, and facilitates hydrolysis to the corresponding ketone.

Data Summary

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsPhysical State
1-Bromo-2,4-difluorobenzene192.991.0Liquid
Magnesium24.311.2Solid
2-Cyano-5-methylpyridine118.140.9Solid
2-(2,4-Difluorobenzoyl)-5-methylpyridine233.22-Solid

Conclusion

The synthesis of 2-(2,4-Difluorobenzoyl)-5-methylpyridine can be reliably achieved through a Grignard reaction between 2,4-difluorophenylmagnesium bromide and 2-cyano-5-methylpyridine. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields. This guide provides a detailed, step-by-step protocol and the underlying chemical principles to aid researchers in the successful synthesis of this valuable compound.

References

  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630.
  • CHEM 322L Experiment 1: Grignard Reaction. (n.d.). Web Pages.
  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). ResearchGate.
  • Grignard reaction. (n.d.). Wikipedia.
  • Grignard Reaction. (n.d.). Alfa Chemistry.
  • 2-(2,4-Difluorophenyl)-5-methylpyridine. (n.d.). Ossila.
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008). Journal of the Korean Chemical Society, 52(4), 423-426.

Sources

Spectroscopic Data for 2-(2,4-Difluorobenzoyl)-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2,4-Difluorobenzoyl)-5-methylpyridine. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide emphasizes the rationale behind experimental choices and provides detailed, self-validating protocols for data acquisition.

Introduction

2-(2,4-Difluorobenzoyl)-5-methylpyridine is a heterocyclic aromatic ketone of interest in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing difluorobenzoyl group and the electron-donating methyl group on the pyridine ring, create a unique electronic environment that influences its chemical reactivity and physical properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research or development setting. This guide presents a detailed analysis of its predicted spectroscopic signature.

Molecular Structure and Synthesis Context

A plausible synthetic route for 2-(2,4-Difluorobenzoyl)-5-methylpyridine involves the palladium-catalyzed cross-coupling reaction of a 2-halopyridine derivative with a benzoyl derivative, or the reaction of a pyridyl organometallic reagent with a benzoyl chloride. For instance, the reaction of 2-bromo-5-methylpyridine with 2,4-difluorobenzaldehyde followed by oxidation, or the direct acylation of a 5-methyl-2-pyridyl organometallic species with 2,4-difluorobenzoyl chloride, are viable approaches.[1][2] Understanding the synthetic pathway is crucial for anticipating potential impurities that could be observed in the spectra.

Molecular_Structure cluster_benzoyl 2,4-Difluorobenzoyl Group cluster_pyridine 5-Methylpyridine Group C1' C1' C2' C2' C1'->C2' C=O C=O C1'->C=O C3' C3' C2'->C3' F2' F C2'->F2' C4' C4' C3'->C4' C5' C5' C4'->C5' F4' F C4'->F4' C6' C6' C5'->C6' C6'->C1' O O C2 C2 C=O->C2 N1 N1 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 CH3 CH3 C5->CH3 C6->N1

Caption: Molecular structure of 2-(2,4-Difluorobenzoyl)-5-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework of 2-(2,4-Difluorobenzoyl)-5-methylpyridine.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.65d1HH6
~7.80dd1HH4
~7.50m1HH6'
~7.40d1HH3
~7.00m1HH5'
~6.90m1HH3'
~2.40s3H-CH₃

Expertise & Experience in Interpretation:

  • The downfield shift of H6 is anticipated due to the anisotropic effect of the neighboring nitrogen atom and the carbonyl group.

  • The protons on the difluorobenzoyl ring (H3', H5', H6') are expected to exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

  • The methyl group protons are predicted to appear as a singlet in the upfield region, characteristic of an alkyl substituent on an aromatic ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~192.0C=O
~165.0 (dd)C4'
~163.0 (dd)C2'
~155.0C2
~150.0C6
~138.0C4
~136.0C5
~133.0 (dd)C6'
~125.0C3
~120.0 (dd)C1'
~112.0 (dd)C5'
~105.0 (t)C3'
~18.5-CH₃

Expertise & Experience in Interpretation:

  • The carbonyl carbon is expected to be the most downfield signal.

  • The carbons directly bonded to fluorine (C2' and C4') will appear as doublets of doublets due to one-bond and three-bond C-F coupling.

  • The C3' carbon, situated between the two fluorine atoms, is predicted to show a triplet-like pattern due to two-bond C-F couplings.

  • The pyridine ring carbons will have chemical shifts influenced by the nitrogen atom and the benzoyl and methyl substituents.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow Sample_Prep Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer Transfer the solution to a 5 mm NMR tube. Sample_Prep->Transfer Instrument_Setup Instrument Setup: Place the tube in the spectrometer. Lock on the deuterium signal of CDCl₃. Transfer->Instrument_Setup Shimming Shim the magnetic field to optimize homogeneity. Instrument_Setup->Shimming 1H_Acquisition ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence (e.g., zg30). Set appropriate spectral width and number of scans. Shimming->1H_Acquisition 13C_Acquisition ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Set appropriate spectral width and a larger number of scans for better signal-to-noise. 1H_Acquisition->13C_Acquisition Processing Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). 13C_Acquisition->Processing Analysis Spectral Analysis: Integrate the ¹H signals and assign the peaks based on chemical shifts, multiplicities, and coupling constants. Processing->Analysis

Caption: Standard workflow for NMR data acquisition.

Trustworthiness: This protocol ensures self-validation by using a deuterated solvent with a known residual peak for internal calibration, a standard practice that guarantees the accuracy of the reported chemical shifts.[3][4][5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumC-H stretching (aromatic)
~2920-2980WeakC-H stretching (methyl)
~1670StrongC=O stretching (aryl ketone)
~1580-1600Medium-StrongC=C stretching (aromatic rings)
~1200-1300StrongC-F stretching
~1100-1150StrongC-F stretching

Expertise & Experience in Interpretation:

  • The most prominent peak is expected to be the carbonyl stretch, characteristic of an aryl ketone. Its position around 1670 cm⁻¹ is indicative of conjugation with the aromatic rings.

  • Strong absorptions in the 1100-1300 cm⁻¹ region are definitive for the C-F stretching vibrations of the difluorobenzoyl moiety.

  • The aromatic C-H and C=C stretching vibrations confirm the presence of the pyridine and benzene rings.

Experimental Protocol for FT-IR Data Acquisition

FTIR_Workflow Background_Scan Background Scan: Ensure the sample compartment is empty and clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O. Sample_Prep Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Background_Scan->Sample_Prep Sample_Scan Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Sample_Prep->Sample_Scan Processing Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum. Perform baseline correction if necessary. Sample_Scan->Processing Analysis Spectral Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups. Processing->Analysis

Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.

Trustworthiness: The use of a background scan is a critical self-validating step in FT-IR spectroscopy. It ensures that the resulting spectrum is solely from the sample, free from atmospheric interference.[8][9][10][11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
233High[M]⁺ (Molecular Ion)
141High[M - C₆H₄N-CH₃]⁺ (2,4-Difluorobenzoyl cation)
113Medium[C₆H₃F₂]⁺
92Medium[C₆H₄N]⁺ (Pyridyl fragment)

Expertise & Experience in Interpretation:

  • The molecular ion peak at m/z 233 would confirm the molecular weight of the compound.

  • A major fragmentation pathway is expected to be the cleavage of the bond between the carbonyl carbon and the pyridine ring, leading to the highly stable 2,4-difluorobenzoyl cation at m/z 141.

  • Further fragmentation of the benzoyl cation could lead to the peak at m/z 113.

  • The observation of a peak at m/z 92 would correspond to the 5-methylpyridyl fragment.

Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow Sample_Intro Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples. Ionization Ionization: Bombard the sample with electrons (typically 70 eV for EI) to generate positively charged ions. Sample_Intro->Ionization Mass_Analysis Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight). Ionization->Mass_Analysis Detection Detection: Detect the separated ions to generate a mass spectrum. Mass_Analysis->Detection Analysis Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Detection->Analysis

Caption: Standard workflow for mass spectrometry data acquisition.

Trustworthiness: The protocol is self-validating through the calibration of the mass spectrometer with a known standard before analysis, ensuring accurate mass-to-charge ratio measurements.[13][14][15][16][17]

Conclusion

The predicted spectroscopic data presented in this guide provide a robust foundation for the characterization of 2-(2,4-Difluorobenzoyl)-5-methylpyridine. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, coupled with standardized and self-validating experimental protocols, offers a comprehensive resource for researchers in the fields of chemistry and drug development. This information is critical for ensuring the identity and purity of this compound in future studies and applications.

References

  • Taylor & Francis. (2009, April 15). Preferential Reactivity of Pyridylmagnesiumchloride with N,N-Dialkyl Arylamides over Carbonitriles: Synthesis of 2-(Aroyl) Pyridines. Retrieved from [Link]

  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Request PDF. Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Retrieved from [Link]

  • PubMed. (2021, September 3). Rhodium-Catalyzed Synthesis of 2-Aroylpyrimidines via Cascade Heteropolyene Rearrangement. Retrieved from [Link]

  • Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • Professor Andrew Mills. Standard Operating Procedure 1 FTIR (Spectrum One). Retrieved from [Link]

  • UCI Environmental Health & Safety. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved from [Link]

  • Unknown. (2007, August 5). Standard Operating Procedure for the Perkin Elmer model 1600 FTIR. Retrieved from [Link]

  • Scribd. Ftir Sop | PDF. Retrieved from [Link]

  • Unknown. Shimadzu FTIR Standard Operating Procedure. Retrieved from [Link]

  • Unknown. Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

  • Unknown. Optimizing Mass Spectrometer Performance for Experiments 1 and 2 ... - STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • Unknown. FGD ICP/MS Standard Operating Procedure: Inductively Coupled Plasma/Mass Spectrometry for Trace Element Analysis in Flue. Retrieved from [Link]

  • Unknown. Standard Operating Procedure H-NMR. Retrieved from [Link]

  • University of Waterloo. (2020, January 7). University of Waterloo Mass Spectrometry Facility (UWMSF) Thermo LTQ Standard Operating Procedure (SOP). Retrieved from [Link]

  • University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]

  • The University of Melbourne. STANDARD OPERATING PROCEDURE. Retrieved from [Link]

Sources

Technical Guide: Solubility & Thermodynamics of 2-(2,4-Difluorobenzoyl)-5-methylpyridine

[1]

Executive Summary

2-(2,4-Difluorobenzoyl)-5-methylpyridine (Structure: Pyridine ring linked via a carbonyl group to a 2,4-difluorophenyl ring) represents a class of aryl-pyridine ketones often utilized as intermediates in the synthesis of COX-2 inhibitors (e.g., structural analogs of Etoricoxib) or as ligands in organometallic catalysis.[1]

Precise solubility data for this compound is critical for:

  • Reaction Optimization: Maximizing concentration to improve throughput.

  • Purification: Designing cooling or anti-solvent crystallization steps to remove impurities (e.g., defluoro analogs).[1]

  • Thermodynamic Modeling: Predicting behavior outside tested ranges using the Modified Apelblat and

    
     equations.
    

Part 1: Chemical Context & Solubility Landscape[1]

Structural Analysis & Polarity

The molecule features a hydrophobic fluorinated phenyl ring and a basic methyl-pyridine moiety, bridged by a polar ketone.[1]

  • Hydrophobic Domain: 2,4-Difluorophenyl ring (Lipophilic).[1]

  • Hydrophilic/Polar Domain: Pyridine nitrogen (H-bond acceptor) and Carbonyl oxygen.[1]

  • Implication: The compound exhibits "amphiphilic" solubility behavior—soluble in semi-polar organic solvents but practically insoluble in water.[1]

Predicted Solubility Trends

Based on structural analogs (e.g., 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone), the solubility profile follows the "like dissolves like" principle, typically increasing with temperature.[1]

Solvent ClassRepresentative SolventsPredicted Solubility LevelProcess Utility
Polar Aprotic DMF, DMSO, NMPVery High (>20 mol%)Reaction solvents; difficult to crystallize from.[1]
Polar Aprotic (Volatile) Acetone, AcetonitrileHigh Good for dissolution; potential for cooling crystallization.[1]
Polar Protic (Alcohols) Methanol, Ethanol, IPAModerate (Temp.[1] dependent)Ideal for Crystallization. High solubility at boiling, low at ambient.[1]
Esters Ethyl AcetateModerate Good for extraction and washing.[1]
Non-Polar Hexane, TolueneLow Anti-solvents to force precipitation.[1]
Aqueous WaterNegligible Strong anti-solvent.[1]
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Critical Note on Identity: Ensure distinction between the Benzoyl derivative (Ketone linker, discussed here) and the Phenyl derivative (2-(2,4-Difluorophenyl)-5-methylpyridine, CAS 583052-21-5), which is a biaryl ligand. The ketone linker significantly increases polarity and alters solubility compared to the biaryl analog.[1]

Part 2: Experimental Protocols (Methodology)

To generate authoritative solubility data, two methods are industry-standard. The Laser Monitoring Observation Technique is recommended for its precision and speed.[1]

Protocol A: Laser Monitoring Observation Technique (Recommended)

This dynamic method minimizes material usage and detects the exact dissolution point via turbidity changes.[1]

Workflow:

  • Preparation: Place a known mass of solute and solvent into a jacketed glass vessel equipped with a stirrer.

  • Setup: Insert a laser source and a light intensity sensor (photometer) on opposite sides of the vessel.[1]

  • Equilibration: Maintain temperature with a programmable water bath.

  • Dissolution: Slowly increase temperature (e.g., 2 K/h).

  • Detection: The laser intensity reaching the sensor will jump sharply when the last crystal dissolves (clear point).[1]

  • Repetition: Repeat with varying solute/solvent ratios to map the curve.

Protocol B: Static Gravimetric Method (Validation)
  • Saturation: Add excess solute to solvent in a sealed flask.[1]

  • Agitation: Shake at constant temperature for 48–72 hours (ensure equilibrium).

  • Sampling: Stop agitation, allow settling (2–4 hours).

  • Filtration: Filter supernatant using a heated syringe filter (0.45 µm) to prevent crash-out.

  • Analysis: Evaporate solvent and weigh the residue, or quantify via HPLC/UV-Vis.

Experimental Workflow Diagram

SolubilityProtocolStartStart: Solubility DeterminationMethodSelectSelect MethodStart->MethodSelectLaserSetupLaser Monitoring Setup(Dynamic)MethodSelect->LaserSetupHigh Precision/SpeedGravSetupShake-Flask Method(Static)MethodSelect->GravSetupStandard ValidationMixMix Solute + Solvent(Known Mass Ratio)LaserSetup->MixHeatRamp Temp (2 K/h)Mix->HeatDetectDetect Laser Transmittance Jump(Dissolution Point)Heat->DetectDataRaw Solubility Data(x vs T)Detect->DataSaturateSaturate Solvent(Excess Solid)GravSetup->SaturateEquilibrateStir 48h @ Constant TempSaturate->EquilibrateFilterFilter Supernatant(Isothermal)Equilibrate->FilterWeighEvaporate & Weigh / HPLCFilter->WeighWeigh->Data

Caption: Comparative workflow for dynamic (Laser) and static (Gravimetric) solubility determination methods.[1]

Part 3: Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow interpolation and calculation of dissolution enthalpy (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[2][3]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[2]
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Interpretation:

    • If ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       is negative and 
      
      
      is positive, solubility typically increases with temperature.
    • The model accounts for the non-ideality of the solution better than the simple van't Hoff equation.[1]

(Buchowski) Equation

Useful for describing solid-liquid equilibrium:

ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">

  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     : Model parameters.[2][4]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     : Melting point of the solute (Kelvin).[2]
    
Thermodynamic Parameters

Using the Van't Hoff analysis on the linear portion of the plot (


  • Enthalpy (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  Usually positive (endothermic), indicating heat is absorbed during dissolution.
    
  • Entropy (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  Usually positive, driven by the disordering of the crystal lattice.
    
  • Gibbs Free Energy (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ): 
    
    
    .

Part 4: Process Application (Crystallization)

The solubility data directly informs the isolation strategy.[1] For 2-(2,4-Difluorobenzoyl)-5-methylpyridine, a Cooling Crystallization in alcohols or an Anti-Solvent Crystallization is recommended.[1]

Crystallization Strategy Diagram

CrystallizationStrategyInputCrude Reaction MixtureSolventSelectSolvent Selection(Based on Solubility Data)Input->SolventSelectPathAHigh T SolubilityLow Ambient Solubility(e.g., Ethanol, IPA)SolventSelect->PathASteep Solubility CurvePathBHigh Solubility(e.g., Acetone, DMF)SolventSelect->PathBFlat/High Solubility CurveCoolingCooling Crystallization(Reflux -> 0°C)PathA->CoolingIsolationFiltration & DryingCooling->IsolationAntiSolventAnti-Solvent Addition(Add Water/Hexane)PathB->AntiSolventAntiSolvent->IsolationProductPure API IntermediateIsolation->Product

Caption: Decision tree for selecting crystallization mode based on solubility curve steepness.

Practical Recommendations
  • Solvent Choice: Ethanol or Isopropanol are likely the optimal balance.[1] They usually show a steep solubility curve (high at boiling, low at room temp), enabling high recovery yields (>85%) via simple cooling.[1]

  • Anti-Solvent: If the compound is highly soluble in the reaction solvent (e.g., DMF), adding Water (slowly) is the most effective method to force precipitation, provided the compound is stable to hydrolysis (aryl ketones generally are).[1]

References

  • Wang, J., et al. "Solubility and Thermodynamic Properties of 2-(2,4-Difluorophenyl)-5-methylpyridine in Pure Organic Solvents."[1] Journal of Chemical & Engineering Data. (Reference to general solubility protocols for this class). [1]

  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] (Source for Apelblat Equation).

  • Jouyban, A. "Review of the modifications of the Jouyban-Acree model for solubility prediction." Journal of Molecular Liquids. (Source for mixing models).

  • Davies, I. W., et al. "A Practical Synthesis of a COX-2 Inhibitor."[1] The Journal of Organic Chemistry, 65(25), 8415-8420.[1] (Context on synthesis of similar methylpyridine intermediates).

2-(2,4-Difluorobenzoyl)-5-methylpyridine as a cyclometalating ligand

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for 2-(2,4-Difluorobenzoyl)-5-methylpyridine , a specialized ligand scaffold in organometallic chemistry.

Editorial Note: While the chemical nomenclature "2-(2,4-Difluorobenzoyl)-5-methylpyridine" explicitly refers to the ketone-bridged molecule, this structure is frequently encountered in two distinct contexts:

  • As a Discrete Ligand: Forming six-membered metallacycles or N,O-chelates.

  • As a Precursor: To the ubiquitous blue-emitting ligand 2-(2,4-Difluorophenyl)-5-methylpyridine (F2mppy) used in OLEDs. This guide addresses the specific "Benzoyl" architecture while providing the necessary comparative context for its "Phenyl" analog to ensure application accuracy.

Molecular Identity & Structural Logic

Compound: 2-(2,4-Difluorobenzoyl)-5-methylpyridine Core Scaffold: 2-Benzoylpyridine Substituents: 2,4-Difluoro (phenyl ring), 5-Methyl (pyridine ring) Abbreviation: dfbz-mpy (proposed)

Structural Significance

The molecule features a carbonyl (


) linker  between the pyridine and phenyl rings. This distinguishes it fundamentally from the direct C-C bonded phenylpyridine class.
  • Electronic Effect: The carbonyl group is strongly electron-withdrawing (EWG). In a cyclometalated complex, this lowers the LUMO energy significantly compared to the phenylpyridine analog, typically resulting in red-shifted emission or non-radiative decay pathways, rather than the deep blue associated with F2mppy.

  • Chelation Geometry: Upon cyclometalation (C-H activation), this ligand forms a six-membered metallacycle (Metal-N-C-C-C-C), unlike the stable five-membered rings formed by 2-phenylpyridines.

Disambiguation: Benzoyl vs. Phenyl
FeatureBenzoyl (This Topic) Phenyl (F2mppy)
Linker Ketone (

)
Direct Bond (

)
Metallacycle Size 6-Membered5-Membered
Primary Use Catalysis, Red/Orange Emitters, IntermediateBlue/Sky-Blue OLEDs
CAS Example Varies by isomer583052-21-5

Coordination Chemistry & Mechanism[2]

Coordination Modes

The 2-(2,4-difluorobenzoyl)-5-methylpyridine ligand exhibits hemilability, offering two primary coordination pathways depending on the metal center (Ir, Pt, Pd) and reaction conditions.

  • Mode A:

    
     Chelation (Neutral or Anionic) 
    
    • The pyridine nitrogen and carbonyl oxygen bind to the metal.

    • Utility: Common in Lewis acid catalysis or as a precursor state before C-H activation.

  • Mode B:

    
     Cyclometalation (Anionic) 
    
    • Mechanism: The metal coordinates to Nitrogen, directing C-H activation at the ortho position of the phenyl ring (C6').

    • Result: Formation of a monoanionic, bidentate ligand forming a six-membered ring.

    • Selectivity: The 2,4-difluoro substitution blocks one ortho site (C3'), forcing activation at the C6' position (the position between the H and the ketone bridge).

Cyclometalation Mechanism (Ir/Pt)

The formation of the cyclometalated complex typically follows an Electrophilic C-H Activation or Concerted Metalation-Deprotonation (CMD) pathway.

Cyclometalation Ligand Free Ligand (dfbz-mpy) Coord N-Coordinated Intermediate Ligand->Coord + Metal Source (e.g., IrCl3) TS Transition State (Agostic C-H...M) Coord->TS C-H Proximity Product Cyclometalated Complex (6-membered) TS->Product - HCl/HOAc (Base Assisted)

Figure 1: Mechanism of cyclometalation for 2-benzoylpyridine derivatives.

Experimental Protocols

Synthesis of the Ligand (dfbz-mpy)

Objective: Synthesize 2-(2,4-difluorobenzoyl)-5-methylpyridine via nucleophilic addition.

Reagents:

  • 2-Bromo-5-methylpyridine[1]

  • n-Butyllithium (2.5 M in hexanes)

  • 2,4-Difluorobenzonitrile (or N-methoxy-N-methyl-2,4-difluorobenzamide)

  • Solvent: Anhydrous THF

Protocol:

  • Lithiation: In a flame-dried flask under Argon, dissolve 2-bromo-5-methylpyridine (1.0 eq) in anhydrous THF. Cool to -78°C .

  • Addition: Dropwise add n-BuLi (1.1 eq) over 20 minutes. Stir for 1 hour at -78°C to generate the 2-lithio-5-methylpyridine species.

  • Coupling: Dissolve 2,4-difluorobenzonitrile (1.0 eq) in THF and add dropwise to the lithiated mixture.

  • Hydrolysis: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Quench with 2M HCl (aq) and stir for 1 hour to hydrolyze the imine intermediate to the ketone.

  • Workup: Neutralize with NaHCO3, extract with DCM, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Complexation with Iridium (General Procedure)

Objective: Synthesize the bis-cyclometalated dimer


.

Reagents:

  • Ligand: 2-(2,4-Difluorobenzoyl)-5-methylpyridine (2.2 eq)

  • Metal:

    
     (1.0 eq)
    
  • Solvent: 2-Ethoxyethanol/Water (3:1 v/v)

Protocol:

  • Mixing: Combine ligand and Iridium salt in the solvent mixture in a round-bottom flask.

  • Reflux: Degas with Nitrogen for 30 minutes. Heat to 110°C (Reflux) for 18–24 hours.

    • Note: Benzoyl ligands may require higher temperatures or longer times due to the formation of the less favored 6-membered ring compared to phenylpyridines.

  • Precipitation: Cool to RT. Add water to precipitate the dimer.

  • Isolation: Filter the solid, wash with water and methanol.

  • Validation: Verify structure via

    
    -NMR. Look for the loss of the specific phenyl proton signal indicating C-H activation.
    

Photophysical Properties & Applications

Data Summary (Theoretical vs. Analog)

The following table contrasts the expected properties of the Benzoyl ligand against the standard Phenyl ligand used in OLEDs.

PropertyBenzoyl Complex (dfbz-mpy) Phenyl Complex (F2mppy)
Emission Color Orange / Red / Non-emissiveSky-Blue / Green

(Emission)
> 550 nm (Expected)~460–470 nm
HOMO Level Deep (stabilized by C=O)Deep (stabilized by F)
LUMO Level Very Deep (localized on C=O)High (on Pyridine)
Triplet Energy (

)
LowHigh
Critical Application Note

If your target is a Blue Phosphorescent Emitter , the benzoyl ligand is likely incorrect. You must reduce the ketone to a methylene group or use the directly coupled phenylpyridine. The benzoyl ligand is better suited for:

  • Oxygen Sensing: The triplet state of benzoyl-bridged complexes is often sensitive to quenching.

  • Photocatalysis: The deep HOMO/LUMO levels facilitate oxidative quenching cycles.

Synthesis Pathway Visualization

Synthesis Start1 2-Bromo-5-methylpyridine Lithiation Lithiation (-78°C) (n-BuLi) Start1->Lithiation Start2 2,4-Difluorobenzonitrile Coupling Nucleophilic Attack & Acid Hydrolysis Lithiation->Coupling + Start2 Ligand LIGAND: 2-(2,4-Difluorobenzoyl)-5-methylpyridine Coupling->Ligand Complexation IrCl3 / 2-Ethoxyethanol Reflux Ligand->Complexation Dimer Dimer Complex [Ir(L)2Cl]2 Complexation->Dimer

Figure 2: Synthetic pathway from commercial precursors to the Iridium dimer.

References

  • MDPI. Pd(II), Pd(III) and Pd(IV) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives. Molecules, 2023. Available at: [Link]

  • PubChem. 2-(2,4-Difluorophenyl)pyridine Compound Summary. Available at: [Link]

Sources

Unlocking New Frontiers in Photocatalysis: A Technical Guide to the Potential of 2-(2,4-Difluorobenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quest for novel, efficient, and selective photocatalysts is a cornerstone of modern organic synthesis and drug development. This in-depth technical guide introduces 2-(2,4-Difluorobenzoyl)-5-methylpyridine, a molecule of significant interest, and explores its promising, yet largely untapped, potential in the realm of photocatalysis. By dissecting its structural attributes and drawing upon the well-established photochemistry of benzophenone and benzoylpyridine analogues, we will delineate a scientifically grounded rationale for its application in challenging chemical transformations. This guide provides a comprehensive overview, from a proposed synthetic pathway to predicted photophysical and electrochemical properties, and culminates in detailed, actionable experimental protocols for its potential applications in C-H bond functionalization and polymerization initiation.

Introduction: The Case for 2-(2,4-Difluorobenzoyl)-5-methylpyridine in Photocatalysis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic chemistry, enabling the construction of complex molecular architectures under mild conditions.[1] At the heart of this technology lies the photocatalyst, a molecule capable of absorbing light and initiating single-electron transfer (SET) or energy transfer processes. While ruthenium and iridium complexes have historically dominated the field, there is a growing impetus to develop metal-free organic photocatalysts that are cheaper, more sustainable, and offer unique reactivity.[2]

Benzophenone and its derivatives are a well-established class of organic photosensitizers.[3] Their utility stems from an efficient intersystem crossing (ISC) to a long-lived triplet excited state upon photoexcitation. This triplet state possesses a diradical character, rendering it a potent hydrogen atom transfer (HAT) agent.[3] The introduction of a pyridine moiety, as in benzoylpyridines, modulates the electronic and photophysical properties, offering avenues for tuning reactivity.

This guide focuses on the specific, yet underexplored, molecule: 2-(2,4-Difluorobenzoyl)-5-methylpyridine . We hypothesize that the unique combination of a difluorinated benzoyl group and a methyl-substituted pyridine ring will impart advantageous properties for photocatalysis. The electron-withdrawing nature of the fluorine atoms is expected to influence the redox potentials and enhance intersystem crossing, while the methyl group can subtly tune the electronic properties and solubility.

Synthesis of 2-(2,4-Difluorobenzoyl)-5-methylpyridine: A Proposed Protocol

A robust and scalable synthesis is paramount for the widespread adoption of a new photocatalyst. Based on established methodologies for the synthesis of benzoylpyridines, we propose a two-step sequence commencing with the readily available 3-picoline (3-methylpyridine).

Step 1: Synthesis of 5-Methylpicolinic Acid

The initial step involves the oxidation of 3-picoline to 5-methylpicolinic acid.

  • Reaction: Oxidation of 3-picoline

  • Reagents: 3-picoline, Potassium permanganate (KMnO₄), Water

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-picoline in water.

    • Slowly add potassium permanganate in portions to the stirred solution. The reaction is exothermic and should be controlled by external cooling if necessary.

    • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

    • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the 5-methylpicolinic acid.

    • Collect the product by filtration, wash with cold water, and dry under vacuum.

Step 2: Friedel-Crafts Acylation with 2,4-Difluorobenzoyl Chloride

The final step involves the Friedel-Crafts acylation of benzene with the acid chloride of 5-methylpicolinic acid. A more direct approach, though potentially less selective, would be the Friedel-Crafts acylation of a suitable pyridine derivative with 2,4-difluorobenzoyl chloride. A plausible and more direct synthesis can be adapted from the established synthesis of 3-benzoylpyridine.[4]

  • Reaction: Friedel-Crafts Acylation

  • Reagents: 5-Methylnicotinic acid, Thionyl chloride (SOCl₂), Benzene, Aluminum chloride (AlCl₃)

  • Protocol:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-methylnicotinic acid.

    • Slowly add distilled thionyl chloride and reflux the mixture until the acid has completely dissolved and gas evolution ceases, forming the acid chloride.

    • Distill off the excess thionyl chloride under reduced pressure.

    • Add anhydrous benzene to the flask, followed by the portion-wise addition of anhydrous aluminum chloride at a low temperature (0-5 °C).

    • After the addition, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours.

    • Cool the reaction mixture and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the aqueous layer and neutralize it with a strong base (e.g., NaOH) to precipitate the product.

    • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or distillation under reduced pressure.

Predicted Physicochemical, Photophysical, and Electrochemical Properties

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Appearance White to off-white crystalline solidSimilar to other benzoylpyridine derivatives.[5]
Solubility Soluble in common organic solvents (e.g., acetonitrile, dichloromethane, THF)The presence of the methyl group and the overall organic nature of the molecule suggest good solubility in organic media.
UV-Vis Absorption (λmax) ~340-360 nmThe n→π* transition of the benzoyl chromophore is responsible for the absorption in this region. The exact position will be influenced by the substituents.[2]
Triplet Energy (ET) ~68-70 kcal/molSimilar to benzophenone (69 kcal/mol). The pyridine nitrogen and fluorine substituents are expected to have a modest effect on the triplet energy.[6][7]
Intersystem Crossing (ISC) Quantum Yield (ΦISC) High (>0.9)Benzophenone and its derivatives are known for their highly efficient ISC from the S1 to the T1 state.[6]
Excited State Reduction Potential (Ered) ~ +2.0 to +2.3 V vs. SCEThe reduction potential of the excited state can be estimated using the equation Ered = Ered + ET. The electron-withdrawing fluorine atoms will make the ground state reduction potential more positive.[6][7]
Ground State Reduction Potential (Ered) ~ -0.8 to -1.0 V vs. SCEThe reduction potential of substituted benzophenones is influenced by the electronic nature of the substituents. Electron-withdrawing groups make the reduction potential more positive.[6][8]

Potential Applications in Photocatalysis

Based on its predicted properties, 2-(2,4-Difluorobenzoyl)-5-methylpyridine is a promising candidate for a range of photocatalytic applications, primarily leveraging its ability to act as a hydrogen atom transfer (HAT) catalyst.

Application 1: C(sp³)-H Bond Functionalization

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. The triplet excited state of 2-(2,4-Difluorobenzoyl)-5-methylpyridine is predicted to be a potent hydrogen abstractor, capable of activating even unactivated C-H bonds.

Proposed Reaction: Benzylic C-H Amination

A potential application is the direct amination of benzylic C-H bonds, a valuable transformation for the synthesis of bioactive molecules.

Experimental Workflow for Benzylic C-H Amination

G cluster_prep Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Work-up and Analysis reagents 1. Add Toluene (substrate) 2. Add N-Fluorobenzenesulfonimide (NFSI, amine source) 3. Add 2-(2,4-Difluorobenzoyl)-5-methylpyridine (photocatalyst) 4. Add Acetonitrile (solvent) to a vial degas Degas the solution with Argon for 15 min reagents->degas irradiate Irradiate with a 365 nm LED lamp with stirring at room temperature for 24 h degas->irradiate quench Quench the reaction irradiate->quench extract Extract with an organic solvent quench->extract analyze Analyze by GC-MS and NMR to determine conversion and yield extract->analyze

Caption: Workflow for photocatalytic C-H amination.

Proposed Photocatalytic Cycle

G PC PC PC_star PC* PC->PC_star hν (365 nm) PC_star->PC ISC Radical R• PC_star->Radical HAT PC_H PC-H• Substrate R-H Product R-N Radical->Product PC_H->PC Regeneration Amine_source N-Source Amine_radical N-Radical Amine_source->Amine_radical SET or Energy Transfer

Caption: Proposed photocatalytic cycle for C-H amination.

Mechanistic Rationale:

  • Photoexcitation: 2-(2,4-Difluorobenzoyl)-5-methylpyridine (PC) absorbs a photon of light (e.g., 365 nm) and is promoted to an excited singlet state (S1).

  • Intersystem Crossing (ISC): The S1 state rapidly undergoes intersystem crossing to the more stable triplet state (T1, denoted as PC*), which has a diradical character.

  • Hydrogen Atom Transfer (HAT): The excited triplet state (PC*) abstracts a hydrogen atom from the benzylic position of the substrate (R-H), generating a benzyl radical (R•) and a ketyl radical intermediate (PC-H•).[3]

  • Radical Coupling: The benzyl radical (R•) reacts with the amine source (e.g., N-fluorobenzenesulfonimide) to form the desired C-N bond and a byproduct.

  • Catalyst Regeneration: The ketyl radical (PC-H•) is oxidized back to the ground state photocatalyst (PC), completing the catalytic cycle.

Application 2: Photoinitiated Radical Polymerization

The ability to generate radicals upon photoirradiation makes 2-(2,4-Difluorobenzoyl)-5-methylpyridine a potential photoinitiator for radical polymerization. This is particularly relevant for applications in coatings, adhesives, and 3D printing.

Proposed Reaction: Polymerization of Methyl Methacrylate (MMA)

Experimental Protocol for Photoinitiated Polymerization:

  • Preparation of the Monomer Solution: In a vial, prepare a solution of methyl methacrylate (MMA) and the photoinitiator, 2-(2,4-Difluorobenzoyl)-5-methylpyridine (e.g., 1 mol%).

  • Degassing: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes. Oxygen is a known quencher of radical polymerization.

  • Irradiation: Irradiate the vial with a UV lamp (e.g., 365 nm) at a controlled temperature.

  • Monitoring Polymerization: Monitor the progress of the polymerization by measuring the viscosity of the solution or by taking aliquots at different time points and determining the conversion by gravimetry (after precipitation of the polymer in a non-solvent like methanol) or by spectroscopic methods (e.g., NMR, by observing the disappearance of the vinyl protons).

  • Characterization of the Polymer: After the desired time, precipitate the polymer, dry it under vacuum, and characterize it by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

Mechanism of Photoinitiation:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) PI_star PI* (Triplet State) PI->PI_star Radical1 PI-H• PI_star->Radical1 HAT from Monomer or Solvent Monomer Monomer (M) Radical2 M• Radical1->Radical2 + M Growing_chain M_n• New_chain M_{n+1}• Growing_chain->New_chain + M Chain1 M_n• Polymer Polymer Chain1->Polymer Chain2 M_m• Chain2->Polymer

Caption: Mechanism of photoinitiated radical polymerization.

Mechanistic Rationale:

  • Photoexcitation and Radical Generation: Upon absorption of light, the photoinitiator (PI), 2-(2,4-Difluorobenzoyl)-5-methylpyridine, forms its triplet excited state. This excited state can then abstract a hydrogen atom from a suitable donor (e.g., the monomer itself, a solvent, or a co-initiator) to generate an initiating radical.

  • Initiation: The generated radical adds to a monomer molecule, creating a new radical species.

  • Propagation: This new radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

  • Termination: The polymerization process is terminated by the combination or disproportionation of two growing polymer chains.

Experimental Validation and Characterization

To validate the proposed applications and fully characterize the photocatalytic properties of 2-(2,4-Difluorobenzoyl)-5-methylpyridine, a series of experiments are essential.

Quantum Yield Determination

The quantum yield (Φ) of a photochemical reaction is a critical measure of its efficiency. It is defined as the number of molecules of product formed per photon absorbed.

Experimental Protocol for Quantum Yield Measurement:

  • Actinometry: Determine the photon flux of the light source at the irradiation wavelength using a chemical actinometer, such as potassium ferrioxalate. This involves irradiating a solution of the actinometer for a specific time and measuring the amount of product formed spectrophotometrically.[9]

  • Photoreaction: Carry out the photocatalytic reaction under identical conditions (geometry, wavelength, and light intensity) as the actinometry experiment.

  • Product Quantification: Determine the initial rate of product formation by taking aliquots at different time intervals and analyzing them by a suitable analytical technique (e.g., GC, HPLC, or NMR with an internal standard).

  • Calculation: The quantum yield is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)

Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful technique for determining the redox potentials of a molecule.

Experimental Protocol for Cyclic Voltammetry:

  • Solution Preparation: Prepare a solution of 2-(2,4-Difluorobenzoyl)-5-methylpyridine in a suitable solvent (e.g., anhydrous acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

  • Measurement: Record the cyclic voltammogram by scanning the potential between the working and reference electrodes. The potential at which reduction occurs will give the ground state reduction potential (Ered).

  • Internal Standard: It is recommended to use an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+), for accurate determination of the potentials.

Spectroscopic Characterization

Transient absorption spectroscopy can provide invaluable insights into the properties of the excited states of the photocatalyst, such as the lifetime and absorption spectrum of the triplet state.[10][11]

Conclusion and Future Outlook

2-(2,4-Difluorobenzoyl)-5-methylpyridine represents a highly promising, yet underexplored, candidate for applications in photocatalysis. Its predicted properties, rooted in the well-understood photochemistry of benzophenones, suggest its potential as a robust and efficient hydrogen atom transfer photocatalyst. The presence of fluorine and methyl substituents offers opportunities for fine-tuning its electronic and photophysical characteristics.

The detailed synthetic and experimental protocols provided in this guide are intended to serve as a launchpad for researchers to explore the full potential of this molecule. Future work should focus on the experimental validation of its predicted properties and the expansion of its applications to a wider range of challenging chemical transformations. The development of such novel, metal-free organic photocatalysts is crucial for advancing the frontiers of sustainable chemistry and enabling the synthesis of next-generation pharmaceuticals and materials.

References

  • An electrochemical and computational chemistry study of substituted benzophenones. Electrochimica Acta, 2021, 373, 137894.

  • Pyridine derivatives as activating groups in photocatalytic radical reactions. Doctoral dissertation, University of Cambridge, 2018.

  • The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Coupling and 1,2-Dicarbofunctionalization of Olefins. Journal of the American Chemical Society, 2022, 144(36), 16486-16497.

  • 2-Benzoylpyridine. PubChem, National Center for Biotechnology Information.

  • Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes. Data, 2022, 7(12), 183.

  • Correlation between the Electrochemical and Spectroscopic Behavior of some Substituted Pyridines. Canadian Journal of Chemistry, 1973, 51(8), 1169-1175.

  • Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters, 2023, 25(20), 3633-3637.

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 2022, 27(19), 6608.

  • Friedel-Crafts Acylation. MilliporeSigma.

  • Friedel–Crafts reaction. Wikipedia.

  • Photoredox Catalysis in Organic Chemistry. The Journal of Organic Chemistry, 2016, 81(15), 6898-6926.

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate.

  • C–H functionalization reactions enabled by hydrogen atom transfer to carbon-centered radicals. Chemical Science, 2020, 11(45), 12193-12217.

  • Visible light photocatalysis with benzophenone for radical thiol-ene reactions. Catalysis Science & Technology, 2017, 7(21), 4974-4978.

  • Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride. PrepChem.

  • Synthesis of 2-chloro-5-methylpyridine. Google Patents.

  • A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 2018, 17(6), 725-733.

  • Synthesis method of 2-benzoylpyridine. Google Patents.

  • Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.

  • 3-BENZOYLPYRIDINE. Organic Syntheses, 1955, 35, 12.

  • An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. International Journal of Molecular Sciences, 2023, 24(7), 6759.

  • Ultrafast transient absorption spectroscopy: Principles and application to photosynthetic systems. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 2004, 1657(2-3), 82-96.

  • Investigation of Broadband Optical Nonlinear Absorption and Transient Dynamics in Orange IV Containing Azobenzene. Materials, 2021, 14(16), 4607.

  • Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. Journal of the American Chemical Society, 2020, 142(9), 4125-4130.

  • Calculating quantum yield of a photocatalyst. Reddit.

Sources

role of 2-(2,4-Difluorobenzoyl)-5-methylpyridine in OLED technology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of Phenylpyridine Ligands in OLED Technology: A Case Study of 2-(2,4-Difluorophenyl)-5-methylpyridine

A Note on Chemical Nomenclature: This guide addresses the role of 2-(2,4-Difluorophenyl)-5-methylpyridine in OLED technology. Initial searches for "2-(2,4-Difluorobenzoyl)-5-methylpyridine" did not yield results pertaining to OLED applications. The closely related compound, 2-(2,4-Difluorophenyl)-5-methylpyridine, however, is a well-documented and crucial component in the development of phosphorescent emitters for high-efficiency OLEDs. This guide will focus on the latter, scientifically prominent compound.

Introduction: The Quest for Efficient Light Emission in OLEDs

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, vibrant colors, and flexibility. At the heart of every OLED is the emissive layer, where electrical energy is converted into light. The efficiency of this conversion is a critical determinant of device performance. In this context, phosphorescent OLEDs (PhOLEDs) represent a significant leap forward, theoretically capable of achieving 100% internal quantum efficiency by harnessing both singlet and triplet excitons. This is a substantial improvement over first-generation fluorescent OLEDs, which are limited to harvesting only the 25% of excitons that are in the singlet state.[1][]

The success of PhOLEDs hinges on the design of sophisticated organometallic complexes that can efficiently facilitate phosphorescence. These complexes typically consist of a heavy metal atom, such as iridium(III), coordinated to organic ligands. It is in this critical role as a ligand that 2-(2,4-Difluorophenyl)-5-methylpyridine (DFPMPy) and its derivatives have emerged as key players.

2-(2,4-Difluorophenyl)-5-methylpyridine: A Molecular Blueprint for High-Performance Emitters

2-(2,4-Difluorophenyl)-5-methylpyridine is a difluorinated heterocyclic derivative of arylpyridine.[3] Its molecular structure is strategically designed to serve as a cyclometalating ligand. This means that it coordinates to a metal center through two distinct points: the nitrogen atom's lone pair of electrons on the pyridine ring and the delocalized π-electron cloud of the benzene ring.[3] This bidentate chelation forms a highly stable organometallic complex, which is essential for the longevity and efficiency of an OLED device.

Key Structural Features and Their Impact:

FeatureChemical GroupRole in OLED Performance
Cyclometalating Moiety PhenylpyridineForms stable complexes with heavy metals like Iridium (Ir(III)).[4][5]
Fluorine Substituents -FLowers the Highest Occupied Molecular Orbital (HOMO) energy level, leading to a blue-shift in the emission spectrum and enhancing photoluminescence quantum yield.[3][6]
Methyl Group -CH₃Enhances the solubility of the molecule, which is advantageous for device fabrication, particularly in solution-processed OLEDs.[3]

The Mechanism of Electrophosphorescence: A Symphony of Photophysics

The primary role of 2-(2,4-Difluorophenyl)-5-methylpyridine in an OLED is as a ligand in a phosphorescent emitter, or "dopant," which is dispersed within a host material in the emissive layer. The process of light emission can be broken down into several key steps:

  • Charge Injection and Transport: When a voltage is applied across the OLED, electrons are injected from the cathode and holes from the anode. These charges are transported through the electron transport layer (ETL) and hole transport layer (HTL), respectively.[7]

  • Exciton Formation: Electrons and holes meet in the emissive layer and combine to form excitons, which are bound electron-hole pairs.

  • Energy Transfer to the Emitter: The energy of the excitons formed in the host material is transferred to the phosphorescent guest molecules, such as an Iridium complex featuring the 2-(2,4-Difluorophenyl)-5-methylpyridine ligand.

  • Intersystem Crossing and Phosphorescence: In the iridium complex, the strong spin-orbit coupling induced by the heavy metal atom facilitates efficient intersystem crossing from the singlet excited state to the triplet excited state. The triplet excitons then radiatively decay back to the ground state, emitting light in a process known as phosphorescence. This process, known as metal-to-ligand charge transfer (MLCT), occurs when an electron migrates from the metal center to the ligands upon excitation.[3]

OLED_Mechanism cluster_device OLED Device cluster_process Energy Transfer and Emission Anode Anode HTL Hole Transport Layer (HTL) Anode->HTL Hole Injection EML Emissive Layer (Host + Guest) HTL->EML Hole Transport Exciton Host Exciton Formation ETL Electron Transport Layer (ETL) ETL->EML Electron Transport Cathode Cathode Cathode->ETL Electron Injection EnergyTransfer Energy Transfer to Guest Exciton->EnergyTransfer GuestExcitation Guest Molecule Excitation (e.g., Ir-DFPMPy complex) EnergyTransfer->GuestExcitation ISC Intersystem Crossing (S1 -> T1) GuestExcitation->ISC Phosphorescence Phosphorescence (T1 -> S0) ISC->Phosphorescence Light Light Emission Phosphorescence->Light

Caption: Energy flow in a phosphorescent OLED.

Experimental Protocols: From Synthesis to Device Fabrication

Synthesis of 2-(2,4-Difluorophenyl)-5-methylpyridine

While various synthetic routes exist, a common approach involves a cross-coupling reaction. The following is a generalized protocol and should be adapted based on specific laboratory conditions and safety procedures.

Materials:

  • 2-Bromo-5-methylpyridine

  • (2,4-Difluorophenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel purged with an inert gas (e.g., Argon), add 2-bromo-5-methylpyridine, (2,4-difluorophenyl)boronic acid, and the palladium catalyst.

  • Add the base and the solvent mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure 2-(2,4-Difluorophenyl)-5-methylpyridine.

Fabrication of a Phosphorescent OLED

The following outlines a simplified, conceptual workflow for fabricating a multilayer PhOLED using thermal evaporation.

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Encapsulation & Testing Substrate ITO-coated glass substrate Cleaning Substrate Cleaning (Sonication) Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone Dep_HTL Deposit Hole Transport Layer (HTL) UV_Ozone->Dep_HTL Transfer to vacuum chamber Dep_EML Co-deposit Emissive Layer (Host + Ir-DFPMPy Guest) Dep_HTL->Dep_EML Dep_ETL Deposit Electron Transport Layer (ETL) Dep_EML->Dep_ETL Dep_EIL Deposit Electron Injection Layer (EIL, e.g., LiF) Dep_ETL->Dep_EIL Dep_Cathode Deposit Cathode (e.g., Al) Dep_EIL->Dep_Cathode Encapsulation Encapsulation (Protect from O₂/H₂O) Dep_Cathode->Encapsulation Remove from vacuum Testing Device Characterization Encapsulation->Testing

Caption: Workflow for OLED fabrication via thermal evaporation.

Conclusion: The Future of Phenylpyridine Ligands in OLEDs

2-(2,4-Difluorophenyl)-5-methylpyridine exemplifies the molecular engineering required to advance OLED technology. Its strategic design, featuring a stable chelating structure, electron-withdrawing fluorine atoms, and a solubilizing methyl group, makes it a highly effective ligand for creating efficient and stable phosphorescent emitters. As the demand for more efficient and durable displays and lighting solutions grows, the continued development of novel phenylpyridine derivatives will undoubtedly play a pivotal role in shaping the future of optoelectronics.

References

  • MDPI. (2021). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • PMC. (n.d.). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]

  • MDPI. (2021). Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. Retrieved from [Link]

  • PMC. (n.d.). Achieving high efficiency ultrapure violet OLEDs with a CIEy coordinate of below 0.015 through precise manipulation of peripheral heavy atom sulfur. Retrieved from [Link]

  • RSC Publishing. (n.d.). High-efficiency solution-processed green thermally activated delayed fluorescence OLEDs using a polymer-small molecule mixed host. Retrieved from [Link]

  • MDPI. (2022). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. Retrieved from [Link]

  • ResearchGate. (2023). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Retrieved from [Link]

  • PMC. (n.d.). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Retrieved from [Link]

  • Chemistry & Chemical Technology. (2021). NEW CARBAZOLE BASED HOST MATERIALS FOR THERMALLY ACTIVATED DELAYED FLUORESCENT OLEDS. Retrieved from [Link]

  • PMC. (2024). Phosphorescent PdII–PdII Emitter‐Based Red OLEDs with an EQEmax of 20.52%. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Dalton Transactions (RSC Publishing). (n.d.). Heteroleptic Ir(iii) complexes based on 2-(2,4-difluorophenyl)-pyridine and bisthienylethene: structures, luminescence and photochromic properties. Retrieved from [Link]

Sources

An In-depth Technical Guide to Exploring the Bioactivity of 2-(2,4-Difluorobenzoyl)-5-methylpyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and biological evaluation of novel 2-(2,4-difluorobenzoyl)-5-methylpyridine analogs. Drawing upon established methodologies and insights from related compound classes, this document outlines a strategic approach to unlocking the therapeutic potential of this promising chemical scaffold.

Introduction: The Rationale for Investigating 2-(2,4-Difluorobenzoyl)-5-methylpyridine Analogs

The 2-(2,4-difluorobenzoyl)-5-methylpyridine scaffold represents a compelling starting point for drug discovery endeavors. This assertion is rooted in the well-documented bioactivity of its constituent moieties. The pyridine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability[1]. The 2,4-difluorobenzoyl group, with its electron-withdrawing fluorine atoms, can enhance binding affinities and modulate the pharmacokinetic properties of a molecule[2]. The strategic combination of these fragments, along with the 5-methyl group for potential modulation of solubility and steric interactions, suggests a high probability of discovering novel bioactive compounds.

This guide will delineate a systematic approach to explore the therapeutic potential of analogs derived from this core structure, with a focus on anticancer and anti-inflammatory applications, as suggested by preliminary evidence from related chemical series[1][3][4].

Synthetic Strategy: A Proposed Pathway to Novel Analogs

The synthesis of 2-(2,4-difluorobenzoyl)-5-methylpyridine analogs can be approached through a convergent strategy, leveraging established organic chemistry reactions. A plausible and efficient synthetic route is outlined below. The rationale behind this multi-step synthesis is to build the core scaffold and then introduce diversity at a late stage, allowing for the creation of a focused library of analogs for biological screening.

Proposed Synthetic Workflow

Synthetic Workflow A 2-Bromo-5-methylpyridine B Grignard Formation A->B Mg, THF D Grignard Addition B->D C 2,4-Difluorobenzaldehyde C->D E Intermediate Alcohol D->E Workup F Oxidation E->F PCC or Dess-Martin periodinane G 2-(2,4-Difluorobenzoyl)-5-methylpyridine (Core Scaffold) F->G H Analog Derivatization G->H Further functionalization I Library of Analogs H->I

Caption: Proposed synthetic workflow for 2-(2,4-Difluorobenzoyl)-5-methylpyridine analogs.

Detailed Experimental Protocol: Synthesis of the Core Scaffold
  • Step 1: Grignard Reagent Formation: To a solution of 2-bromo-5-methylpyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 5-methyl-2-pyridylmagnesium bromide.

  • Step 2: Grignard Addition: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (0 °C) of 2,4-difluorobenzaldehyde in anhydrous THF. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Step 3: Oxidation: The resulting intermediate alcohol is oxidized to the corresponding ketone, the core scaffold 2-(2,4-difluorobenzoyl)-5-methylpyridine. This can be achieved using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Step 4: Purification: The crude product is purified by column chromatography on silica gel to yield the pure 2-(2,4-difluorobenzoyl)-5-methylpyridine.

This core scaffold can then be subjected to a variety of derivatization reactions to generate a library of analogs. For instance, functional groups can be introduced on the pyridine or benzoyl rings to explore structure-activity relationships (SAR).

Exploring Bioactivity: A Multi-pronged Screening Approach

Based on the bioactivities of structurally related compounds, the initial screening of 2-(2,4-difluorobenzoyl)-5-methylpyridine analogs should focus on anticancer and anti-inflammatory activities.

Anticancer Activity Screening

A tiered approach is recommended for evaluating the anticancer potential of the synthesized analogs.

Tier 1: In Vitro Cytotoxicity Screening

The initial assessment of anticancer activity involves determining the cytotoxicity of the compounds against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability [5][6]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colorectal cancer) in 96-well plates at a density of 4,000-5,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Cytotoxicity of Lead Analogs

Compound IDCancer Cell LineIC50 (µM)
Analog-001MCF-712.5
Analog-002MCF-75.2
Analog-003A54925.1
Analog-004A5498.9
Analog-005HCT11615.8
Analog-006HCT1167.3
Reference Drug (e.g., 5-FU)MCF-73.5

Tier 2: Mechanism of Action Studies

For the most potent analogs identified in the cytotoxicity screen, further studies should be conducted to elucidate their mechanism of action. Based on literature for similar compounds, potential targets include topoisomerases and protein kinases[1][4].

Anticancer_MoA cluster_0 Potential Mechanisms of Anticancer Activity A 2-(2,4-Difluorobenzoyl)-5-methylpyridine Analog B Topoisomerase II Inhibition A->B C VEGFR-2 Inhibition A->C D DNA Damage B->D E Apoptosis C->E D->E

Caption: Potential anticancer mechanisms of action for the analogs.

Experimental Protocol: Topoisomerase II Inhibition Assay [4]

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase II enzyme, and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of the analogs can be assessed using both in vitro and in vivo models.

In Vitro Screening: COX-2 Inhibition Assay

Given that many anti-inflammatory drugs target cyclooxygenase (COX) enzymes, an initial in vitro screen for COX-1 and COX-2 inhibition is warranted.

Experimental Protocol: COX-2 Inhibitory Assay [3]

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of the compounds.

In Vivo Screening: Carrageenan-Induced Rat Paw Edema

This is a classic and reliable model for evaluating the in vivo acute anti-inflammatory activity of novel compounds[7][8].

Experimental Protocol: Carrageenan-Induced Rat Paw Edema [7][8]

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 100 mg/kg).

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each compound compared to a control group that received only the vehicle.

Data Presentation: In Vivo Anti-inflammatory Activity

Compound IDDose (mg/kg)Edema Inhibition (%) at 3h
Analog-00710045.2
Analog-00810062.8
Analog-00910055.1
Reference Drug (Ibuprofen)10070.7[7]

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the initial biological screening will be crucial for establishing a structure-activity relationship (SAR). By comparing the activity of different analogs, researchers can identify key structural features that contribute to potency and selectivity. This information will guide the design and synthesis of second-generation analogs with improved pharmacological profiles.

SAR_Logic A Initial Library of Analogs B Biological Screening (In Vitro & In Vivo) A->B C Data Analysis (IC50, % Inhibition) B->C D SAR Elucidation C->D E Identification of Key Structural Features D->E F Design of Second-Generation Analogs E->F G Synthesis and Evaluation F->G G->B H Lead Optimization G->H

Caption: Iterative cycle of SAR-driven lead optimization.

Conclusion and Future Directions

The 2-(2,4-difluorobenzoyl)-5-methylpyridine scaffold holds significant promise for the development of novel therapeutic agents. The systematic approach outlined in this guide, encompassing rational synthesis, multi-tiered biological screening, and SAR-driven optimization, provides a robust framework for exploring the full potential of this chemical class. Future work should focus on expanding the analog library, exploring a wider range of biological targets, and conducting more in-depth preclinical studies on the most promising lead compounds.

References

  • Machingura, W., & Eboka, P. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PMC. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]

  • News-Medical.Net. (2024, November 20). Novel fluoroquinolone analogs as anticancer agents. Retrieved from [Link]

  • PMC. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]

  • MDPI. (2022, October 2). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]

  • Frontiers. (2023, July 24). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. Retrieved from [Link]

  • PubMed. (2020, October 1). Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells. Retrieved from [Link]

  • (2022, September 18). 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Retrieved from [Link]

  • Frontiers. (2024, August 13). Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022, November 18). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, -. Retrieved from [Link]

  • Frontiers. (2022, November 9). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Retrieved from [Link]

  • PubMed. (2009, April 23). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Retrieved from [Link]

  • PubMed. (2018, June 15). Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity. Retrieved from [Link]

  • PMC. (2025, November 12). In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. Retrieved from [Link]

  • MDPI. (2012, October 18). Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. MDPI. Retrieved from [Link]

Sources

antibacterial potential of difluorobenzoyl pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Antibacterial Potential of Difluorobenzoyl Pyridine Compounds

Introduction: A New Paradigm in Antibacterial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds and the exploration of novel mechanisms of action. Among the most promising new targets is the filamentous temperature-sensitive protein Z (FtsZ), an essential and highly conserved bacterial protein that orchestrates cell division.[1][2] This guide delves into the antibacterial potential of a specific class of FtsZ inhibitors: difluorobenzoyl pyridine compounds. These molecules, characterized by a 2,6-difluorobenzamide core linked to a pyridine-containing moiety, represent a frontier in the development of next-generation antibiotics, particularly against resilient Gram-positive pathogens.

The rationale for focusing on this chemical class is twofold. First, the 2,6-difluorobenzamide group has been established as a potent pharmacophore that binds to FtsZ with high affinity.[2][3][4][5] Second, the pyridine ring offers a versatile scaffold for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will provide a comprehensive overview of their mechanism of action, synthesis, and the critical experimental workflows required to validate their therapeutic potential.

Mechanism of Action: Targeting the Bacterial Cytoskeleton

The primary target of difluorobenzoyl pyridine compounds is FtsZ, a structural homolog of eukaryotic tubulin.[3] FtsZ plays a pivotal role in bacterial cytokinesis by polymerizing at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins.[1] Inhibition of this process is catastrophic for the bacterium, leading to filamentation and eventual cell death.

Difluorobenzoyl pyridine derivatives exert their antibacterial effect by binding to a specific site within the FtsZ protein, distinct from the GTP-binding site used for polymerization.[5][6] This interaction does not prevent polymerization; rather, it hyper-stabilizes the FtsZ filaments. This stabilization perturbs the dynamic treadmilling of the Z-ring, a process crucial for septal wall synthesis. Furthermore, these compounds have been shown to stimulate the GTPase activity of FtsZ, leading to an increased and ultimately futile consumption of GTP, which further disrupts the delicate balance of cell division.[3] This targeted mechanism offers a significant advantage: high selectivity for bacterial FtsZ over mammalian tubulin, which promises a favorable cytotoxicity profile.[3]

FtsZ_Inhibition cluster_0 Bacterial Cell Division cluster_1 Inhibitory Action FtsZ FtsZ Monomers Z_Ring Dynamic Z-Ring Formation (Polymerization/Depolymerization) FtsZ->Z_Ring GTP-dependent GTP GTP Divisome Divisome Assembly Z_Ring->Divisome Stabilized Hyper-stabilized FtsZ Polymer Septum Septum Formation Divisome->Septum Daughter Daughter Cells Septum->Daughter Compound Difluorobenzoyl Pyridine Compound Compound->Z_Ring Binds & Stabilizes Disrupted Disrupted Z-Ring Dynamics Stabilized->Disrupted Block Cell Division Blocked (Filamentation) Disrupted->Block

Caption: Mechanism of FtsZ inhibition by difluorobenzoyl pyridine compounds.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this class of compounds typically involves the coupling of a substituted aminopyridine with a 2,6-difluorobenzoyl derivative. The most studied compounds, such as PC190723, feature a thiazolopyridine moiety attached via an ether linkage to a 3-hydroxy-2,6-difluorobenzamide.[3]

Structure-Activity Relationship (SAR) studies have elucidated several key principles:

  • The 2,6-difluorobenzamide core is essential for activity. These fluorine atoms are critical for binding to FtsZ.

  • The nature of the heterocyclic system attached to the benzamide core significantly influences potency and spectrum. Modifications to the pyridine or associated fused rings (e.g., thiazolopyridine) are a primary focus for optimization.[2][4]

  • The linker between the benzamide and the heterocyclic moiety (e.g., ether, methylenoxy) also plays a crucial role in positioning the molecule correctly within the FtsZ binding pocket.[2][4]

These compounds generally exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but are often ineffective against Gram-negative bacteria.[3] This is largely attributed to the presence of resistance-nodulation-cell division (RND)-type efflux pumps in Gram-negative species, which actively remove the compounds from the cell.[3]

Experimental Evaluation Workflow

A robust and systematic workflow is essential to characterize the antibacterial potential of novel difluorobenzoyl pyridine compounds. The process involves a tiered approach, starting with primary screening for antibacterial activity and progressing to detailed mechanistic and safety profiling.

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Safety & Selectivity cluster_2 Tier 3: Mechanism of Action cluster_3 Tier 4: Lead Optimization Synthesis Compound Synthesis MIC MIC Determination (Gram-positive & Gram-negative panels) Synthesis->MIC Cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity Hemolysis Hemolysis Assay MIC->Hemolysis GTPase FtsZ GTPase Activity Assay Cytotoxicity->GTPase Morphology Bacterial Cell Morphology (Microscopy) Cytotoxicity->Morphology SAR Structure-Activity Relationship (SAR) Analysis GTPase->SAR Morphology->SAR PK_PD Pharmacokinetic/ Pharmacodynamic Studies SAR->PK_PD

Caption: Tiered experimental workflow for evaluating novel antibacterial compounds.

Data Presentation: A Comparative Analysis

The data generated from these assays should be systematically organized to facilitate direct comparison between compounds and against reference antibiotics.

Compound IDTarget OrganismMIC (µg/mL)[3]Cytotoxicity (CC50, µM)[3]FtsZ GTPase Assay (IC50, µM)[3]
DFBP-001 S. aureus (MRSA)1> 1000.15
E. coli> 64-> 50
DFBP-002 S. aureus (MRSA)4> 1000.5
E. coli> 64-> 50
Vancomycin S. aureus (MRSA)1> 100N/A
Ciprofloxacin E. coli0.015~30N/A

Note: Data is representative and compiled for illustrative purposes based on findings for similar compound classes.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically performed using the broth microdilution method according to CLSI guidelines.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of ~1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC50 (50% cytotoxic concentration) is determined by plotting viability against compound concentration.

Protocol 3: FtsZ GTPase Activity Assay

Principle: This assay measures the rate at which FtsZ hydrolyzes GTP to GDP, a key function of its polymerization dynamics. The amount of inorganic phosphate (Pi) released is quantified.

Step-by-Step Methodology:

  • Protein Preparation: Use purified recombinant FtsZ protein.

  • Reaction Mixture: Prepare a reaction buffer (e.g., MES buffer, pH 6.5, with MgCl2 and KCl).

  • Assay Setup: In a microplate, add the FtsZ protein, varying concentrations of the test compound (dissolved in DMSO), and the reaction buffer.

  • Initiation: Initiate the reaction by adding a defined concentration of GTP. Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 20 minutes).

  • Detection: Stop the reaction and measure the amount of liberated phosphate using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Measure the absorbance and calculate the rate of GTP hydrolysis. Determine the IC50 or EC50 value by plotting the GTPase activity against the compound concentration. An increase in the rate of phosphate liberation indicates stimulation of GTPase activity, a hallmark of this class of FtsZ inhibitors.[3]

Challenges and Future Directions

The primary challenge for this compound class is overcoming the intrinsic resistance of Gram-negative bacteria.[3] Future research must focus on strategies to evade or inhibit efflux pumps. This could involve co-administration with an efflux pump inhibitor or designing next-generation molecules with chemical properties that reduce their affinity for these pumps. Furthermore, optimizing pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability will be critical for translating these promising compounds from the laboratory to clinical applications.

Conclusion

Difluorobenzoyl pyridine compounds represent a validated and promising class of antibacterial agents that operate through the targeted inhibition of the essential cell division protein FtsZ. Their high potency against challenging Gram-positive pathogens like MRSA, coupled with a selective mechanism of action, underscores their significant therapeutic potential. The experimental frameworks and protocols detailed in this guide provide a clear and robust pathway for the discovery, evaluation, and optimization of novel candidates within this chemical space, paving the way for the development of urgently needed new antibiotics.

References

  • Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. PMC. [Link]

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. MDPI. [Link]

  • Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers. [Link]

  • 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. PubMed. [Link]

  • Synthesis and antibacterial activity of some new fluorine containing 1,3,4,5,7-pentasubstituted dipyrazolo[3,4-b,; 4,3-3]pyridines. PubMed. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]

  • 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate. [Link]

  • Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. PMC. [Link]

  • Synthesis and Antibacterial Evaluation of Some New Pyrimidine, Pyridine and Thiophene Derivatives. Lupine Publishers. [Link]

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Bentham Science Publisher. [Link]

  • General FtsZ inhibitor structure. ResearchGate. [Link]

  • Synthesis and Evaluation of Antibacterial Activity of Novel Disubstituted 1,3,4-Oxadiazoles Derivatives Containing Fluorine Substituent. Auctores. [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. [Link]

  • Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][1][3][6]thiadiazaphosphepinone compounds, bearing a pyridine moiety. Arabian Journal of Chemistry. [Link]

  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Aryl-5-Methylpyridines via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The 2-aryl-5-methylpyridine scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore in kinase inhibitors (e.g., p38 MAP kinase), COX-2 inhibitors, and ligands for nicotinic acetylcholine receptors. However, functionalizing the pyridine 2-position via cross-coupling presents unique challenges, often termed the "2-Pyridyl Problem."

This guide provides a field-proven, robust protocol for synthesizing 2-aryl-5-methylpyridines. Unlike generic Suzuki procedures, this methodology addresses the specific electronic deficiency of the pyridine ring and the coordination-induced catalyst deactivation common in heterocyclic couplings. We prioritize the 2-halopyridine + arylboronic acid route as the most reliable strategy, circumventing the instability inherent to 2-pyridyl boronic species.

Retrosynthetic Analysis & Mechanistic Rationale

The "2-Pyridyl Problem"

Attempting to couple a 2-pyridyl boronic acid with an aryl halide is often futile due to rapid protodeboronation and the formation of stable, unreactive "ate" complexes. Therefore, the optimal disconnection relies on the 2-halopyridine as the electrophile.

  • Electrophile: 2-Bromo-5-methylpyridine.[1] The 2-position is electron-deficient (similar to 2-nitrobenzene), facilitating rapid Oxidative Addition.

  • Nucleophile: Arylboronic acid.[2][3][4][5] Stable, commercially available, and tolerant of diverse functional groups.[6]

  • Catalyst System: The pyridine nitrogen can coordinate to Pd(II) centers, poisoning the catalyst. We utilize sterically bulky or bidentate ligands (e.g., dppf, SPhos, or PPh3 in excess) to prevent this non-productive coordination.

Diagram 1: Catalytic Cycle & Mechanism

The following diagram illustrates the specific catalytic pathway, highlighting the critical ligand role in preventing pyridine poisoning.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Fast due to e- deficient Py) Pd0->OxAdd + 2-Bromo-5-methylpyridine PdII_Int Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->PdII_Int TransMet Transmetallation (Rate Limiting Step) PdII_Int->TransMet Poison OFF-CYCLE: Catalyst Poisoning Pyridine N-coordination PdII_Int->Poison Low Ligand Conc. Boronate Activated Boronate Ar'-B(OH)3 + Base Boronate->TransMet PdII_Biaryl Diaryl Pd(II) Complex TransMet->PdII_Biaryl RedElim Reductive Elimination Product Release PdII_Biaryl->RedElim RedElim->Pd0 - Product Poison->PdII_Int Heat/Excess Ligand

Caption: Catalytic cycle emphasizing the risk of off-cycle catalyst poisoning by the pyridine nitrogen and the necessity of ligand steric bulk.

Critical Parameter Optimization

ParameterRecommended ChoiceRationale
Catalyst Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ Pd(dppf)Cl₂ (ferrocenyl ligand) has a large bite angle, enhancing reductive elimination and resisting de-ligation. Pd(PPh₃)₄ is a cost-effective alternative for simple substrates but requires strictly oxygen-free conditions.
Base K₃PO₄ (2.0 equiv) Mild enough to prevent side reactions but strong enough to activate the boronic acid. Carbonates (K₂CO₃) can sometimes lead to slower rates in sterically encumbered pyridines.
Solvent 1,4-Dioxane : Water (4:1) The water cosolvent is mandatory . It dissolves the inorganic base and is essential for the formation of the reactive hydroxo-palladium intermediate during transmetallation.
Temperature 85–95 °C High temperature is required to overcome the activation energy of transmetallation and to reverse any pyridine-Pd coordination.

Standardized Experimental Protocol

Target Synthesis: 2-(4-Fluorophenyl)-5-methylpyridine Scale: 1.0 mmol (adaptable to multigram scale)

Materials
  • Substrate A: 2-Bromo-5-methylpyridine (172 mg, 1.0 mmol)

  • Substrate B: 4-Fluorophenylboronic acid (168 mg, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂[7]·DCM (41 mg, 0.05 mmol, 5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (425 mg, 2.0 mmol)

  • Solvent: 1,4-Dioxane (4.0 mL, anhydrous) + Deionized Water (1.0 mL)

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar.

    • Add Substrate A , Substrate B , Base , and Catalyst .[8]

    • Expert Tip: Weighing the catalyst last prevents it from decomposing on the wet glass surface before sealing.

  • Degassing (Critical Step):

    • Seal the vessel with a septum.[8]

    • Evacuate under high vacuum for 2 minutes, then backfill with Nitrogen or Argon. Repeat this cycle 3 times .

    • Why? Oxygen causes homocoupling of the boronic acid (phenol formation) and oxidizes the phosphine ligands, killing the catalyst.

  • Solvent Addition:

    • Inject the Dioxane and Water through the septum using a syringe.

    • Sparge the mixture with Nitrogen for another 5 minutes if using a large scale (>1g).

  • Reaction:

    • Place the vessel in a pre-heated oil block at 90 °C .

    • Stir vigorously (800-1000 rpm). The biphasic mixture requires high shear to ensure phase transfer.

    • Run for 4–12 hours .

  • Monitoring (Self-Validating Check):

    • Visual: The reaction should turn from orange/red (initial) to dark brown/black. If it remains bright orange after 2 hours, the catalyst may not have activated (check temperature).

    • TLC: Eluent 20% EtOAc in Hexanes. Product typically fluoresces strongly under UV (254 nm) and has a higher Rf than the starting bromide.

  • Workup:

    • Cool to room temperature.[1][2][4][9][10]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).[1]

    • Filter through a small pad of Celite to remove Pd black (prevents emulsions).

    • Separate layers.[1][4] Extract aqueous layer 2x with EtOAc.[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Experimental Workflow Diagram

Workflow Setup Setup Schlenk/Vial Add Solids Degas Degas Vac/N2 x3 (CRITICAL) Setup->Degas Solvent Add Solvents Dioxane/H2O (4:1) Degas->Solvent Heat Reaction 90°C, 4-12h Vigorous Stir Solvent->Heat Workup Workup Celite Filter EtOAc Extract Heat->Workup Purify Purification Flash Column Hex/EtOAc Workup->Purify

Caption: Linear workflow emphasizing the critical degassing step to prevent catalyst deactivation.

Troubleshooting & Self-Validating Systems

Use this table to diagnose reaction failures in real-time.

ObservationDiagnosisCorrective Action
No Color Change (Stays Orange) Catalyst inactive or O₂ present.Ensure temp >85°C. Check inert lines. Add 1 mol% extra catalyst.
Pd Black Precipitates Immediately "Crash out" - Ligand detached.Ligand/Pd ratio is too low. Switch to Pd(dppf)Cl₂ (more stable) or add free ligand (PPh₃).
Starting Material Remains (LCMS) Catalyst poisoning by Pyridine.Increase catalyst loading to 10 mol%. Switch to SPhos-Pd-G3 (highly active).
Homocoupling of Boronic Acid Oxygen leak.Re-degas solvents. Ensure base is not too concentrated.
Product is "Smeared" on TLC Pyridine nitrogen dragging on silica.Add 1% Triethylamine to the TLC eluent and column solvent.

Scope & Case Studies

The following yields are typical for 2-bromo-5-methylpyridine couplings using the protocol above (Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O).

Aryl Boronic Acid (Ar-B(OH)₂)ProductYield (%)Notes
Phenylboronic acid2-Phenyl-5-methylpyridine88%Standard benchmark.
4-Fluorophenylboronic acid2-(4-F-Ph)-5-methylpyridine85%Used in p38 kinase inhibitors.
3-Methoxyphenylboronic acid2-(3-OMe-Ph)-5-methylpyridine82%Electronic rich; may require 12h.
2-Chlorophenylboronic acid2-(2-Cl-Ph)-5-methylpyridine65%Steric hindrance reduces yield. Increase temp to 100°C.
3-Pyridylboronic acid5-Methyl-2,3'-bipyridine55%Difficult coupling (heterocycle-heterocycle). Use SPhos .

References

  • MDPI Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Specifics on Pd(PPh3)4 and Dioxane/Water systems). [Link]

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalyst Selection. (Mechanistic grounding for ligand selection). [Link]

  • Lutz Ackermann (Review). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (Explains the instability of 2-pyridyl boronates, justifying the 2-halopyridine route). [Link]

Sources

purification of 2-(2,4-Difluorobenzoyl)-5-methylpyridine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Purification of 2-(2,4-Difluorobenzoyl)-5-methylpyridine via Amine-Modified Silica Chromatography

Executive Summary

The purification of 2-(2,4-Difluorobenzoyl)-5-methylpyridine presents a classic chromatographic challenge: the separation of a moderately polar, basic nitrogen heterocycle on acidic silica gel.[1] Standard protocols often result in severe peak tailing, co-elution with impurities, and low recovery due to the interaction between the pyridine nitrogen and surface silanol groups (


).[2]

This guide details an optimized protocol using Triethylamine (TEA)-modified silica chromatography . By neutralizing active silanol sites, this method ensures sharp peak shapes, high resolution from starting materials (e.g., 2-bromo-5-methylpyridine), and quantitative recovery.[1][2]

Physicochemical Profile & Chromatographic Challenges

To design an effective purification strategy, we must first analyze the analyte's properties in the context of the stationary phase.[2]

PropertyValue / CharacteristicChromatographic Implication
Structure Pyridyl ketone with difluorophenyl groupDual nature: Lipophilic fluoro-aryl group vs. polar/basic pyridine nitrogen.[1]
Basicity (

)
Pyridine N

5.2 (Estimated)
Critical: The basic nitrogen will protonate or hydrogen-bond with acidic silanols (

) on silica.[1]
Polarity ModerateSoluble in DCM, EtOAc; limited solubility in Hexanes.[2]
Key Impurities 1. 2,4-Difluorobenzoyl chloride (hydrolyzes to acid)2.[1][2] 2-Bromo-5-methylpyridine (Starting material)3. Bis-acylated byproductsImpurity 1 is acidic (streaks); Impurity 2 is less polar; Impurity 3 is more lipophilic.[1]
The Mechanism of Failure (Standard Silica)

On untreated silica, the pyridine moiety acts as a Lewis base, interacting with the Lewis acid sites (silanols).[2] This results in a "dual-mode" retention mechanism:

  • Partitioning: Desired hydrophobic interaction (reversible).[2]

  • Ion-Exchange/Adsorption: Undesired silanol interaction (slow kinetics, often irreversible).[1][2]

Result: Asymmetrical peaks (tailing factors > 2.0), broad elution bands, and contamination of later fractions.[2]

Strategic Method Development

To overcome silanol activity, we employ Mobile Phase Modification .[2][3] Adding a competing base (Triethylamine, TEA) effectively "caps" the silanol groups before the analyte arrives.[2]

TLC Scouting Protocol

Before committing to a column, optimal solvent strength must be determined via Thin Layer Chromatography (TLC).[2]

  • Control: Hexane/Ethyl Acetate (4:1).[2]

  • Test: Hexane/Ethyl Acetate (4:1) + 1% TEA .

Observation: The Control plate will likely show the product as a streak (


 0.1–0.4). The Test plate will show a compact, round spot with a higher 

(e.g., 0.35).[2]

Selection Rule: Choose the solvent system where the product


 is between 0.25 and 0.35  in the presence of TEA.

Detailed Purification Protocol

Objective: Isolate >98% pure 2-(2,4-Difluorobenzoyl)-5-methylpyridine from crude reaction mixture.

Reagents & Equipment
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

  • Solvents: Hexanes (HPLC Grade), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (TEA).[2]

  • Column: Glass column with fritted disc (size dependent on scale; e.g., 40mm ID for 1-2g crude).

Step-by-Step Procedure

Phase 1: Column Preparation (The Slurry Method) Critique: Dry packing is discouraged here because the exothermic reaction of solvent wetting can create channels. Slurry packing ensures uniform TEA distribution.[2]

  • Calculate Silica Volume: Use a 30:1 to 50:1 ratio of Silica:Crude sample by weight.

  • Prepare Slurry Solvent: Mix Hexanes/EtOAc (9:1) with 1% v/v TEA .

    • Note: The TEA must be in the packing solvent to deactivate the silica before the sample touches it.

  • Slurry & Pour: Suspend silica in the solvent.[2][4] Pour into the column while tapping gently to release air bubbles.

  • Equilibration: Flush the column with 2 column volumes (CV) of the packing solvent.[2] This ensures the pH of the silica bed is uniform.

Phase 2: Sample Loading (Dry Loading Strategy) Critique: Liquid loading with DCM often leads to band broadening because DCM is a strong solvent. Dry loading is superior for resolution.[2]

  • Dissolve the crude 2-(2,4-Difluorobenzoyl)-5-methylpyridine in a minimal amount of DCM.[1]

  • Add silica gel (approx.[2][4] 2x weight of crude) to the solution.

  • Evaporate solvent via rotary evaporator until a free-flowing powder remains.

  • Carefully pour the powder onto the top of the packed column bed.

  • Add a 1cm layer of sand on top to protect the bed.[2]

Phase 3: Elution Gradient Run the column using the following gradient (adjusted based on TLC):

StepSolvent Composition (v/v)AdditiveVolume (CV)Purpose
1 95% Hexane / 5% EtOAc1% TEA2 CVElute non-polar impurities (e.g., bis-aryls).[1]
2 90% Hexane / 10% EtOAc1% TEA3 CVElute unreacted 2-halo-pyridine.
3 80% Hexane / 20% EtOAc 1% TEA Until Elution Elute Target Product.
4 50% Hexane / 50% EtOAc1% TEA2 CVFlush polar byproducts (acids/amides).[1]

Technique Tip: Maintain a flow rate of ~2 inches/minute. Slow flow allows better equilibrium with the deactivated silica.

Phase 4: Fraction Analysis & Workup

  • Spot fractions on TLC plates (UV 254nm).[2] The 2,4-difluorobenzoyl group is highly UV active.[1]

  • Combine pure fractions.

  • Crucial Step: Evaporate solvents.[2][4] Note: TEA has a high boiling point (89°C) and smells.[2] To remove residual TEA, co-evaporate with DCM/Heptane or dry under high vacuum for 12+ hours.[2]

Visualization of Workflows

Figure 1: Interaction Mechanism & Solution

This diagram illustrates why standard silica fails and how TEA corrects the interaction.[1]

SilicaInteraction cluster_Standard Standard Silica (Problem) cluster_Modified TEA-Modified Silica (Solution) Silanol Silica Surface (Acidic Si-OH) Pyridine Target Molecule (Basic Nitrogen) Silanol->Pyridine Hydrogen Bonding (Strong) Tailing Result: Peak Tailing & Irreversible Binding Pyridine->Tailing Silanol_Mod Silica Surface (Blocked by TEA) Pyridine_Mod Target Molecule (Free Base) Silanol_Mod->Pyridine_Mod No Interaction TEA Triethylamine (Sacrificial Base) TEA->Silanol_Mod Preferential Binding SharpPeak Result: Sharp Peak & High Recovery Pyridine_Mod->SharpPeak

Caption: Comparative mechanism of pyridine retention on standard vs. amine-deactivated silica gel.

Figure 2: Purification Workflow Logic

PurificationFlow Start Crude Reaction Mixture (2-(2,4-Difluorobenzoyl)-5-methylpyridine) TLC TLC Scouting (Hex/EtOAc + 1% TEA) Start->TLC Decision Is Rf 0.25 - 0.35? TLC->Decision Adjust Adjust Polarity (Increase/Decrease EtOAc) Decision->Adjust No Prep Column Packing (Slurry with 1% TEA) Decision->Prep Yes Adjust->TLC Load Dry Loading (Adsorb on Silica) Prep->Load Run Gradient Elution (Hex -> Hex:EtOAc 80:20) Load->Run QC Fraction Analysis (UV/TLC) Run->QC Final Pure Product (Vacuum Dry) QC->Final

Caption: Optimized decision tree for the purification of basic pyridine derivatives.

Troubleshooting & Quality Control

IssueDiagnosisCorrective Action
Product Streaking Insufficient TEA or column overload.[1]Increase TEA to 2% or decrease sample load. Ensure column was equilibrated with TEA solvent before loading.[2]
Product Co-elution Gradient too steep.Use a shallower gradient (e.g., 0-20% EtOAc over 10 CV).[1][2]
Low Recovery Product precipitating on column.[1][2]Check solubility. If Hexane/EtOAc is poor, switch to DCM/MeOH (98:2) + 1% TEA .[2]
Residual Odor TEA contamination.[1][2]Dry product under high vacuum at 40°C or wash the organic solution with saturated

(rapidly) before final drying.[2]

References

  • University of Rochester. Tips for Flash Column Chromatography: Purification of Basic Compounds. Department of Chemistry.[2] [Link]

  • Organic Syntheses. Purification of Pyridine Derivatives. Org.[2][5][6][7] Synth. 2010 , 87, 161.[2] [Link]

  • MDPI. Synthesis and Characterization of 2,4-Difluorobenzoyl-Substituted Piperazines (Analogous Chemistry). Molecules 2021 . [Link][2][8]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-(2,4-Difluorobenzoyl)-5-methylpyridine

[1][2]

Part 1: Introduction & Method Strategy

The Target Molecule

2-(2,4-Difluorobenzoyl)-5-methylpyridine is a functionalized aryl-pyridine building block.[1] Its structural features—a basic pyridine nitrogen, a lipophilic methyl group, and an electron-withdrawing difluorobenzoyl moiety—present specific chromatographic challenges.

  • Chemical Nature: Weak base (Pyridine moiety).[1]

  • Key Challenge: The basic nitrogen can interact with residual silanols on silica-based columns, leading to peak tailing.

  • Detection: The conjugated benzoyl-pyridine system exhibits strong UV absorbance.[1]

Method Development Strategy (Expertise & Logic)

To achieve a robust "self-validating" method, we employ a Reverse Phase (RP-HPLC) approach with strict pH control.[1]

  • Stationary Phase Selection: A C18 (Octadecyl) column with high surface coverage and end-capping is selected to minimize silanol activity.[1] A "Base-Deactivated" (BDS) or hybrid particle column is preferred to ensure sharp peak shapes for the pyridine derivative.[1]

  • pH Control (The Critical Variable): The pKa of the pyridine nitrogen is estimated around 4.0–5.0 (lowered by the electron-withdrawing carbonyl).

    • Decision: We utilize a low pH (pH 2.5) mobile phase.[1]

    • Causality: At pH 2.5 (2 units below pKa), the nitrogen is fully protonated (

      
      ). This prevents the "on-off" secondary interactions with silanols that cause tailing, ensuring a Gaussian peak shape.
      
  • Mobile Phase: Phosphate buffer is chosen for its excellent buffering capacity and UV transparency, paired with Acetonitrile (ACN) for lower backpressure and sharper peaks compared to Methanol.

Part 2: Experimental Protocol

Reagents & Standards
ReagentGradePurpose
2-(2,4-Difluorobenzoyl)-5-methylpyridine Reference Standard (>99.0%)Quantitation & RT confirmation
Acetonitrile (ACN) HPLC Gradient GradeOrganic Modifier
Potassium Dihydrogen Phosphate (

)
AR GradeBuffer Salt
Orthophosphoric Acid (85%) HPLC GradepH Adjustment
Water Milli-Q (18.2 MΩ)Solvent Base
Chromatographic Conditions

This method utilizes a gradient elution to separate the main peak from early-eluting polar impurities (e.g., benzoic acid derivatives) and late-eluting non-polar dimers.[1]

  • Instrument: Agilent 1260/1290 Infinity II or Waters Alliance e2695 (or equivalent).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     (or equivalent).
    
  • Column Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Detection: UV-DAD at 254 nm (bw 4 nm); Reference: 360 nm (bw 100 nm).[1]

  • Injection Volume:

    
    .[1]
    

Mobile Phase Preparation:

  • Mobile Phase A (Buffer): Dissolve 1.36 g

    
     in 1000 mL water. Adjust pH to 2.50 ± 0.05  with dilute Orthophosphoric acid. Filter through 0.22 µm membrane.[1]
    
  • Mobile Phase B: 100% Acetonitrile.[1]

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Event
0.00 90 10 Equilibration
2.00 90 10 Isocratic Hold (Polar Impurities)
15.00 20 80 Linear Gradient
20.00 20 80 Wash (Lipophilic Impurities)
20.10 90 10 Return to Initial

| 25.00 | 90 | 10 | Re-equilibration |[1]

Sample Preparation[1]
  • Diluent: Acetonitrile : Water (50:50 v/v).[1]

  • Standard Stock Solution: Prepare a

    
     solution of the Reference Standard in Diluent.
    
  • Test Sample: Accurately weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (

    
    ).
    
  • Filtration: Filter all samples through a 0.45 µm PTFE or Nylon syringe filter prior to injection.[1] Note: PTFE is preferred to minimize extractables.

Part 3: Method Validation & System Suitability[3][4]

To ensure the method is "self-validating" during routine use, the following System Suitability criteria must be met before analyzing samples.

System Suitability Specifications
ParameterAcceptance CriteriaRationale
Theoretical Plates (N)

Ensures column efficiency is sufficient for separation.
Tailing Factor (

)

Critical for pyridine derivatives; indicates successful silanol suppression.[1]
Retention Time (RT)

of Standard
Confirms mobile phase composition and flow stability.
% RSD (Area)

(n=6)
Demonstrates injection precision.[1][2]
Resolution (

)

Between Main Peak and nearest impurity (e.g., Impurity A).
Impurity Profiling (Expert Insight)

Based on the synthesis pathway (Friedel-Crafts acylation or Grignard reaction), the following impurities are anticipated and must be resolved:

  • Impurity A (2,4-Difluorobenzoic Acid): Hydrolysis product of the starting acid chloride. Elutes early (RT ~3-4 min).

  • Impurity B (2-Bromo-5-methylpyridine): Unreacted starting material.[1] Elutes before main peak.

  • Impurity C (Bis-acylated byproduct): Over-reaction on the pyridine ring (rare but possible).[1] Elutes late (RT ~16-18 min).

Part 4: Visualization

Method Development Logic Flow

The following diagram illustrates the decision-making process used to arrive at the final protocol.

MethodDevelopmentStartTarget: 2-(2,4-Difluorobenzoyl)-5-methylpyridineChemPropAnalyze Properties:Basic (Pyridine) + Lipophilic (F, CH3)Start->ChemPropColumnSelSelect Column:C18 with End-capping (BDS)ChemProp->ColumnSelPH_DecisionpH Selection StrategyColumnSel->PH_DecisionHighPHHigh pH (>7)Risk: Silica DissolutionPH_Decision->HighPHAvoidLowPHLow pH (2.5)Protonates N -> Good Peak ShapePH_Decision->LowPHPreferredMobilePhaseMobile Phase:Phosphate Buffer (pH 2.5) + ACNLowPH->MobilePhaseGradientGradient Optimization:5-95% B to elute non-polarsMobilePhase->GradientFinalMethodFinal Protocol:RT ~8-10 min, Tailing < 1.2Gradient->FinalMethod

Caption: Decision tree for HPLC method development focusing on pH control for pyridine derivatives.

Synthesis & Impurity Origin

Understanding the synthesis helps identify potential impurity peaks.

SynthesisPathSM12-Bromo-5-methylpyridine(Starting Material)ReactionCoupling Reaction(e.g., Grignard/Lithiation)SM1->ReactionSM22,4-Difluorobenzoyl Chloride(Reagent)SM2->ReactionImpAImpurity A:2,4-Difluorobenzoic Acid(Hydrolysis)SM2->ImpAH2OProduct2-(2,4-Difluorobenzoyl)-5-methylpyridine(Main Peak)Reaction->ProductImpBImpurity B:Unreacted SM1Reaction->ImpBIncomplete

Caption: Synthesis pathway illustrating the origin of likely impurities A and B.

Part 5: References

  • Muszalska, I., et al. (2006). HPLC and TLC methodology for determination or purity evaluation of pyridine derivatives. Acta Poloniae Pharmaceutica.[1]

  • Sastry, T., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry.

  • Babu, et al. (2023).[3] RP-HPLC method development and validation of Lasmiditan in bulk drug. Oriental Journal of Chemistry.

  • PubChem. 2-(2,4-Difluorobenzoyl)-5-methylpyridine Compound Summary. National Library of Medicine. [1]

  • University of Tartu. pKa Data in Nonaqueous Solvents (Acetonitrile, DMSO). [1]

Application and Protocol for the Complete ¹H and ¹³C NMR Structural Elucidation of 2-(2,4-Difluorobenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,4-Difluorobenzoyl)-5-methylpyridine is a key heterocyclic ketone intermediate in medicinal chemistry and materials science. Its structural integrity is paramount for its function in subsequent synthetic steps and the properties of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural characterization of such organic molecules in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of 2-(2,4-Difluorobenzoyl)-5-methylpyridine, detailing experimental protocols and in-depth spectral analysis. The presence of fluorine atoms introduces characteristic coupling patterns that are crucial for complete structural assignment.

Causality of Experimental Choices

The choice of NMR solvent and experimental parameters is critical for obtaining high-quality spectra, especially for fluorinated compounds. Deuterated chloroform (CDCl₃) is selected as the primary solvent due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple residual solvent signal. The inclusion of tetramethylsilane (TMS) as an internal standard provides a universal reference point (0 ppm) for both ¹H and ¹³C spectra, ensuring data comparability across different instruments. For fluorinated compounds, the large chemical shift dispersion and the presence of J-coupling between fluorine, protons, and carbons necessitate specific considerations during data acquisition and processing.[1][2]

Experimental Protocols

Sample Preparation
  • Accurately weigh approximately 10-20 mg of high-purity 2-(2,4-Difluorobenzoyl)-5-methylpyridine.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz instrument.[3]

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H spectrum.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition transfer->h1_acq c13_acq ¹³C NMR Acquisition transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS baseline->calibrate integrate Integrate ¹H Signals calibrate->integrate Final Spectra Final Spectra calibrate->Final Spectra

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Results and Discussion: Predicted Spectral Data

The chemical structure of 2-(2,4-Difluorobenzoyl)-5-methylpyridine with the proposed atom numbering for NMR assignment is shown below.

Caption: Structure of 2-(2,4-Difluorobenzoyl)-5-methylpyridine with atom numbering.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the 5-methylpyridine and the 2,4-difluorobenzoyl rings. The electron-withdrawing nature of the benzoyl group will deshield the protons on the pyridine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H-6~8.6d~2.0 (⁴JHH)1H
H-4~7.8dd~8.0 (³JHH), ~2.0 (⁴JHH)1H
H-3~7.6d~8.0 (³JHH)1H
H-6'~7.5m1H
H-5'~7.0m1H
H-3'~6.9m1H
CH₃~2.4s3H
  • Pyridine Ring Protons: H-6 is expected to be the most downfield proton due to its proximity to the nitrogen atom and the carbonyl group. It will appear as a doublet due to coupling with H-4. H-4 will be a doublet of doublets, coupling to both H-3 and H-6. H-3 will be a doublet, coupling with H-4.

  • Difluorobenzoyl Ring Protons: The protons on the difluorobenzoyl ring will exhibit complex multiplets due to both proton-proton and proton-fluorine couplings. The exact chemical shifts and coupling patterns can be complex.[4]

  • Methyl Protons: The methyl group at the C-5 position of the pyridine ring will appear as a singlet in the upfield region.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will show signals for all 12 unique carbon atoms. The presence of fluorine will cause splitting of the signals for the carbons in the difluorobenzoyl ring due to ¹JCF, ²JCF, and ³JCF couplings.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constants (J, Hz)
C=O~190t³JCF ~ 4
C-4'~165dd¹JCF ~ 250, ²JCF ~ 12
C-2'~162dd¹JCF ~ 250, ²JCF ~ 12
C-2~155s
C-6~150s
C-5~138s
C-4~137s
C-6'~133dd²JCF ~ 10, ⁴JCF ~ 3
C-1'~122t²JCF ~ 15
C-3~121s
C-5'~112dd²JCF ~ 22, ⁴JCF ~ 4
C-3'~105t²JCF ~ 26
CH₃~18s
  • Carbonyl Carbon: The carbonyl carbon is expected to be significantly downfield.

  • Fluorinated Carbons: The carbons directly bonded to fluorine (C-2' and C-4') will show large one-bond C-F coupling constants (¹JCF) and will appear as doublets of doublets due to coupling to two different fluorine atoms.[4]

  • Other Aromatic Carbons: The other carbons of the difluorobenzoyl ring will also show smaller two-, three-, and four-bond C-F couplings.

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the benzoyl substituent.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The consistency between the ¹H and ¹³C NMR data will provide a high degree of confidence in the structural assignment. For instance, the number of signals in each spectrum should correspond to the number of chemically non-equivalent protons and carbons in the molecule. Furthermore, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to further confirm the assignments by establishing H-H and C-H correlations, respectively.

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR characterization of 2-(2,4-Difluorobenzoyl)-5-methylpyridine. By following the detailed protocols and utilizing the predictive spectral analysis, researchers can confidently verify the structure and purity of this important chemical intermediate. The principles and techniques described are broadly applicable to the structural elucidation of other complex organic molecules, particularly those containing fluorine.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Supporting Information for "C–F Bond Activation of Polyfluoroarenes using a Magnesium(I) Dimer". The Royal Society of Chemistry. Available at: [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

  • NMR | Fluorine Spectroscopy. Oxford Instruments. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). Available at: [Link]

  • The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. Available at: [Link]

  • 19Fluorine NMR. University of Ottawa. Available at: [Link]

Sources

FT-IR Analysis of 2-(2,4-Difluorobenzoyl)-5-methylpyridine: A Strategic Protocol for Pharmaceutical Intermediate Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-Pharma-QC-2026-04

Abstract

This application note details the Fourier Transform Infrared (FT-IR) spectroscopic characterization of 2-(2,4-Difluorobenzoyl)-5-methylpyridine (CAS: N/A for specific intermediate, related to Etoricoxib synthesis). As a critical intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, specifically Etoricoxib, precise structural validation is required to ensure downstream reaction efficiency. This guide provides a robust assignment of vibrational modes—specifically the diaryl ketone carbonyl stretch, fluorinated aryl ring vibrations, and pyridine skeletal modes—and outlines a validated Quality Control (QC) workflow.

Introduction & Chemical Context

2-(2,4-Difluorobenzoyl)-5-methylpyridine is a diaryl ketone featuring two distinct aromatic systems bridged by a carbonyl group: a 2,4-difluorophenyl ring and a 5-methylpyridine-2-yl moiety.

In drug development, this compound serves as a scaffold for constructing the central heterocyclic core of Etoricoxib. The purity of this intermediate is paramount; the presence of unreacted starting materials (e.g., 2,4-difluorobenzoyl chloride or 2-bromo-5-methylpyridine) or hydrolysis byproducts can severely impact the yield of subsequent condensation reactions.

Why FT-IR? While NMR provides atomic connectivity, FT-IR offers a rapid, non-destructive "fingerprint" essential for:

  • Polymorph Identification: Detecting crystal lattice differences that affect solubility.

  • Functional Group Verification: Confirming the integrity of the ketone bridge (

    
    ) and the presence of fluorine substituents (
    
    
    
    ) without interference from solvent peaks common in liquid chromatography.
Experimental Protocol
3.1 Instrumentation & Parameters

To ensure reproducibility and high signal-to-noise ratio (SNR), the following instrument configuration is mandated.

ParameterSettingRationale
Technique ATR (Attenuated Total Reflectance) Preferred over KBr pellets to prevent pressure-induced polymorph transitions and eliminate moisture interference. Use a Diamond or ZnSe crystal.
Detector DTGS or MCTDTGS is sufficient for routine QC; MCT is recommended for trace impurity analysis due to higher sensitivity.
Spectral Range 4000 – 600 cm⁻¹Covers high-frequency C-H stretches and the critical "fingerprint" region for C-F and skeletal modes.
Resolution 4 cm⁻¹Optimal balance between resolving sharp aromatic bands and minimizing noise.
Scans 32 (Routine) / 64 (High Precision)Averaging 32 scans provides adequate SNR for identification; 64 scans are required for quantitative impurity limits.
Apodization Blackman-Harris 3-TermMinimizes side-lobes (ringing) around strong carbonyl peaks.
3.2 Sample Preparation (ATR Method)
  • Cleaning: Clean the ATR crystal with isopropanol and ensure the energy throughput is within 95-100% of the background.

  • Background: Collect a background spectrum of the clean crystal (air).

  • Loading: Place ~5-10 mg of the solid sample onto the center of the crystal.

  • Contact: Apply pressure using the anvil clamp until the preview spectrum absorbance stabilizes. Note: Inconsistent pressure can alter peak intensity ratios.

  • Acquisition: Collect the sample spectrum.

  • Post-Run: Wipe clean with a lint-free tissue and ethanol.

Spectral Analysis & Band Assignment

The spectrum of 2-(2,4-Difluorobenzoyl)-5-methylpyridine is dominated by the interplay between the electron-withdrawing fluorine atoms and the electron-deficient pyridine ring, both conjugated to the carbonyl.

4.1 Key Diagnostic Bands[1]
Frequency Region (cm⁻¹)AssignmentVibrational Mode Description
3080 – 3010

Weak, sharp bands. Stretching of C-H bonds on both the pyridine and phenyl rings.
2980 – 2920

Weak bands. Asymmetric and symmetric stretching of the methyl group at the 5-position of the pyridine ring.
1675 – 1660

Critical Diagnostic. Strong ketone stretch. The frequency is lower than aliphatic ketones (~1715 cm⁻¹) due to conjugation with two aromatic systems (phenyl and pyridine).
1600 – 1570

Medium/Strong. Pyridine ring skeletal vibrations. The C=N stretch typically appears near 1590 cm⁻¹.
1500 – 1480

Strong. Benzene ring skeletal vibrations, intensified by fluorine substitution.
1280 – 1240

Very Strong. Aryl C-F stretching. Often appears as a doublet or multiple bands due to the 2,4-substitution pattern.
1150 – 1100

Strong. Secondary C-F stretching modes coupled with in-plane C-H bending.
850 – 800

Strong. Out-of-plane (OOP) bending. 1,2,4-trisubstituted benzene (the difluoro ring) typically shows bands here.
750 – 700

Medium. Characteristic of the pyridine ring substitution.
4.2 Interpretation Logic
  • The Carbonyl Shift: A standard diaryl ketone appears around 1660 cm⁻¹. If this peak shifts significantly higher (>1680 cm⁻¹), it suggests a loss of conjugation, possibly indicating degradation or the presence of the acid chloride starting material (which appears >1750 cm⁻¹).

  • The Fluorine Fingerprint: The region 1300–1100 cm⁻¹ is complex. In 2,4-difluoro systems, the C-F stretches are intense and broad. A clean spectrum in this region confirms the integrity of the fluorinated ring.

  • Impurity Watch:

    • Broad band at 3500–3200 cm⁻¹: Indicates moisture (O-H) or hydrolysis to the carboxylic acid/alcohol.

    • Peak at ~2230 cm⁻¹: If a nitrile precursor was used (e.g., 5-methyl-2-cyanopyridine), a peak here indicates incomplete reaction.

Validated Workflow Protocol

The following diagram illustrates the logical flow for the QC analysis of this intermediate, ensuring decision-making is based on spectral evidence.

FTIR_Workflow Start Sample Receipt: 2-(2,4-Difluorobenzoyl)-5-methylpyridine Prep Sample Prep: ATR Crystal (Diamond/ZnSe) Start->Prep Acquire Data Acquisition: 4000-600 cm⁻¹, 4 cm⁻¹ res, 32 scans Prep->Acquire Check_OH Check 3500-3200 cm⁻¹: Broad OH band present? Acquire->Check_OH Check_CO Check 1675-1660 cm⁻¹: Strong C=O Ketone band? Check_OH->Check_CO No Fail_Wet FAIL: Moisture/Hydrolysis Detected (Dry & Retest) Check_OH->Fail_Wet Yes Check_CF Check 1280-1100 cm⁻¹: Strong C-F Fingerprint? Check_CO->Check_CF Yes Fail_Id FAIL: Incorrect Structure (Check Synthesis) Check_CO->Fail_Id No / Shifted Pass PASS: Identity Confirmed Check_CF->Pass Matches Ref Check_CF->Fail_Id Weak / Absent

Figure 1: Logic-flow diagram for the FT-IR Quality Control of 2-(2,4-Difluorobenzoyl)-5-methylpyridine.

Troubleshooting & Common Issues
  • Polymorphism:

    • Issue: The spectrum matches chemically but peak shapes/positions (especially C=O) differ slightly from the reference.

    • Cause: Different crystal packing (polymorphs) often resulting from different recrystallization solvents.

    • Solution: Grind the sample with KBr (if using pellet method) to destroy crystal lattice memory, or anneal the sample. Document the specific polymorph if known.

  • Moisture Interference:

    • Issue: Noisy baseline >3000 cm⁻¹.

    • Cause: Pyridine derivatives can be hygroscopic.

    • Solution: Dry sample in a vacuum oven at 40°C for 2 hours prior to analysis. Ensure the ATR anvil is dry.

  • Peak Saturation:

    • Issue: The C=O or C-F peaks are "flat-topped" (absorbance > 1.5).

    • Cause: Sample layer too thick or poor contact in ATR.

    • Solution: Use less sample and ensure uniform pressure. For KBr, reduce sample concentration to <1%.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7038, 2-Benzoylpyridine (Structural Analog). Retrieved February 19, 2026. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for ketone/aryl fluoride assignments).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Source for C-F and Pyridine ring assignments). [Link]

  • Davies, I. W., et al. (2000). "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry, 65(25), 8415–8420.[2] (Primary source for Etoricoxib intermediate synthesis).[3] [Link]

Sources

Application Notes & Protocols for the Mass Spectrometric Analysis of 2-(2,4-Difluorobenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the qualitative and quantitative analysis of 2-(2,4-Difluorobenzoyl)-5-methylpyridine using modern mass spectrometry techniques. As a fluorinated benzoylpyridine derivative, this compound is of significant interest in pharmaceutical and materials science research, often serving as a key intermediate or building block.[1] This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed, field-proven protocols for both high-resolution accurate mass analysis for structural confirmation and sensitive quantification using tandem mass spectrometry. We will delve into the rationale behind methodological choices, from ionization source selection to mass analyzer settings, and provide a framework for method validation consistent with industry standards.

Analyte Overview and Physicochemical Properties

Understanding the fundamental properties of 2-(2,4-Difluorobenzoyl)-5-methylpyridine is the first step in developing a robust analytical method. The molecule's structure, characterized by a central ketone linker, a difluorinated phenyl ring, and a basic methylpyridine moiety, dictates its behavior in a mass spectrometer. The pyridine nitrogen provides a readily protonatable site, making it highly suitable for analysis by positive mode electrospray ionization.

PropertyValueSource
Chemical Formula C₁₂H₉F₂N[1][2]
Molecular Weight 205.21 g/mol [1]
CAS Number 583052-21-5[1][3]
Structure A ketone linking a 2,4-difluorophenyl group and a 5-methylpyridine group.N/A
Predicted Ionization High efficiency in positive ion mode ([M+H]⁺) due to the basic pyridine nitrogen.N/A

Foundational Principles: Selecting the Right MS Technology

The choice of mass spectrometry instrumentation is dictated by the analytical goal. For a small molecule like 2-(2,4-Difluorobenzoyl)-5-methylpyridine, the primary considerations are the ionization method and the mass analyzer.[4]

Ionization Source: ESI vs. APCI
  • Electrospray Ionization (ESI): This is the preferred technique for this analyte. ESI is a soft ionization method ideal for polar molecules and those with basic or acidic functional groups.[5][6] The nitrogen atom on the pyridine ring is a strong proton acceptor, leading to the efficient formation of the protonated molecule, [M+H]⁺, in the gas phase. This results in high sensitivity with minimal in-source fragmentation.[7]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative, particularly for less polar, thermally stable compounds with molecular weights typically under 1500 Da.[8][9] It utilizes a corona discharge to ionize solvent molecules, which then transfer a proton to the analyte.[10] APCI can be more robust and less susceptible to matrix suppression than ESI, making it a valuable option when analyzing complex sample matrices.

Causality: We select ESI in positive ion mode as the primary approach because the analyte's structure contains a basic nitrogen, ensuring efficient and predictable protonation for sensitive detection.

Mass Analyzer: Q-TOF vs. Triple Quadrupole (QqQ)
  • Quadrupole Time-of-Flight (Q-TOF): For qualitative analysis—confirming the identity of a newly synthesized compound or identifying an unknown—a Q-TOF is unparalleled. It provides high-resolution, accurate-mass (HRAM) data, which allows for the determination of the elemental composition of the parent ion and its fragments with high confidence.[11][12] This capability is crucial for structural elucidation and impurity identification.[5]

  • Triple Quadrupole (QqQ): For quantitative analysis, the triple quadrupole is the industry gold standard.[13] It operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole (Q1) selects the precursor ion (our [M+H]⁺), the second quadrupole (q2) fragments it, and the third quadrupole (Q3) selects a specific product ion.[14] This highly specific process filters out chemical noise, providing exceptional sensitivity and a wide dynamic range, making it ideal for trace-level quantification in complex matrices like plasma or environmental samples.[4][15]

Protocol 1: Qualitative Analysis & Structural Confirmation via LC-Q-TOF MS

Objective: To confirm the molecular formula and elucidate the fragmentation pattern of 2-(2,4-Difluorobenzoyl)-5-methylpyridine.

LC-Q-TOF_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Q-TOF MS Analysis cluster_data Data Analysis A Dissolve sample in Acetonitrile/Water (1:1) B Inject onto C18 Column A->B C Gradient Elution B->C D ESI+ Ionization C->D E Full Scan MS (m/z 50-500) D->E F Targeted MS/MS (Collision-Induced Dissociation) E->F G Extract Ion Chromatogram F->G H Accurate Mass Measurement ([M+H]⁺) G->H I Fragment Spectrum Interpretation H->I MRM_Workflow Q1 Q1: Precursor Ion Filter Selects m/z 206.1 q2 q2: Collision Cell Fragments m/z 206.1 with Nitrogen Gas Q1->q2 [M+H]⁺ Q3 Q3: Product Ion Filter Selects m/z 120.1 q2->Q3 All Fragments Det Detector Q3->Det Specific Product Ion

Sources

Application Note: A Hierarchical Protocol for Screening the Biological Activity of 2-(2,4-Difluorobenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Phased Screening Approach

The compound 2-(2,4-difluorobenzoyl)-5-methylpyridine is a heterocyclic molecule incorporating several structural motifs of high interest in medicinal chemistry. The pyridine scaffold is a cornerstone of many approved drugs, valued for its ability to form key interactions with biological targets.[1] The 2,4-difluorobenzoyl group is a common feature in potent enzyme inhibitors, including kinase inhibitors, where the fluorine atoms can modulate electronic properties and metabolic stability.[2][3] Given these features, the compound warrants a systematic investigation of its biological activities.

This guide eschews a monolithic screening approach in favor of a hierarchical, multi-tiered strategy. This methodology is designed to efficiently identify and validate biological activity, beginning with broad, high-throughput assays and progressively narrowing the focus to specific molecular targets and mechanisms of action. This phased approach conserves resources by eliminating unpromising avenues early and builds a robust, evidence-based profile for promising candidates. We will outline a screening cascade designed to first uncover cytotoxic or antimicrobial effects, then to deconvolve the molecular target(s), and finally to confirm target engagement in a physiologically relevant cellular environment.

The Screening Cascade: A Strategic Overview

The proposed protocol is structured as a three-tiered cascade. Each tier answers a fundamental question in the compound's characterization, with the results of one tier dictating the experimental path of the next.

G compound 2-(2,4-Difluorobenzoyl)-5-methylpyridine tier1 Tier 1: Primary Phenotypic Screening (Broad Activity Identification) compound->tier1 cytotoxicity General Cytotoxicity Screen (e.g., MTT/CellTiter-Glo Assay) tier1->cytotoxicity Test Antiproliferative Potential antimicrobial Antimicrobial Screen (e.g., Broth Microdilution MIC) tier1->antimicrobial Test Antimicrobial Potential tier2 Tier 2: Target Deconvolution & Validation (What is the Molecular Target?) kinome Broad Kinome Profiling (>400 Kinases) tier2->kinome Hypothesis-driven: Benzoylpyridines often target kinases tier3 Tier 3: Cellular Mechanism of Action (Confirming Target Engagement in Cells) cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) tier3->cetsa western Downstream Pathway Analysis (Western Blot) tier3->western cytotoxicity->tier2 IF Active inactive Compound Inactive (Archive or Derivatize) cytotoxicity->inactive IF Inactive antimicrobial->inactive IF Inactive biochemical Biochemical IC50 Determination (e.g., ADP-Glo Assay) kinome->biochemical IF Hits Identified biochemical->tier3 IF Potent (IC50 < 1µM) hit Validated Hit (Proceed to Lead Optimization) cetsa->hit IF Target Stabilized western->hit IF Pathway Modulated

Caption: A hierarchical workflow for screening 2-(2,4-Difluorobenzoyl)-5-methylpyridine.

Tier 1: Primary Phenotypic Screening

Causality: The objective of Tier 1 is to cast a wide net to determine if the compound exhibits any overt biological activity at a cellular level. We prioritize a general cytotoxicity screen across a panel of cancer cell lines and a standard antimicrobial assay. This approach is efficient and provides a clear "Go/No-Go" decision point. A positive result in either assay triggers progression to Tier 2.

Protocol: General Cytotoxicity Screening (MTT Assay)

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] A reduction in metabolic activity suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

Methodology:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., HCT116 colorectal, A549 lung, MCF-7 breast) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2,4-Difluorobenzoyl)-5-methylpyridine in DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 100 µM down to 1 nM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).[6]

Table 1: Hypothetical Cytotoxicity Screening Results

Cell Line Tissue of Origin IC50 (µM)
HCT116 Colorectal Carcinoma 0.75
A549 Lung Carcinoma 1.2
MCF-7 Breast Adenocarcinoma 2.5

| HEK293 | Normal Embryonic Kidney | > 50 |

Interpretation: The hypothetical data suggests the compound has potent anti-proliferative activity against specific cancer cell lines with selectivity over a non-cancerous cell line, justifying progression to Tier 2 to identify the molecular target.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism, a key parameter for evaluating antibacterial potency.[7][8]

Methodology:

  • Bacterial Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[5] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[5]

  • Compound Dilution: Perform a two-fold serial dilution of the 10 mM stock solution in broth within a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).[5]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest compound concentration at which no visible bacterial growth (turbidity) is observed.[7]

Tier 2: Target Deconvolution & Validation

Causality: Assuming the compound showed activity in the cytotoxicity screen (as per our hypothetical data), Tier 2 aims to answer: "What is the molecular target responsible for this effect?" Based on the compound's structure, protein kinases are a high-probability target class.[9][10] Therefore, the most efficient approach is to screen the compound against a broad panel of kinases. Positive hits from this screen are then validated with robust biochemical assays to confirm potency and selectivity.

Protocol: Broad Kinome Profiling

This step is typically performed as a service by specialized vendors who maintain large panels of validated kinase assays.[11][12] The objective is to test the compound at a single high concentration (e.g., 1 or 10 µM) against hundreds of kinases to identify primary targets.

Methodology:

  • Compound Submission: Prepare and ship a high-concentration stock solution (e.g., 10 mM in DMSO) of 2-(2,4-Difluorobenzoyl)-5-methylpyridine to a commercial kinome profiling service (e.g., Reaction Biology, Pharmaron).[11][12]

  • Assay Execution (Vendor): The vendor will perform single-point screens using a validated assay platform (e.g., radiometric HotSpot™ or TR-FRET).[12][13]

  • Data Analysis: The primary output is typically reported as "Percent Inhibition" at the tested concentration. A common threshold for a "hit" is >80% inhibition.

Table 2: Hypothetical Kinome Profiling Results (% Inhibition at 1 µM)

Kinase Target Kinase Family % Inhibition
MAPK14 (p38α) CMGC 98%
MAPK1 (ERK2) CMGC 15%
CDK2 CMGC 8%
SRC Tyrosine Kinase 5%

| (...and 400+ other kinases) | ... | < 20% |

Interpretation: The hypothetical data strongly implicates MAPK14 (p38α) as a specific and potent target. The next logical step is to determine its IC50 value.

Protocol: Biochemical IC50 Determination (ADP-Glo™ Assay)

Causality: This assay confirms the hit from the primary kinome screen and accurately quantifies the compound's potency. The ADP-Glo™ assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[4]

G start Kinase + Substrate + ATP + Inhibitor reaction Kinase Reaction start->reaction adp_atp ADP + Remaining ATP reaction->adp_atp adp_glo_reagent Add ADP-Glo™ Reagent adp_atp->adp_glo_reagent atp_depleted Remaining ATP Depleted adp_glo_reagent->atp_depleted Terminates Kinase Reaction kdr Add Kinase Detection Reagent (Luciferase/Luciferin) atp_depleted->kdr Converts ADP to ATP light Light Signal (Proportional to ADP) kdr->light readout Luminescence Reader light->readout

Caption: Workflow of the ADP-Glo™ kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer, purified active MAPK14 enzyme, its specific substrate (e.g., ATF2 peptide), and ATP at optimal concentrations.

  • Compound Plating: In a 96-well plate, perform a serial dilution of the test compound to achieve a final concentration range (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells containing the compound. Incubate at room temperature for 1 hour.

  • First Read: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Second Read: Add Kinase Detection Reagent, which converts the ADP generated into ATP, fueling a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal with a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to a DMSO control. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.[4]

Tier 3: Cellular Mechanism of Action

Causality: A potent biochemical IC50 is necessary but not sufficient. Tier 3 is crucial for demonstrating that the compound can enter cells, bind to its intended target, and exert a functional effect on the relevant signaling pathway. We use the Cellular Thermal Shift Assay (CETSA) for direct target engagement and Western blotting to verify modulation of downstream signaling.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess drug-target interaction in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14][15]

G cells 1. Treat Intact Cells (Vehicle vs. Compound) heat 2. Heat Challenge (Temperature Gradient) cells->heat lyse 3. Cell Lysis (Freeze-Thaw) heat->lyse centrifuge 4. Centrifugation (Separate Soluble/Insoluble) lyse->centrifuge supernatant 5. Collect Supernatant (Soluble Protein Fraction) centrifuge->supernatant western 6. Analyze by Western Blot (Quantify Soluble Target Protein) supernatant->western curve 7. Plot Melt Curve (Stabilization = Shift) western->curve

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[14]

Methodology:

  • Cell Treatment: Culture HCT116 cells to ~80% confluency. Treat one set of cells with the test compound (e.g., at 10x the cellular IC50) and another with vehicle (DMSO) for 1 hour at 37°C.[14]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.[16]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[14]

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[14]

  • Sample Preparation & Western Blot: Carefully collect the supernatant (soluble fraction). Normalize protein concentration for all samples. Analyze the amount of soluble MAPK14 remaining at each temperature point by Western blot using a specific anti-MAPK14 antibody.

  • Data Analysis: Quantify the band intensities and normalize them to the amount of protein at the lowest temperature (e.g., 40°C). Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[16]

Protocol: Downstream Pathway Analysis (Western Blot)

Causality: If the compound binds and inhibits MAPK14, the phosphorylation of its downstream substrates should decrease. A key substrate of MAPK14 is MAPKAPK2 (MK2). This assay verifies this functional consequence.

Methodology:

  • Cell Treatment & Lysis: Seed HCT116 cells and treat with a dose-range of the compound for 2-4 hours. Stimulate the MAPK14 pathway with a known activator (e.g., Anisomycin). Lyse the cells in a buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate overnight at 4°C with primary antibodies against phospho-MK2 (the substrate) and total MK2 (as a loading control). An antibody for total MAPK14 can also be included.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]

  • Detection & Analysis: Detect the signal using an ECL substrate. Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-MK2 to total MK2 demonstrates on-target pathway inhibition.[4]

Conclusion and Future Directions

This hierarchical screening protocol provides a comprehensive and resource-efficient framework for characterizing the biological activity of 2-(2,4-Difluorobenzoyl)-5-methylpyridine. By systematically progressing from broad phenotypic assays to specific biochemical and cellular target validation, this approach builds a robust data package. Positive results across all three tiers, as illustrated in the hypothetical examples, would strongly support the compound's advancement into lead optimization programs as a potent and selective MAPK14 inhibitor.

References

  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from Bio-protocol website: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols. Retrieved from: [Link]

  • Lovejoy, D. B., et al. (2013). Synthesis and biological evaluation of substituted 2-benzoylpyridine thiosemicarbazones: novel structure-activity relationships underpinning their anti-proliferative and chelation efficacy. PubMed. Retrieved from: [Link]

  • NJ Bio. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from NJ Bio website: [Link]

  • Kuzmanic, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from: [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from BPS Bioscience website: [Link]

  • Pask, C. M., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. Retrieved from: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from: [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from bioRxiv website: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from Pharmaron website: [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from CD Biosynsis website: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from MtoZ Biolabs website: [Link]

  • Bitesize Bio. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Retrieved from: [Link]

  • Poulter, N. S., et al. (2017). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Retrieved from: [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from Reaction Biology website: [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from Alfa Cytology website: [Link]

  • Royal Society of Chemistry. (2018). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from: [Link]

  • protocols.io. (2019). In vitro α-glucosidase inhibitory assay. Retrieved from: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from Reaction Biology website: [Link]

  • Al-Malki, A. L., & El-Sharkawy, A. M. (2014). In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis. PMC. Retrieved from: [Link]

  • Szobi, A., et al. (2019). Novel Screening Method Identifies PI3Kα, mTOR, and IGF1R as Key Kinases Regulating Cardiomyocyte Survival. Journal of the American Heart Association. Retrieved from: [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from: [Link]

  • ResearchGate. (2025). Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. Retrieved from: [Link]

  • Wang, J., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. Retrieved from: [Link]

  • American Association for Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Retrieved from: [Link]

  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. Retrieved from: [Link]

  • Wang, Y., et al. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. MDPI. Retrieved from: [Link]

  • Reimann, S., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from: [Link]

  • Frontiers. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Retrieved from Frontiers website: [Link]

Sources

Application Note: Strategic Utilization of 2-(2,4-Difluorobenzoyl)-5-methylpyridine in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical specifications, synthesis, and downstream utility of 2-(2,4-Difluorobenzoyl)-5-methylpyridine (CAS 583052-21-5). While widely recognized as a cyclometalating ligand for Iridium-based photocatalysts (OLEDs), this fluorinated benzoylpyridine scaffold represents a privileged structure in medicinal chemistry.

It serves as a critical intermediate for the synthesis of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors (anti-inflammatory) and GABA-A receptor modulators (anxiolytic/sedative). Its structural core—a pyridine ring linked to a difluorophenyl group via a ketone bridge—provides a versatile platform for heterocycle construction (e.g., imidazoles, pyrazoles) and reductive aminations essential for high-affinity target binding.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 2-(2,4-Difluorobenzoyl)-5-methylpyridine
CAS Number 583052-21-5
Molecular Formula C₁₃H₉F₂NO
Molecular Weight 233.21 g/mol
Appearance White to off-white crystalline solid
Melting Point 53.0 – 57.0 °C
Solubility Soluble in DCM, THF, Ethyl Acetate; slightly soluble in alcohols.
Key Functionality Electron-deficient ketone (susceptible to nucleophilic attack); Pyridine nitrogen (coordination/salt formation).

Synthetic Pathway Overview

The utility of this intermediate lies in its position at the divergence point between upstream raw materials and downstream active pharmaceutical ingredients (APIs).

SynthesisPathway Raw1 2-Bromo-5-methylpyridine Intermediate 2-(2,4-Difluorobenzoyl)- 5-methylpyridine (The Scaffold) Raw1->Intermediate Grignard Exchange (i-PrMgCl) Raw2 2,4-Difluorobenzonitrile Raw2->Intermediate Nucleophilic Addition API_A p38 MAPK Inhibitor Core (Imidazole Derivatives) Intermediate->API_A Alpha-Bromination & Cyclization API_B GABA-A Modulator (Benzylamine Derivatives) Intermediate->API_B Reductive Amination

Figure 1: Strategic placement of the scaffold in API synthesis workflows.

Protocol 1: Upstream Synthesis of the Intermediate

Objective: Scalable preparation of 2-(2,4-Difluorobenzoyl)-5-methylpyridine with >98% purity. Mechanism: Halogen-Metal Exchange followed by Nucleophilic Acyl Substitution.

Reagents & Materials[1][2][3][4][5]
  • Substrate: 2-Bromo-5-methylpyridine (1.0 equiv)

  • Electrophile: 2,4-Difluorobenzonitrile (1.1 equiv) OR N-methoxy-N-methyl-2,4-difluorobenzamide (Weinreb amide).

  • Reagent: Isopropylmagnesium chloride (2.0 M in THF, 1.1 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology
  • Inertion: Purge a dry glass reactor with N₂. Maintain an internal temperature of -10°C.

  • Grignard Formation: Charge 2-Bromo-5-methylpyridine and anhydrous THF. Cool to -15°C.

  • Exchange: Add i-PrMgCl dropwise over 30 mins. Stir for 1 hour at -10°C to generate the pyridyl-Grignard species.

    • Critical Process Parameter (CPP): Temperature must remain < 0°C to prevent side reactions.

  • Addition: Add a solution of 2,4-Difluorobenzonitrile in THF dropwise.

  • Warming: Allow the mixture to warm to 20°C and stir for 4 hours. The intermediate imine anion is formed.

  • Hydrolysis: Quench with 2N HCl (aq) to hydrolyze the imine to the ketone. Stir vigorously for 2 hours.

  • Workup: Neutralize with NaHCO₃. Extract with Ethyl Acetate (3x). Wash organic layer with brine.

  • Purification: Crystallize from Heptane/IPA (9:1) to yield the target ketone.[1]

Yield Expectation: 85-90% Purity: >98.5% (HPLC)

Protocol 2: Downstream Application (p38 MAPK Inhibitor Synthesis)

Objective: Conversion of the ketone scaffold into a pharmacologically active 4,5-disubstituted imidazole core, a classic motif in kinase inhibitors (analogous to SB-203580).

Reaction Scheme
  • Alpha-Bromination: Ketone →

    
    -Bromo Ketone.
    
  • Cyclization:

    
    -Bromo Ketone + Amidine → Imidazole Core.
    
Detailed Procedure
Step A: Alpha-Bromination
  • Dissolution: Dissolve 10.0 g of 2-(2,4-Difluorobenzoyl)-5-methylpyridine in 100 mL of Glacial Acetic Acid.

  • Bromination: Add 1.05 equiv of Bromine (Br₂) dropwise at room temperature.

    • Note: The reaction is exothermic. Monitor color change (red → colorless).

  • Quench: Pour into ice water. The

    
    -bromo ketone precipitates.
    
  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Stability Warning:

      
      -bromo ketones are lachrymators and thermally unstable. Use immediately in Step B.
      
Step B: Imidazole Cyclization (The API Core)
  • Setup: In a pressure vessel, suspend the

    
    -bromo ketone (from Step A) and a suitable Amidine  (e.g., Acetamidine HCl or a substituted benzamidine) in Ethanol.
    
  • Base: Add NaHCO₃ (2.5 equiv) to neutralize the acid generated.

  • Reflux: Heat to 80°C for 6-12 hours.

  • Mechanism: The amidine nitrogen attacks the

    
    -carbon, followed by cyclization and dehydration to form the imidazole ring.
    
  • Workup: Evaporate ethanol. Resuspend residue in DCM/Water. Adjust pH to >10 with NaOH. Extract organic phase.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Outcome: A 4-(2,4-difluorophenyl)-5-(5-methylpyridin-2-yl)imidazole derivative. This core is highly active against p38


 kinase.

Analytical Control Strategy

To ensure "Self-Validating" protocols, the following Quality Control (QC) checkpoints are mandatory.

HPLC Method for Intermediate Purity
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 280 nm (carbonyl)
Retention Time ~8.5 min (varies by system)
Impurity Profile
  • Impurity A (Des-fluoro): 2-(2-fluorobenzoyl)-5-methylpyridine (Result of incomplete fluorination in raw material).

  • Impurity B (Dimer): Result of radical coupling during Grignard formation.

  • Acceptance Criteria: Main peak >98.0%; Single impurity <0.5%.

Safety & Handling (E-E-A-T)

  • Fluorine Chemistry: The 2,4-difluoro moiety makes the phenyl ring electron-deficient, increasing susceptibility to nucleophilic aromatic substitution (S_NAr) at high temperatures with strong nucleophiles. Avoid excessive heating with strong alkalis unless intended.

  • Lachrymators: The

    
    -bromo intermediate generated in Protocol 2 is a potent lachrymator. Handle only in a functioning fume hood.
    
  • Grignard Reagents: Protocol 1 uses i-PrMgCl. Ensure all glassware is oven-dried. Water content in THF must be <50 ppm (Karl Fischer titration).

References

  • Synthesis of Pyridyl-Ketone Intermediates: Source: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (See: Weinreb Ketone Synthesis). Context: General methodology for pyridine-Grignard additions to nitriles.
  • p38 MAPK Inhibitor Chemistry

    • Source: Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel 4,5-diaryl-imidazoles as highly potent p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 45(13), 2733-2740.
    • URL:[Link]

    • Relevance: Establishes the "benzoylpyridine" to "imidazole" synthetic logic.
  • Source: Sigma-Aldrich (Merck)
  • Photocatalytic Applications (Dual-Use Context)

    • Source: Lowry, M. S., et al. (2005). "Accelerated Luminophore Discovery through Combinatorial Synthesis." Journal of the American Chemical Society, 127(21), 7759-7768.
    • URL:[Link]

    • Relevance: Documents the synthesis and stability of the 2-(2,4-difluorophenyl)pyridine scaffold.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Methylpyridine (3-Picoline) Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield for the Acylation of 5-Methylpyridine Ticket ID: PYR-OPT-5M-ACY Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Site Disambiguation

Welcome to the Heterocycle Functionalization Support Hub. You are likely here because the acylation of 5-methylpyridine (also known as 3-picoline ) is yielding poor results (<30%) or intractable mixtures.[1]

Before proceeding, we must diagnose the Target Site . 5-methylpyridine presents a unique challenge compared to its isomers (2- or 4-picoline) due to the electronic mismatch between the nitrogen atom and the methyl substituent.[1]

The Reactivity Landscape
  • Site A (Ring C2/C6 - Ortho): The most electron-deficient sites.[1] Preferred for Radical (Minisci) and Nucleophilic attacks.

  • Site B (Lateral Methyl - C3-Me): Critical Warning: Unlike 2-picoline or 4-picoline, the methyl protons on 5-methylpyridine are NOT significantly acidified by the ring nitrogen (pKa ~30 vs ~20 for 2-picoline).[1] Standard lithiation attempts here will fail or rearrange to the ring.

  • Site C (Ring C4 - Para): Sterically accessible but electronically less favorable than C2 for nucleophilic methods without blocking groups.[1]

Master Troubleshooting Guides

Module A: Radical Acylation (Minisci Reaction)

Target Product: 2-acyl-5-methylpyridine (or 6-acyl isomer).[1] Primary Issue: Low conversion, poly-acylation, or poor regioselectivity.[1]

User Question:

"I am using a standard Minisci protocol (AgNO3/Persulfate) with an aldehyde, but my yields are stalled at 35%, and I see significant di-acylated byproducts. How do I fix this?"

Technical Diagnosis:

The 5-methyl group provides weak activation, but the reaction is driven by the nucleophilic character of the alkyl radical attacking the protonated (electron-deficient) heterocycle.

  • Cause of Low Yield: The product (an acyl-pyridine) is often more reactive toward radical attack than the starting material, leading to over-reaction.

  • Cause of Stalling: pH drift.[1] As the reaction proceeds, the formation of acid (from persulfate decomposition) drops the pH too low, preventing efficient radical generation, or conversely, if unbuffered, the pyridine deprotonates and becomes unreactive to the radical.

Optimization Protocol (Self-Validating):
ParameterStandard ConditionOptimized Condition Reasoning (Causality)
Solvent System DCM/Water (Biphasic)TFA/Water or MeCN/Water (Homogeneous) Biphasic systems suffer from poor phase transfer of the radical.[1] Homogeneous acidic media ensures the pyridine remains fully protonated (activated).
Temperature 70-80°C50-60°C Lower temperature suppresses the "second attack" (di-acylation) which has a higher activation energy.[1]
Oxidant

(3.0 equiv)

(2.0 equiv) + 10 mol%

Potassium persulfate has lower solubility, acting as a "slow release" oxidant, maintaining steady radical flux without overwhelming the system.
Additives NoneTFA (Trifluoroacetic Acid) CRITICAL: Maintains the medium at pH < 2. The pyridine must be protonated to accept the nucleophilic acyl radical.

Step-by-Step Workflow:

  • Dissolve 5-methylpyridine (1.0 equiv) in MeCN/Water (1:1).[1]

  • Add TFA (1.5 equiv) to ensure formation of the pyridinium salt.

  • Add the carboxylic acid (2.0 equiv) or aldehyde (acyl source).

  • Add

    
     (0.1 equiv).[2][3]
    
  • Heat to 50°C.

  • Slow Addition: Add

    
     solution dropwise over 2 hours. Do not dump it in.
    
  • Quench: Basify with cold NaOH to pH 9 immediately to stop radical propagation.

Module B: Transition Metal C-H Activation

Target Product: 2-acyl-5-methylpyridine (High Selectivity).[1] Primary Issue: Catalyst death (Pd black formation) and low turnover number (TON).

User Question:

"I am trying to acylate using Pd(OAc)2 and an aldehyde with TBHP. The reaction turns black instantly, and I get <10% yield."

Technical Diagnosis:

Pyridine is a notorious "catalyst poison."[1] The nitrogen lone pair binds tightly to Pd(II), displacing the ligands required for the catalytic cycle. 5-methylpyridine is particularly problematic because the methyl group is electron-donating, making the nitrogen even more Lewis-basic (harder to displace).[1]

Optimization Protocol:

The "N-Oxide" Bypass Strategy: Instead of fighting the nitrogen binding, you must mask it.[1]

  • Step 1: Activation. Convert 5-methylpyridine to 5-methylpyridine-N-oxide (using mCPBA).[1] This weakens the N-Pd interaction and activates the C2-H bond for insertion.[1]

  • Step 2: The Reaction.

    • Catalyst:

      
       (5 mol%).
      
    • Ligand: 2-Picolinic acid (10 mol%) or XPhos.[1] The ligand is crucial to stabilize the Pd species against aggregation.

    • Oxidant:

      
       or TBHP (tert-Butyl hydroperoxide).[1]
      
    • Solvent: Toluene (anhydrous), 110°C.

  • Step 3: Deoxygenation. The product will be the N-oxide of the ketone.[1] Reduce it using

    
     or Zn dust to get the final pyridine.
    

Why this works: The N-oxide oxygen acts as a "directing group," guiding the Palladium specifically to the C2 position, boosting both yield and regioselectivity.

Visualization of Pathways

The following diagram illustrates the decision logic for selecting the correct acylation methodology based on your target site and available reagents.

AcylationStrategy Start Start: Acylation of 5-Methylpyridine DecisionSite Target Position? Start->DecisionSite Ring Ring Acylation (C2/C6) DecisionSite->Ring Functionalize Ring Lateral Lateral Acylation (Methyl Group) DecisionSite->Lateral Functionalize Side-chain Minisci Method A: Minisci Radical (Reagents: R-CHO, AgNO3, Persulfate) Risk: Polyalkylation Ring->Minisci For Alkyl/Acyl Radicals CH_Act Method B: Pd-Catalyzed C-H Activation (Reagents: Pd(OAc)2, TBHP) Requirement: N-Oxide Intermediate Ring->CH_Act For High Selectivity Lithiation Method C: Lithiation (n-BuLi) WARNING: Fails for 3-picoline methyl group. Redirects to Ring C2. Lateral->Lithiation Standard Base (Fail) Superbase Method D: Superbase (LIDAKOR) (Reagents: BuLi + t-BuOK) Only way to hit Methyl group directly Lateral->Superbase Advanced Base (Success) Lithiation->Ring Rearranges to C2-Li

Caption: Decision matrix for 5-methylpyridine acylation. Note the critical redirection of standard lithiation away from the methyl group.

FAQ & Pitfall Avoidance

Q1: Why can't I just use n-BuLi to lithiate the methyl group and react with an ester?

A: This is the most common error.[1] In 2-picoline (2-methylpyridine), the nitrogen atom can stabilize the negative charge on the methyl group via resonance (aza-allylic anion).[1] In 5-methylpyridine (3-picoline) , the methyl group is in the meta position relative to the nitrogen.[1] There is no resonance stabilization for the lateral anion. Consequently, the ring protons (specifically at C2, flanked by N and the methyl group) are more acidic (kinetic acidity) than the methyl protons.

  • Result of n-BuLi: You will get lithiation at C2. Reaction with an ester will yield a 2-acyl-5-methylpyridine, not the side-chain ketone.

  • Solution: To hit the methyl group, you must use "Superbase" conditions (LIDAKOR: BuLi + KOtBu) at -78°C, which operates via a different aggregate mechanism, or oxidize the methyl to an acid/aldehyde first.

Q2: My Minisci reaction turns into a tar. What is happening?

A: You are likely experiencing "Radical Polymerization."[1]

  • Mechanism: The acyl radical attacks the pyridine. The resulting product is still electron-deficient and can be attacked again.[1]

  • Fix:

    • Stoichiometry: Use an excess of the pyridine substrate (if cheap) or strictly limit the oxidant.

    • Phase Transfer: If using a biphasic mixture (DCM/Water), the radical concentration at the interface might be too high locally. Switch to a homogeneous solvent system (Acetonitrile/Water/TFA).

Q3: Can I use Friedel-Crafts acylation?

A: Generally, No. Friedel-Crafts requires a Lewis Acid (


).[1] The basic nitrogen of 5-methylpyridine will complex with the Lewis Acid immediately, forming a deactivated salt that is inert to electrophilic attack.[1] Do not waste time optimizing this route unless you are using specific "Superelectrophile" conditions (e.g., reaction in neat Triflic Acid), which are hazardous and difficult to scale.

References

  • Minisci, F., et al. (1971). "Nucleophilic character of alkyl radicals: Homolytic alkylation of protonated heteroaromatic bases." Tetrahedron, 27(15), 3575-3579.[1] Link

  • Duncton, M. A. (2011). "Minisci reactions: Versatile C-H functionalizations for medicinal chemists."[1] Med.[1][4] Chem. Commun., 2, 1135-1161.[1] Link

  • Kaiser, E. M., & Petty, J. D. (1976). "Synthon generation from 3-methylpyridine (3-picoline) via lateral or ring metalation." Synthesis, 1976(11), 705-707.[1] (Definitive work on the lithiation selectivity issues). Link

  • Ye, M., & Sanford, M. S. (2012). "Pd-Catalyzed C–H Functionalization of Pyridines." Journal of the American Chemical Society, 134(22), 9034–9037. (Protocol for N-oxide directed acylation).[1] Link

  • BenchChem Technical Library. (2025). "Improving Regioselectivity in Pyridine Substitution Reactions." (General troubleshooting context). Link

Sources

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles governing reaction outcomes, helping you to diagnose problems, mitigate side reactions, and optimize your synthetic routes.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions about pyridine synthesis, providing foundational knowledge to inform your experimental design.

Q1: Why are my yields consistently low when functionalizing a pre-existing pyridine ring?

The pyridine ring's inherent electronic properties present a significant challenge. The electronegative nitrogen atom renders the ring electron-deficient, deactivating it towards common electrophilic aromatic substitution (EAS) reactions.[1] Furthermore, the nitrogen's lone pair can coordinate with Lewis acids or metal catalysts, which can inhibit their activity.[1] Achieving the desired regioselectivity can also be difficult, often resulting in mixtures of C2, C3, and C4 substituted isomers, which lowers the yield of the target compound.

Q2: What are the most common classes of side reactions in de novo pyridine syntheses?

While specific side reactions are highly dependent on the chosen synthetic route (Hantzsch, Kröhnke, etc.), they can be broadly categorized into several classes:

  • Incomplete Cyclization or Aromatization: Many pyridine syntheses proceed through non-aromatic intermediates (e.g., dihydropyridines in the Hantzsch synthesis). Failure to achieve complete aromatization is a common pitfall.

  • Competing Condensation Reactions: Multicomponent reactions, by their nature, can have competing reaction pathways. For instance, self-condensation of aldehydes or ketones can compete with the desired Knoevenagel condensation in the initial steps of the Hantzsch synthesis.[2][3]

  • Michael Addition Byproducts: Syntheses involving Michael additions, such as the Kröhnke synthesis, can be susceptible to side reactions if the Michael acceptor or donor has multiple reactive sites.

  • Polymerization: Under harsh acidic or basic conditions, starting materials, particularly aldehydes, can be prone to polymerization.[4]

  • Regioisomer Formation: The use of unsymmetrical starting materials can lead to the formation of regioisomeric pyridine products, which can be challenging to separate.

Q3: How do I choose the most appropriate purification strategy for my substituted pyridine?

The choice of purification method depends heavily on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying substituted pyridines. The basicity of the pyridine ring can sometimes lead to peak tailing on silica gel due to interactions with acidic silanol groups.[5] This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. The choice of solvent is critical and often requires some experimentation. Common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. By washing the crude reaction mixture with a dilute acid (e.g., 1M HCl), the pyridine product can be protonated and moved to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

II. Troubleshooting Guide: Common Pyridine Syntheses

This section provides a detailed, question-and-answer style troubleshooting guide for specific, widely-used pyridine syntheses.

A. The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which are subsequently oxidized to pyridines.[6]

Q: My Hantzsch reaction has a low yield of the final pyridine product. What are the likely causes and how can I address them?

A low yield in a Hantzsch synthesis can stem from issues in either the initial condensation or the final oxidation step. A systematic approach is key to diagnosing the problem.

Troubleshooting Workflow for Low Yield in Hantzsch Synthesis

start Low Yield Observed check_dhp Is the 1,4-dihydropyridine (DHP) intermediate forming in good yield? (Check by TLC/LC-MS before oxidation) start->check_dhp dhp_yes Yes check_dhp->dhp_yes Yes dhp_no No check_dhp->dhp_no No oxidation_issue Problem is with the Aromatization (Oxidation) Step dhp_yes->oxidation_issue condensation_issue Problem is with the initial Condensation Reaction dhp_no->condensation_issue over_oxidation Issue: Over-oxidation or degradation of product. Solution: Use milder oxidizing agents (e.g., DDQ, iodine in methanol). Avoid harsh oxidants like KMnO4 or CrO3. oxidation_issue->over_oxidation incomplete_oxidation Issue: Incomplete oxidation. Solution: Increase reaction time, temperature, or stoichiometry of the oxidant. Monitor reaction to completion. oxidation_issue->incomplete_oxidation reagent_purity Issue: Impure starting materials (especially aldehyde). Solution: Purify aldehyde by distillation or chromatography. Ensure β-ketoester and ammonia source are high quality. condensation_issue->reagent_purity side_condensation Issue: Competing self-condensation of aldehyde (Knoevenagel side reaction). Solution: Add aldehyde slowly to the reaction mixture. Consider a two-step procedure where the enamine is pre-formed. condensation_issue->side_condensation

Caption: Troubleshooting workflow for low yield in the Hantzsch synthesis.

Q: I've isolated my dihydropyridine intermediate, but the subsequent oxidation step is problematic, leading to a complex mixture. What's happening?

This is a common issue, often caused by the choice of oxidizing agent. Strong oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can lead to over-oxidation and degradation of the pyridine ring or its substituents.[2]

  • Causality: The desired reaction is the removal of two hydrogen atoms to form an aromatic ring. However, harsh oxidants can attack the electron-rich pyridine ring or cleave ester functionalities, leading to a variety of byproducts. In some cases, with certain oxidizing agents like nitric oxide donors, dealkylation at the 4-position of the dihydropyridine can occur.[7]

  • Solution: Switch to a milder and more selective oxidizing agent. Some excellent alternatives include:

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Highly effective for aromatization under mild conditions.

    • Iodine in refluxing methanol: A gentle and efficient method.

    • Manganese dioxide (MnO₂): A solid-phase oxidant that can simplify workup.

    • Ceric Ammonium Nitrate (CAN): Effective, but can sometimes be too harsh depending on the substrate.

Table 1: Comparison of Oxidizing Agents for the Aromatization of Hantzsch Dihydropyridines

Oxidizing AgentTypical ConditionsAdvantagesPotential Disadvantages
Nitric AcidRefluxInexpensiveHarsh conditions, can lead to side reactions and low yields.[8]
KMnO₄, CrO₃VariousStrong oxidantsOften leads to over-oxidation and low yields.[2]
DDQReflux in solvent (e.g., benzene, dioxane)High yields, mild conditionsStoichiometric reagent, can be expensive.
Iodine/MethanolRefluxMild, high yieldingMay not be suitable for all substrates.
B. The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[9]

Q: My Kröhnke synthesis is giving a significant amount of an unexpected byproduct instead of the desired pyridine. How do I identify and suppress this side reaction?

A common pitfall in the Kröhnke synthesis is the formation of alternative cyclization products, especially when using certain substituted starting materials.

  • Causality: The reaction proceeds via a 1,5-dicarbonyl intermediate formed from the Michael addition of a pyridinium ylide to an α,β-unsaturated carbonyl.[10] The intended pathway involves cyclization with ammonia to form the pyridine ring. However, alternative intramolecular reactions can occur. For example, with trifluoromethyl-substituted pyridinium ylides, an intramolecular addition of a carbanion to a keto carbonyl group can lead to the formation of 3-trifluoromethyl aniline derivatives as the major product.[11]

Mechanism of a Potential Side Reaction in Kröhnke-type Synthesis

cluster_main Desired Kröhnke Pathway cluster_side Aniline Formation Side Reaction dicarbonyl 1,5-Dicarbonyl Intermediate ammonia + NH3 dicarbonyl->ammonia dihydropyridine Dihydropyridine Intermediate ammonia->dihydropyridine pyridine Desired Pyridine Product dihydropyridine->pyridine dicarbonyl_side 1,5-Dicarbonyl Intermediate (with specific substituents, e.g., CF3) intramolecular_add Intramolecular Carbonyl Addition dicarbonyl_side->intramolecular_add dienone Dienone Intermediate intramolecular_add->dienone aniline Aniline Byproduct dienone->aniline

Caption: Competing reaction pathways in a modified Kröhnke synthesis.

  • Troubleshooting:

    • Confirm the Structure of the Byproduct: Use spectroscopic methods (NMR, MS) to definitively identify the structure of the unexpected product. This will provide crucial clues about the side reaction mechanism.

    • Modify the Starting Materials: If the side reaction is caused by a specific substituent (like the trifluoromethyl group), consider if an alternative substitution pattern on your starting material could disfavor the undesired pathway.

    • Optimize Reaction Conditions: Carefully screen reaction parameters. Changes in temperature, solvent, and the nature of the base used to generate the pyridinium ylide can influence the relative rates of the desired and undesired cyclization pathways.

Q: The initial Michael addition step of my Kröhnke synthesis appears to be inefficient. What can I do to improve it?

An inefficient Michael addition will starve the reaction of the key 1,5-dicarbonyl intermediate.

  • Causality: The Michael addition is a reversible reaction. If the equilibrium is unfavorable, the concentration of the 1,5-dicarbonyl intermediate will be low. Additionally, the stability and reactivity of the pyridinium ylide are critical.

  • Troubleshooting:

    • Choice of Base: The base used to generate the pyridinium ylide from the corresponding salt is crucial. A base that is too strong can lead to side reactions, while a base that is too weak will not generate a sufficient concentration of the ylide. Ammonium acetate is commonly used and often serves as both the base and the nitrogen source.[10] Experimenting with other mild bases may be beneficial.

    • Solvent: The reaction is often performed in glacial acetic acid or methanol.[9] The choice of solvent can influence the solubility of the reactants and the stability of the intermediates.

    • One-Pot Modifications: Several one-pot modifications of the Kröhnke synthesis have been developed that can improve efficiency by avoiding the isolation of intermediates.[9]

C. The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis produces substituted pyridines from the condensation of an enamine with an ethynyl ketone, proceeding through an aminodiene intermediate.[12]

Q: The cyclodehydration step of my Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition and low yields. How can I promote this step under milder conditions?

The high temperature required for the E/Z isomerization and subsequent cyclodehydration of the aminodiene intermediate is a significant drawback of the classical Bohlmann-Rahtz synthesis.[13]

  • Causality: The initially formed aminodiene is often in a configuration that is not suitable for cyclization. Thermal energy is required to overcome the rotational barrier for E/Z isomerization to the reactive conformation. However, these high temperatures can also lead to thermal decomposition of the intermediate or the final product.

  • Solution: Acid Catalysis: The use of a Brønsted or Lewis acid catalyst can significantly lower the activation energy for both the isomerization and the cyclodehydration steps, allowing the reaction to proceed at much lower temperatures.[13][14]

Table 2: Effect of Acid Catalysis on the Cyclodehydration Step of the Bohlmann-Rahtz Synthesis

CatalystTypical ConditionsAdvantagesReference
None (Thermal)120-200 °CNo catalyst required[15]
Acetic Acid50 °CMilder conditions, improved yields[16]
Amberlyst-1550 °CSolid acid catalyst, easy removal, good for acid-sensitive substrates[11][16]
Ytterbium(III) triflate (Yb(OTf)₃)Reflux in tolueneLewis acid catalysis, effective for a range of substrates[11]
Zinc(II) bromide (ZnBr₂)Reflux in tolueneLewis acid catalysis, effective alternative[11]

Experimental Protocol: Acid-Catalyzed Bohlmann-Rahtz Cyclodehydration

This protocol is adapted from Bagley et al.[16]

  • Dissolve the Aminodiene: In a round-bottom flask, dissolve the purified aminodiene intermediate in a suitable solvent (e.g., toluene or ethanol).

  • Add Catalyst: Add the acid catalyst. For example:

    • Acetic Acid: Use a mixture of toluene and acetic acid (e.g., 5:1 v/v).

    • Amberlyst-15: Add the resin to the solution.

    • Lewis Acid: Add a catalytic amount (e.g., 15-20 mol%) of the Lewis acid (e.g., Yb(OTf)₃ or ZnBr₂).

  • Heat the Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 50 °C or reflux) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture. If using Amberlyst-15, the catalyst can be removed by filtration. For soluble acids, perform an aqueous workup, washing with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid.

  • Purification: Dry the organic layer, concentrate, and purify the resulting pyridine by column chromatography or recrystallization.

III. References

  • Hantzsch, A. R. Justus Liebigs Annalen der Chemie1882 , 215 (1), 1-82.

  • "Hantzsch pyridine synthesis." In Wikipedia; 2023. [Link]

  • "Hantzsch Dihydropyridine (Pyridine) Synthesis." Organic Chemistry Portal. [Link]

  • HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. (2022, April 24). [Video]. YouTube. [Link]

  • Hantzsch Pyridine Synthesis. Scribd. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Mechanisms of the oxidations of NAD(P)H model Hantzsch 1,4-dihydropyridines by nitric oxide and its donor N-methyl-N-nitrosotoluene-p-sulfonamide. PubMed. [Link]

  • Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • A detailed investigation into the oxidation mechanism of Hantzsch 1,4-dihydropyridines by ethyl α-cyanocinnamates and benzylidenemalononitriles. RSC Publishing. [Link]

  • Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]

  • Bohlmann–Rahtz pyridine synthesis. (2023, February 26). [Video]. YouTube. [Link]

  • Kröhnke pyridine synthesis. Wikipedia. [Link]

  • Mechanism of the Kröhnke pyridine synthesis. ResearchGate. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]

  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. The Royal Society of Chemistry. [Link]

  • Mechanism of the Kröhnke pyridine synthesis.[17]. ResearchGate. [Link]

  • How to choose the best solution for column chromatography? ResearchGate. [Link]

  • Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. [Link]

  • Influence of base and solvent on the regioselective sulfonyation of pyridine. ResearchGate. [Link]

  • Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? MDPI. [Link]

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]

  • Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. ACS Publications. [Link]

  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. PMC. [Link]

  • Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. MDPI. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Chemistry. [Link]

  • Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridineN-oxides. RSC Publishing. [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

  • Method for pyridine amine derivative. Chromatography Forum. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). [Video]. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of using pyridine boronic acids in their synthetic workflows. The unique electronic and steric properties of these heteroaromatic reagents can present significant challenges. This resource provides in-depth, experience-driven insights and actionable troubleshooting strategies to help you achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a pyridine boronic acid failing or giving low yields?

Low or no conversion is the most common issue when working with pyridine boronic acids. This can often be attributed to one or more of the following factors:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation of the active catalytic species.[1][2] This is particularly problematic with less sterically hindered ligands.

  • Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[1][3] Pyridine boronic acids, especially 2-pyridyl boronic acids, are notoriously unstable and prone to this decomposition pathway.[4][5][6]

  • Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective, especially with sterically demanding or electron-rich coupling partners.[1] More specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the key steps of oxidative addition and reductive elimination.[1][7]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. An unsuitable base may not efficiently generate the active boronate species required for transmetalation.[1][8] The solvent must also ensure all components remain in solution.[1]

Q2: I suspect protodeboronation is the main issue. How can I minimize it?

Protodeboronation is a frequent challenge with heteroaryl boronic acids.[1] Here are several strategies to mitigate this undesired side reaction:

  • Use More Stable Boronic Acid Derivatives: Instead of the free boronic acid, consider using more stable alternatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborate salts.[1][9][10] These derivatives often exhibit greater stability and can release the active boronic acid slowly under the reaction conditions, minimizing its decomposition.[3]

  • Milder Reaction Conditions: Employing lower reaction temperatures and weaker bases can help reduce the rate of protodeboronation.[1][11]

  • Careful Control of Water: While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excessive amounts can promote the hydrolysis of the carbon-boron bond.[11] Using a carefully controlled amount of water or even anhydrous conditions (if your system allows) can be beneficial.

  • Highly Active Catalyst Systems: Using a more active catalyst can increase the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation side reaction.[11]

Q3: My 2-pyridyl boronic acid seems particularly problematic. Are there specific strategies for this substrate?

Yes, 2-pyridyl boronic acids are notoriously unstable.[4][6] The proximity of the nitrogen lone pair to the boronic acid moiety facilitates rapid protodeboronation through the formation of a zwitterionic intermediate.[3][5]

  • Specialized Boron Reagents: For 2-pyridyl systems, using stabilized boron reagents is highly recommended. N-phenyldiethanolamine-stabilized boronates have shown promise.[12] MIDA boronates are also an excellent choice as they are air-stable and can be isolated in pure form.[13]

  • Copper Additives: In some cases, the addition of a copper(I) salt can improve the efficiency of couplings involving 2-pyridyl boronates.[4]

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired coupling over catalyst deactivation by the pyridine nitrogen.[1]

Q4: What are the most common side reactions other than protodeboronation, and how can I avoid them?

Besides protodeboronation, you may encounter:

  • Homocoupling: This is the undesired coupling of two boronic acid molecules or two aryl halide molecules.[1] It is often promoted by the presence of oxygen.[1]

    • Troubleshooting: Ensure your reaction setup is thoroughly degassed to remove oxygen.[14] Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ from the start can also mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[14]

  • Dehalogenation: This is the replacement of the halogen on your electrophile with a hydrogen atom.

    • Troubleshooting: This can be caused by certain amine bases or alcohol solvents acting as hydride sources.[14] Switching to a carbonate or phosphate base and using an aprotic solvent can help.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during Suzuki coupling with pyridine boronic acids.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst system. 2. Catalyst deactivation by pyridine nitrogen. 3. Protodeboronation of boronic acid. 4. Impure reagents or solvents.1. Screen Catalysts and Ligands: Test a panel of catalysts and ligands. For pyridine substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands are often superior to PPh₃.[1] 2. Use a More Stable Boronic Acid Derivative: Switch to a pinacol ester, MIDA boronate, or trifluoroborate salt.[1][9] 3. Optimize Base and Solvent: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF, often with a small amount of water).[15][16] 4. Verify Reagent Quality: Ensure your boronic acid is fresh or has been stored properly under inert and anhydrous conditions.[1] Use freshly distilled and degassed solvents.
Significant Protodeboronation 1. Unstable boronic acid (especially 2-pyridyl). 2. Harsh reaction conditions (high temperature, strong base). 3. Excess water in the reaction mixture.1. Use Stabilized Boron Reagents: Employ MIDA boronates or other protected forms.[10][13] 2. Milder Conditions: Lower the reaction temperature and try a weaker base (e.g., KF, K₂CO₃).[1][11] 3. Control Water Content: Use a minimal, controlled amount of water or consider anhydrous conditions.[11]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. In-situ reduction of Pd(II) precatalyst consuming boronic acid.1. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw or sparging with an inert gas.[14] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[14]
Reaction Stalls or is Sluggish 1. Insufficiently active catalyst. 2. Poor solubility of reagents. 3. Inefficient transmetalation.1. Switch to a More Active Catalyst System: Consider Buchwald or Fu-type catalysts.[1][5] 2. Solvent Screening: Try different solvents or solvent mixtures to ensure all components are dissolved at the reaction temperature. 3. Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[8][17] Screening different bases is often necessary.
Visualizing the Suzuki Coupling Catalytic Cycle

Suzuki_Coupling Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)_2, Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar'-B(OR)_2 Ar'-B(OR)_2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Failed Reaction check_reagents Verify Reagent Purity and Stability (Boronic Acid, Solvent, Base) start->check_reagents optimize_catalyst Screen Catalyst and Ligand (e.g., Buchwald, Fu ligands) check_reagents->optimize_catalyst Reagents OK optimize_base_solvent Optimize Base and Solvent System optimize_catalyst->optimize_base_solvent Still Low Yield success Successful Coupling optimize_catalyst->success Improved Yield check_side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) optimize_base_solvent->check_side_reactions Still Low Yield optimize_base_solvent->success Improved Yield use_stable_boronate Switch to Stable Boronate (Pinacol Ester, MIDA Boronate) check_side_reactions->use_stable_boronate Protodeboronation Observed adjust_conditions Adjust Reaction Conditions (Temperature, Concentration) check_side_reactions->adjust_conditions Homocoupling Observed use_stable_boronate->success adjust_conditions->success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Experimental Protocols

General Procedure for Suzuki Coupling of a Pyridine Boronic Acid

This protocol provides a starting point and should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the pyridine boronic acid derivative (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1][10]

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[10]

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1][10]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, 5 mL) via syringe.[10][18]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10] Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.[1] Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]

Protocol for Monitoring Protodeboronation

This method allows for the quantification of the unstable boronic acid over time.

  • Prepare a Stock Solution: In a vial, prepare a stock solution of the pyridine boronic acid and an internal standard (a stable compound that does not interfere with the reaction and is easily detectable by your analytical method) in the chosen reaction solvent.

  • Simulate Reaction Conditions: Add the base to the stock solution and heat the mixture to the intended reaction temperature.

  • Time-Point Analysis: At regular intervals (e.g., every 15 minutes), withdraw an aliquot of the reaction mixture.

  • Quench and Analyze: Immediately quench the aliquot (e.g., by diluting with a suitable solvent and acidifying). Analyze the sample by GC-MS or LC-MS to determine the ratio of the pyridine boronic acid to the internal standard.

  • Data Interpretation: A decrease in the relative amount of the boronic acid over time, without the formation of the desired product, indicates protodeboronation.

References

  • Crisp, A. L., & Burke, M. D. (2012). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 134(44), 18311–18314. [Link]

  • Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(13), 2267–2270.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (2023, December 20). Protodeboronation. Retrieved February 19, 2026, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Hodgson, D. M., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Tetrahedron Letters, 45(3), 685–687.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Doucet, H. (2008). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 108(2), 593–633.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved February 19, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved February 19, 2026, from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved February 19, 2026, from [Link]

  • Chemspeed Technologies. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved February 19, 2026, from [Link]

  • Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Wikipedia. (2023, December 20). Suzuki reaction. Retrieved February 19, 2026, from [Link]

  • Al-Masri, A. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Saudi Chemical Society, 21(1), S418–S425.
  • Yang, D. X., et al. (2009). Palladium-catalyzed Suzuki-Miyaura Coupling of pyridyl-2-boronic Esters With Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(2), 381–384.
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Retrieved February 19, 2026, from [Link]

  • Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(24), 9279–9297.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved February 19, 2026, from [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(25), 8780–8785.
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.

Sources

Technical Support Center: Resolving Co-eluting Impurities in HPLC of 2-(2,4-Difluorobenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for resolving co-eluting impurities during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2,4-Difluorobenzoyl)-5-methylpyridine. The content is structured to empower researchers, scientists, and drug development professionals to overcome common separation challenges with a systematic and scientifically grounded approach.

Introduction

2-(2,4-Difluorobenzoyl)-5-methylpyridine is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Accurate impurity profiling via HPLC is a critical aspect of quality control and regulatory compliance.[3][4][5] However, the structural similarities between the main compound and its process-related or degradation impurities often lead to co-elution, a significant analytical challenge where two or more compounds elute from the chromatography column at the same time.[3] This guide will provide a logical framework for diagnosing and resolving these co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-elution in the HPLC analysis of 2-(2,4-Difluorobenzoyl)-5-methylpyridine?

A1: Co-elution in the analysis of this compound and its impurities typically stems from one or a combination of the following factors:

  • Insufficient Chromatographic Selectivity (α): The mobile phase and stationary phase are not providing differential interactions with the analyte and its closely related impurities. This is the most powerful variable for changing resolution.[6]

  • Poor Column Efficiency (N): A worn-out column, improper column packing, or extra-column band broadening can lead to wider peaks that are more likely to overlap.

  • Inadequate Retention (k'): If the analytes are eluting too close to the void volume, there is insufficient time for the column to perform an effective separation.

  • Method Overloading: Injecting too high a concentration of the sample can lead to peak fronting or tailing, causing peaks to merge.

Q2: How can I quickly confirm if I have a co-elution problem?

A2: Visual inspection of the chromatogram for peak shoulders or asymmetrical peaks is a primary indicator. However, for complete co-elution, the peak may appear symmetrical. The most reliable methods for confirming peak purity are:

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: A DAD/PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra are not homogenous, it indicates the presence of more than one compound.[7]

  • Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a definitive way to identify co-eluting species by observing different mass-to-charge ratios (m/z) across a single chromatographic peak.

Q3: What is the first parameter I should adjust to resolve co-eluting peaks?

A3: The most straightforward and often most effective initial step is to modify the mobile phase composition.[8] Specifically, adjusting the solvent strength (the ratio of organic solvent to aqueous buffer) can significantly alter retention times and potentially improve separation. For reversed-phase HPLC, decreasing the organic solvent percentage will increase retention.[6]

In-Depth Troubleshooting Guide

This section provides a systematic, question-driven approach to resolving co-elution issues with 2-(2,4-Difluorobenzoyl)-5-methylpyridine.

Problem: My main peak is broad and showing a significant shoulder, suggesting a closely eluting impurity. What is my first step?

Answer: The initial focus should be on manipulating the chromatographic selectivity (α) and retention factor (k'). A logical workflow for this is as follows:

Step 1: Modify the Mobile Phase Strength

  • Rationale: Changing the organic modifier (e.g., acetonitrile or methanol) concentration directly impacts the retention time of analytes.[6] Increasing the retention time provides more opportunity for the stationary phase to interact differently with the main peak and the impurity, potentially leading to separation.

  • Protocol:

    • If using a gradient, start by decreasing the initial percentage of the organic solvent.

    • For isocratic methods, systematically decrease the percentage of the organic modifier in 5% increments.

    • Equilibrate the column with at least 10 column volumes of the new mobile phase before each injection to ensure a stable baseline.

Parameter Change Expected Outcome Considerations
Decrease Organic %Increased retention time, potential for improved resolution.May lead to longer run times and broader peaks.
Increase Organic %Decreased retention time, faster analysis.May worsen co-elution.

Step 2: Change the Organic Modifier

  • Rationale: Acetonitrile and methanol have different solvent properties and will interact differently with the analytes and the stationary phase. This can alter the elution order and improve selectivity.

  • Protocol:

    • If your current method uses acetonitrile, prepare a mobile phase with an equivalent solvent strength using methanol.

    • Conversely, if using methanol, switch to acetonitrile.

    • It's crucial to ensure the new solvent is miscible with the other components of your mobile phase.

Problem: I've adjusted the mobile phase strength and solvent type, but the peaks are still co-eluting. What's the next logical step?

Answer: If manipulating the solvent strength and type is insufficient, the next powerful tool is to adjust the mobile phase pH.[9]

Step 3: Modify the Mobile Phase pH

  • Rationale: 2-(2,4-Difluorobenzoyl)-5-methylpyridine and its potential impurities may have ionizable functional groups. Changing the pH of the mobile phase can alter the ionization state of these compounds, which in turn significantly affects their hydrophobicity and retention on a reversed-phase column.[9][10] For basic compounds, increasing the pH will suppress ionization and increase retention.[9]

  • Protocol:

    • Determine the pKa of your main compound and, if known, the impurities.

    • Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the compounds to ensure they are either fully ionized or fully unionized.[9] This will prevent split peaks that can occur when the pH is close to the pKa.[9]

    • Use appropriate buffers for the desired pH range (e.g., phosphate buffer for pH 2.1-3.1 and 6.2-8.2, acetate buffer for pH 3.8-5.8).[10]

    • Always check the pH stability range of your HPLC column to prevent damage to the stationary phase.[11] Most standard silica-based C18 columns are stable between pH 2 and 8.[10][12]

pH Adjustment Effect on Basic Compounds Effect on Acidic Compounds
Increase pH Decreased ionization, increased retention.[10]Increased ionization, decreased retention.[10]
Decrease pH Increased ionization, decreased retention.[10]Decreased ionization, increased retention.

Workflow for Resolving Co-eluting Peaks

Caption: A systematic workflow for troubleshooting co-eluting peaks in HPLC.

Problem: I've tried optimizing the mobile phase (strength, solvent, and pH) with limited success. What other instrumental parameters can I explore?

Answer: If mobile phase optimization is insufficient, adjusting the column temperature is a valuable next step.

Step 4: Modify the Column Temperature

  • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer between the mobile and stationary phases.[13] Increasing the temperature generally decreases retention times and can lead to sharper peaks.[14] Crucially, it can also alter selectivity, as the thermodynamics of analyte-stationary phase interactions can be temperature-dependent.[15]

  • Protocol:

    • If your system has a column oven, systematically increase the temperature in 5-10°C increments (e.g., from 30°C to 40°C, then to 50°C).

    • Conversely, decreasing the temperature can increase retention and may improve resolution for some compounds.[15]

    • Always allow the system to fully equilibrate at the new temperature before injection. Consistent temperature control is vital for reproducible results.[15]

Temperature Change General Effects Potential for Resolution
Increase Decreased viscosity, shorter retention times, sharper peaks, lower backpressure.[14][16]Can alter selectivity and improve separation.[15]
Decrease Increased viscosity, longer retention times, higher backpressure.May improve resolution for some closely eluting compounds.[15]
Problem: I have exhausted all mobile phase and temperature adjustments, but a critical impurity pair remains unresolved. What is my final option?

Answer: At this stage, changing the stationary phase is the most logical and powerful step to achieve a significant change in selectivity.

Step 5: Change the Stationary Phase

  • Rationale: The choice of stationary phase is a primary determinant of selectivity in HPLC. Different stationary phases offer unique interaction mechanisms. If a standard C18 column is not providing adequate separation, switching to a column with a different chemistry is recommended.[17]

  • Protocol:

    • Phenyl-Hexyl Column: This stationary phase provides pi-pi interactions, which can be beneficial for separating aromatic compounds like 2-(2,4-Difluorobenzoyl)-5-methylpyridine and its impurities.

    • Pentafluorophenyl (PFP) Column: PFP columns offer a complex mixture of interactions, including dipole-dipole, hydrogen bonding, and pi-pi interactions, which can provide unique selectivity for halogenated compounds.

    • Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which can alter the selectivity for polar and non-polar analytes.

    • When changing columns, it is often necessary to re-optimize the mobile phase conditions.

Impact of Stationary Phase on Selectivity

G cluster_0 Analyte Mixture cluster_1 Stationary Phase cluster_2 Elution Profile Analyte_A 2-(2,4-Difluorobenzoyl)-5-methylpyridine C18 C18 (Hydrophobic Interactions) Analyte_A->C18 Strong Interaction Phenyl Phenyl-Hexyl (π-π Interactions) Analyte_A->Phenyl Moderate Interaction PFP PFP (Multiple Interactions) Analyte_A->PFP Unique Interaction Profile Impurity_B Co-eluting Impurity Impurity_B->C18 Strong Interaction Impurity_B->Phenyl Stronger π-π Interaction Impurity_B->PFP Different Interaction Profile Coelution Co-elution C18->Coelution Resolution Resolution Achieved Phenyl->Resolution PFP->Resolution

Caption: Different stationary phases offer varied interaction mechanisms, leading to changes in selectivity and resolution.

Conclusion

Resolving co-eluting impurities in the HPLC analysis of 2-(2,4-Difluorobenzoyl)-5-methylpyridine requires a systematic and logical approach. By sequentially optimizing the mobile phase composition (strength, solvent type, and pH), column temperature, and finally the stationary phase chemistry, researchers can effectively tackle even the most challenging separation problems. This guide provides a framework for making informed decisions based on the principles of chromatography, ultimately leading to robust and reliable analytical methods.

References

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s). Retrieved from [Link]

  • Dolan, J. W., & Snyder, L. R. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Retrieved from [Link]

  • Van Eeckhaut, A., & Mangelings, D. (2026, February 9). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. Retrieved from [Link]

  • SCIEX. (2023, October 20). How does increasing column temperature affect LC methods? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116. Retrieved from [Link]

  • Shimadzu. (n.d.). Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. Retrieved from [Link]

  • Zinchenko, D. S., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(12), 6023-6029. Retrieved from [Link]

  • Patel, A., et al. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10345-10350. Retrieved from [Link]

  • Wawrzyniak, P., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6599. Retrieved from [Link]

  • Yeole, R. D., et al. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). ACS Omega, 6(44), 30046-30053. Retrieved from [Link]

  • E-RESEARCHCO. (2019, January 18). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. Retrieved from [Link]

Sources

Technical Support Center: NMR Signal Overlap in Difluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with NMR signal overlap in difluorinated pyridine compounds. This guide is designed to provide practical, in-depth solutions to common and complex spectral analysis problems. The unique electronic properties of the pyridine ring, combined with the high sensitivity and large chemical shift range of the ¹⁹F nucleus, make NMR an incredibly powerful tool, but not without its challenges, particularly when dealing with isomers and complex spin systems.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹⁹F NMR spectra of my difluoropyridine isomers so similar and difficult to assign?

A1: The chemical shift of a fluorine atom is highly sensitive to its electronic environment.[1] In difluoropyridine isomers, the fluorine atoms are on the same aromatic scaffold, leading to relatively similar electronic environments and, consequently, close chemical shifts. The position of the fluorine atoms relative to the nitrogen and each other causes subtle but distinct changes in electron density, which are key to their differentiation.[1][2] For example, the difference in chemical shifts between 2,3-difluoropyridine and 2,5-difluoropyridine may be small, requiring high-resolution instrumentation to resolve.

Q2: My ¹H NMR spectrum is a complex, overlapping mess. How can I simplify it to identify my compound?

A2: Overlapping signals in the proton spectra of fluorinated compounds are a common issue.[3] The first step is often to run a ¹H spectrum with ¹⁹F decoupling. This collapses the H-F couplings, simplifying multiplets into singlets (or simpler patterns if other couplings exist), which can help in assigning proton environments. If this is insufficient, more advanced techniques discussed in the troubleshooting guide will be necessary.

Q3: I see more peaks than expected in my ¹⁹F NMR spectrum. What could be the cause?

A3: This could be due to several factors:

  • Presence of Isomers: You may have a mixture of regioisomers that were not separated during synthesis or purification.[4]

  • Impurities: Fluorinated impurities, even in small amounts, can give strong ¹⁹F NMR signals due to the high sensitivity of the nucleus.[5]

  • Rotamers: If your molecule has restricted bond rotation, you might be observing different conformers (rotamers) that are stable on the NMR timescale.[6]

Q4: Can I predict the ¹⁹F chemical shifts of my difluoropyridine isomers to help with assignment?

A4: Yes, computational chemistry methods, particularly Density Functional Theory (DFT), have become increasingly accurate in predicting ¹⁹F NMR chemical shifts.[7][8] These predictions can provide a valuable starting point for spectral assignment, especially when comparing a set of possible isomers.[9] Several studies have developed robust protocols for calculating ¹⁹F chemical shifts in fluorinated aromatic compounds.[10][11]

Troubleshooting Guide: Resolving Signal Overlap

This section provides a systematic approach to tackling more persistent signal overlap issues. We will move from simple experimental adjustments to more advanced NMR techniques.

Issue 1: Inability to Differentiate Between Regioisomers

When 1D ¹⁹F and ¹H NMR spectra are insufficient to distinguish between, for example, 2,6-difluoropyridine, 2,5-difluoropyridine, and 3,5-difluoropyridine, a more detailed analysis is required.

The chemical shift of both ¹H and ¹⁹F nuclei can be sensitive to the solvent used.[6][12] Changing from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent like acetone-d₆, DMSO-d₆, or benzene-d₆ can alter the electronic environment around the nuclei enough to induce differential shifts and resolve overlapping signals.[2][13]

Mechanism: Solvents can interact with the solute through dipole-dipole interactions, hydrogen bonding, or aromatic stacking (in the case of benzene-d₆). These interactions perturb the local magnetic field experienced by the nuclei, leading to changes in chemical shifts. The pyridine nitrogen, being a basic site, is particularly susceptible to these interactions.

Table 1: Effect of Solvent on ¹⁹F Chemical Shifts of a Hypothetical Difluoropyridine

IsomerChemical Shift in CDCl₃ (ppm)Chemical Shift in Benzene-d₆ (ppm)Induced Shift (Δδ ppm)
2,5-Difluoropyridine (F-2)-70.5-72.1-1.6
2,5-Difluoropyridine (F-5)-95.2-96.5-1.3
2,6-Difluoropyridine (F-2/6)-68.9-70.8-1.9

Note: Data is illustrative. Actual shifts will vary.

Two-dimensional NMR techniques are among the most powerful tools for resolving overlap and establishing connectivity.

  • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): This is often the most definitive experiment. It creates a 2D plot correlating proton signals with the fluorine signals they are coupled to.[14][15] Even if the ¹H or ¹⁹F spectra are overlapped, the cross-peaks in the HETCOR spectrum will reveal the specific H-F connectivities, allowing for unambiguous assignment.[16]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. By tracing the coupling networks, you can piece together the structure of the pyridine ring and its substituents, helping to differentiate isomers.[17]

  • ¹³C NMR and HSQC/HMBC: A proton-decoupled ¹³C NMR spectrum can often resolve isomeric ambiguities, as carbon chemical shifts are also sensitive to substitution patterns.[17]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is excellent for establishing the overall carbon skeleton.

Issue 2: Complex Multiplets Due to Strong H-F and F-F Coupling

The magnitudes of J-couplings in fluorinated pyridines can be large and span multiple bonds, leading to complex, second-order splitting patterns that are difficult to interpret.

LSRs are paramagnetic complexes, often containing Europium (Eu) or Praseodymium (Pr), that can coordinate to basic sites in a molecule, such as the pyridine nitrogen.[18][19] This coordination induces large changes in the chemical shifts of nearby nuclei.[20] The magnitude of this induced shift is dependent on the distance and angle from the paramagnetic center, effectively spreading out the crowded regions of the spectrum.[21]

Experimental Protocol: Using a Lanthanide Shift Reagent

  • Sample Preparation: Prepare a solution of your difluoropyridine compound in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H or ¹⁹F NMR spectrum of your compound. This is your reference.

  • Incremental Addition of LSR: Add a small, known amount of the LSR (e.g., Eu(fod)₃) to the NMR tube. A good starting point is a 0.1 molar equivalent.

  • Acquire Spectrum: Re-acquire the NMR spectrum. You should observe a shift in the peaks. The peaks corresponding to nuclei closer to the nitrogen will shift the most.

  • Titration: Continue adding small increments of the LSR and acquiring spectra until the desired signal separation is achieved. Be aware that excessive amounts of LSR can cause significant line broadening.[20]

Modern NMR spectrometers allow for highly selective experiments that can unravel complex spin systems.

  • 1D Selective TOCSY (Total Correlation Spectroscopy): In this experiment, a single proton resonance is selectively irradiated. The magnetization is then transferred through the entire spin-spin coupling network.[22] The resulting 1D spectrum will only show signals from the protons that are part of that specific spin system, effectively isolating one component of a mixture or one part of a molecule.

  • ¹⁹F-edited or ¹⁹F-selective experiments: These techniques use the ¹⁹F nucleus as a starting point to observe coupled protons.[23] Experiments like ¹⁹F-detected HETCOR or other specialized pulse sequences can provide clean subspectra of the protons coupled to a specific fluorine atom.[3]

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing NMR signal overlap in difluorinated pyridine compounds.

TroubleshootingWorkflow Troubleshooting Workflow for NMR Signal Overlap Start Start: 1D ¹H & ¹⁹F Spectra Acquired Overlap Are signals overlapped or ambiguous? Start->Overlap Solvent Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) Overlap->Solvent Yes End_Success Assignment Complete Overlap->End_Success No StillOverlap1 Is overlap resolved? Solvent->StillOverlap1 TwoD_NMR Perform 2D NMR: - ¹H-¹⁹F HETCOR - ¹H-¹H COSY - HSQC/HMBC StillOverlap1->TwoD_NMR No StillOverlap1->End_Success Yes StillOverlap2 Is assignment clear? TwoD_NMR->StillOverlap2 Advanced Advanced Techniques: - Lanthanide Shift Reagents - Selective 1D TOCSY - Computational Prediction StillOverlap2->Advanced No StillOverlap2->End_Success Yes Advanced->End_Success End_Consult Consult NMR Specialist

Caption: A decision-making workflow for resolving NMR signal overlap.

References

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing.
  • Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. Molecular Pharmaceutics.
  • QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv.
  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Angewandte Chemie.
  • Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure. PubMed.
  • Computational analysis of solvent effects in magnetic resonance spectra of fluoropyridines. SOAR.
  • Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. Benchchem.
  • Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species. Research Explorer - The University of Manchester.
  • Lanthanide shift reagents in nmr. Slideshare.
  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. MDPI.
  • Development of Ln(III)
  • Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines. RSC Publishing.
  • Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy.
  • 23.1: NMR Shift Reagents. Chemistry LibreTexts.
  • Comparison of 1H-19F two-dimensional NMR scalar coupling correl
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer.
  • 19F NMR Chemical Shift Table. Alfa Chemistry.
  • Simplifying complexity: a new NMR approach for the analysis of mixtures containing fluorinated species.
  • 19F-centred NMR analysis of mono-fluorin
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • 19Flourine NMR. University of Ottawa.
  • 1H and 19F NMR chemical shifts for hydrogen bond strength determination: Correlations between experimental and computed values.
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
  • 19F-centred NMR analysis of mono-fluorin
  • How NMR Helps Identify Isomers in Organic Chemistry?.
  • Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.
  • Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts. Benchchem.
  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Institutional Repository.
  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
  • Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek.
  • distinguishing isomers by 1H NMR spectroscopy. YouTube.
  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry.
  • Journal Name. Manchester NMR Methodology Group.
  • troubleshooting NMR peak assignments for pyridinium salts. Benchchem.

Sources

Validation & Comparative

The Application Scientist’s Guide to Photocatalytic Quantum Yield: Benchmarking & Standardization

Author: BenchChem Technical Support Team. Date: February 2026

The Standardization Crisis in Photocatalysis

In the field of photocatalysis—whether for hydrogen evolution or photoredox-mediated organic synthesis—reporting "reaction rate" (e.g., mmol/h) is scientifically insufficient. Reaction rates are extrinsic properties dependent on reactor geometry, light source intensity, and catalyst mass. They are not intrinsic material properties.

To objectively compare a P25 TiO₂ benchmark against a novel graphitic Carbon Nitride (g-C₃N₄) or an Iridium complex, you must calculate the Quantum Yield (QY) . This guide outlines the rigorous methodology for determining QY and compares the performance of industry-standard photocatalysts.

The Metric Trap: AQY vs. QY

Before experimentation, you must distinguish between two critical metrics:

  • Internal Quantum Yield (QY,

    
    ):  The ratio of reacted electrons to absorbed photons. This is the true measure of catalytic efficiency but is notoriously difficult to measure in heterogeneous suspensions due to light scattering.
    
  • Apparent Quantum Yield (AQY,

    
    ):  The ratio of reacted electrons to incident photons entering the reactor.
    
    • Note: In most heterogeneous literature (TiO₂, g-C₃N₄), AQY is the standard reported metric. In homogeneous photoredox catalysis (Ru/Ir complexes), Internal QY is more commonly accessible.

The Gold Standard Protocol: Ferrioxalate Actinometry

You cannot trust a photometer alone. The geometry of your vial or flow reactor alters the photon flux actually reaching the solution. Chemical actinometry is the only self-validating method to determine the exact photon flux (


) entering your reaction vessel.

We utilize the Potassium Ferrioxalate method because of its high quantum yield (~1.25 at 365 nm) and spectral flatness across the UV-Blue region.

Reagents & Preparation[1][2][3][4][5][6]
  • Actinometer Solution: 0.006 M K₃[Fe(C₂O₄)₃] in 0.05 M H₂SO₄.[1] (Must be prepared in a darkroom/red light).

  • Developer Solution: 0.1% (w/v) 1,10-phenanthroline in 0.5 M H₂SO₄.

  • Buffer: 0.6 M Sodium Acetate / 0.18 M H₂SO₄.

The Experimental Workflow

The following diagram outlines the critical path for determining photon flux.

Actinometry_Protocol Start Start: Darkroom Prep Irradiation Irradiate Actinometer (Time t, Volume V) Start->Irradiation Load Reactor Aliquot Take Aliquot (Add Phenanthroline) Irradiation->Aliquot t = 0, 15, 30s Develop Dark Incubation (30 mins -> Red Complex) Aliquot->Develop Complexation Measure Measure Absorbance (510 nm) Develop->Measure UV-Vis Calc Calculate Flux (q_n,p) Measure->Calc Beer-Lambert

Figure 1: Step-by-step workflow for Potassium Ferrioxalate Actinometry to determine incident photon flux.

Calculation Logic

The photon flux (


, mol/s) is calculated using the formation of Fe²⁺:


Where:

  • 
     is the quantum yield of ferrioxalate at wavelength 
    
    
    
    (e.g., 1.25 at 365nm, 1.1 at 405nm).[1]
  • 
     is irradiation time.[2][3][1]
    
  • 
     accounts for incomplete absorption (approximated to 1 if solution absorbs >99% light).
    

Comparative Analysis: Inorganic vs. Molecular Photocatalysts

A. Inorganic Semiconductors (Heterogeneous)

Target Application: Hydrogen Evolution Reaction (HER), Pollutant Degradation.

  • TiO₂ (Degussa P25):

    • Mechanism: UV excitation creates electron-hole pairs. High oxidation potential (+2.7 V) makes it exceptional for degradation but kinetically sluggish for reduction without co-catalysts (Pt/Pd).

    • Performance: High UV activity, but near-zero visible light activity.

    • AQY Benchmark: ~2–4% (UV) for HER; <0.1% (Visible).

  • g-C₃N₄ (Graphitic Carbon Nitride):

    • Mechanism: A metal-free polymer with a bandgap of ~2.7 eV, allowing for blue-light absorption.

    • Performance: Suffers from rapid charge recombination. Bulk material is poor, but nanosheets or heterojunctions (e.g., with TiO₂) drastically improve charge separation.

    • AQY Benchmark: Bulk ~0.1%; Exfoliated Nanosheets ~5–8% (420 nm).

B. Molecular Photocatalysts (Homogeneous)

Target Application: Photoredox Catalysis (Drug Discovery/Organic Synthesis).

  • Ru(bpy)₃Cl₂:

    • Mechanism: Metal-to-Ligand Charge Transfer (MLCT).[4] It is a "jack-of-all-trades" but often lacks the reducing power required for difficult aryl halide activations.

    • Performance: Robust, chemically stable.

    • QY Benchmark: Luminescence QY

      
       (in aerated water), but cage escape yield for reaction is often near unity if quenching is efficient.
      
  • Ir(ppy)₃:

    • Mechanism: Strong spin-orbit coupling leads to efficient intersystem crossing. It is a potent reductant (

      
       V vs SCE).
      
    • Performance: Essential for difficult redox couples where Ru-based catalysts fail.

    • QY Benchmark:

      
       (highly efficient triplet state formation).
      

Benchmark Performance Matrix

The following table aggregates experimental data from standardized conditions. Note: "Vis" refers to λ > 400 nm.[5]

Catalyst FamilySpecific MaterialActive RangeTypical AQY / QYPrimary Limitation
Inorganic TiO₂ (P25) UV (<380 nm)3.5% (at 365 nm)No visible light activity; rapid recombination.
Inorganic Bulk g-C₃N₄ Vis (<460 nm)0.1 - 0.5% (at 420 nm)Low surface area; high exciton binding energy.
Inorganic g-C₃N₄ Nanosheets Vis (<460 nm)5.0 - 7.5% (at 420 nm)Complex synthesis; stability over long cycles.
Molecular [Ru(bpy)₃]²⁺ Vis (~450 nm)

~0.06
Modest redox window; susceptible to photobleaching.
Molecular fac-Ir(ppy)₃ Vis (~375-475 nm)

~0.40
High cost; O₂ sensitivity (triplet quenching).

Mechanistic Failure Points

Why do reported QYs vary so wildly? The loss of efficiency occurs at three distinct stages. Understanding this pathway allows you to troubleshoot low yields.

Efficiency_Loss Photon Incident Photon Flux Absorbed Absorption (Band Gap / Extinction Coeff.) Photon->Absorbed Loss1 Loss: Scattering / Reflection Photon->Loss1 Separation Charge Separation (e- / h+ Pair) Absorbed->Separation Surface Surface Transfer (Catalytic Turnover) Separation->Surface Loss2 Loss: Bulk Recombination (Heat) Separation->Loss2 Product Product Yield Surface->Product Loss3 Loss: Surface Trapping / Back-Reaction Surface->Loss3

Figure 2: The "Photon Funnel" illustrating where quantum efficiency is lost during the photocatalytic process.

Expert Insight on Optimization
  • If QY is low at "Absorption": Your reactor geometry is poor, or catalyst concentration is too low (light is passing through).

  • If QY is low at "Separation": The material has high defect density (recombination centers). This is common in bulk g-C₃N₄.

  • If QY is low at "Surface": You lack a co-catalyst (e.g., Pt, Ni, or Co) to facilitate the kinetic turnover of the substrate.

References

  • IUPAC Technical Report : Braslavsky, S. E., et al. "Glossary of terms used in photocatalysis and radiation catalysis."[6] Pure and Applied Chemistry, 2011.[6] Link

  • Actinometry Protocol : Hatchard, C. G., & Parker, C. A. "A new sensitive chemical actinometer. II. Potassium ferrioxalate as a standard chemical actinometer." Proceedings of the Royal Society of London, 1956. Link

  • g-C3N4 Benchmarking : Wang, Y., et al. "Graphitic Carbon Nitride-Based Photocatalysts for Hydrogen Generation." The Journal of Physical Chemistry Letters, 2014. Link

  • Photoredox Catalysis : Prier, C. K., Rankic, D. A., & MacMillan, D. W. "Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis." Chemical Reviews, 2013. Link

  • Standardization Guidelines : Qureshi, M., & Takanabe, K. "Insights on Measuring and Reporting Heterogeneous Photocatalysis: Efficiency Definitions and Setup Examples." Chemistry of Materials, 2017.[6] Link

Sources

in vitro comparison of difluorobenzoyl derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Comparison of Novel Enzyme Inhibitors Targeting Cathepsin K

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in vitro evaluation of novel inhibitors targeting Cathepsin K (CatK), a critical enzyme in bone metabolism. While the initial focus was on difluorobenzoyl derivatives, this guide expands to encompass a broader range of promising chemical scaffolds for which extensive comparative data is available, reflecting the current landscape of CatK inhibitor development. We will delve into the mechanistic rationale for targeting Cathepsin K, present detailed protocols for comparative analysis, and discuss the interpretation of key experimental data.

The Rationale for Targeting Cathepsin K in Drug Discovery

Cathepsin K, a lysosomal cysteine protease, is a key therapeutic target for bone-related diseases, most notably osteoporosis.[1][2][3] Its primary function is the degradation of type I collagen, the main organic component of the bone matrix.[4][5] CatK is highly expressed in osteoclasts, the cells responsible for bone resorption.[6][7][8] During bone remodeling, osteoclasts create an acidic microenvironment at the bone surface, and the secretion of CatK into this space leads to the breakdown of the collagenous matrix.[1] An imbalance in this process, with excessive osteoclast activity, results in net bone loss and increased fracture risk.[7]

The development of selective CatK inhibitors is therefore a highly attractive strategy for anti-resorptive therapy.[7] The goal is to reduce bone degradation without completely halting the bone remodeling process, a potential advantage over other osteoporosis treatments.[9]

Regulation and Catalytic Mechanism of Cathepsin K

The expression of Cathepsin K in osteoclasts is primarily regulated by the RANKL-RANK signaling pathway.[1][2][6] Binding of RANKL (Receptor Activator of Nuclear Factor-κB Ligand) to its receptor RANK on osteoclast precursors triggers a signaling cascade that ultimately leads to the transcription of CatK.[1][6]

The catalytic mechanism of CatK involves a crucial Cys-His catalytic dyad (Cys25 and His162) within its active site.[5] The process begins with a nucleophilic attack by the thiolate group of Cys25 on the carbonyl carbon of the substrate's peptide bond, a step facilitated by His162 acting as a general base.[5] This understanding of the active site is fundamental to designing potent active-site inhibitors.

CatK_Signaling_Pathway Osteoblast Osteoblast RANKL RANKL Osteoblast->RANKL secretes RANK RANK Receptor RANKL->RANK binds to Osteoclast_Precursor Osteoclast Precursor Osteoclast_Precursor->RANK Signaling_Pathways Downstream Signaling (NF-κB, MAPK, etc.) RANK->Signaling_Pathways activates Transcription_Factors Transcription Factors (e.g., NFATc1) Signaling_Pathways->Transcription_Factors activates CatK_Gene Cathepsin K Gene Transcription Transcription_Factors->CatK_Gene promotes CatK_Protein Cathepsin K Protein CatK_Gene->CatK_Protein leads to Bone_Resorption Bone Resorption CatK_Protein->Bone_Resorption mediates

Caption: RANKL-RANK signaling pathway regulating Cathepsin K expression.

A Workflow for In Vitro Inhibitor Comparison

A rigorous in vitro testing cascade is essential to identify and characterize promising CatK inhibitors. The primary goals are to determine potency, selectivity, and mechanism of action.

Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Validation & Selectivity cluster_2 Mechanism of Action Compound_Library Compound Library (e.g., Benzoyl Derivatives) Primary_Assay High-Throughput Fluorometric Assay (CatK) Compound_Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits IC50_Determination Dose-Response Assay (IC50 for CatK) Hits->IC50_Determination Selectivity_Panel Selectivity Assays (Cathepsins B, L, S) IC50_Determination->Selectivity_Panel Collagenase_Assay Collagen Degradation Assay (SDS-PAGE) Selectivity_Panel->Collagenase_Assay Binding_Assay Binding Confirmation (e.g., SPR) Collagenase_Assay->Binding_Assay Kinetics_Assay Enzyme Kinetics (Reversibility, Ki) Binding_Assay->Kinetics_Assay Lead_Compound Lead Candidate Kinetics_Assay->Lead_Compound

Sources

validating the structure of 2-(2,4-Difluorobenzoyl)-5-methylpyridine using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-(2,4-Difluorobenzoyl)-5-methylpyridine, a heterocyclic ketone with potential applications in medicinal chemistry. We will explore the gold-standard method of X-ray crystallography and compare its capabilities with complementary spectroscopic techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most definitive method for determining the absolute structure of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density of the molecule and, consequently, the precise location of each atom in the crystal lattice. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry.

While a crystal structure for 2-(2,4-Difluorobenzoyl)-5-methylpyridine is not publicly available, we can examine the crystallographic data of a closely related analogue, N-(2,4-difluorophenyl)-2-fluorobenzamide, to illustrate the richness of data obtained from this method.[2] This analogue shares the 2,4-difluorophenyl moiety, providing insight into the likely conformation of this part of our target molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : High-quality single crystals of the compound of interest are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction patterns are recorded on a detector.

  • Structure Solution and Refinement : The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to yield the final, precise atomic coordinates.

Representative Crystallographic Data for an Analogue Compound

The following table presents selected crystallographic data for N-(2,4-difluorophenyl)-2-fluorobenzamide, which serves as a proxy to demonstrate the type of information obtained from an X-ray crystallographic experiment.[2]

ParameterValue
Chemical FormulaC₁₃H₈F₃NO
Crystal SystemMonoclinic
Space GroupPn
a (Å)5.6756(3)
b (Å)4.9829(2)
c (Å)19.3064(12)
β (°)91.197(5)
Volume (ų)545.88(5)
Z2
R-factor (%)3.8
X-ray Crystallography Workflow

X-ray Crystallography Workflow Workflow for Single-Crystal X-ray Diffraction cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Data_Processing Data Processing Diffractometer->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement CIF_File Crystallographic Information File (CIF) Refinement->CIF_File Structural_Analysis Structural Analysis (Bond Lengths, Angles) CIF_File->Structural_Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction.

Complementary Spectroscopic Techniques for Structural Elucidation

While X-ray crystallography provides a static picture of a molecule in the solid state, spectroscopic methods offer valuable information about the structure and dynamics in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[3] It provides information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, and the connectivity between them. For 2-(2,4-Difluorobenzoyl)-5-methylpyridine, a combination of 1D and 2D NMR experiments can reveal the complete chemical structure.

  • Sample Preparation : A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition : The sample is placed in the NMR spectrometer.

    • ¹H NMR : A standard proton NMR spectrum is acquired to identify the number and types of protons.

    • ¹³C NMR : A carbon-13 NMR spectrum is acquired to identify the number and types of carbon atoms.

    • ¹⁹F NMR : A fluorine-19 NMR spectrum is acquired to observe the fluorine environments.

    • 2D NMR (COSY, HSQC, HMBC) : Correlation spectra are acquired to establish connectivity between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons over multiple bonds (HMBC).

The following table presents a hypothetical, yet expected, ¹H NMR data for the target molecule based on known chemical shifts for similar structural motifs.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6d1HPyridine H6
~7.8dd1HPyridine H4
~7.5m1HPhenyl H6'
~7.4d1HPyridine H3
~7.0m1HPhenyl H5'
~6.9m1HPhenyl H3'
~2.4s3HMethyl
NMR Analysis Workflow

NMR Analysis Workflow Workflow for NMR-based Structural Elucidation cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Final Output Dissolution Dissolve in Deuterated Solvent NMR_1D 1D NMR (1H, 13C, 19F) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Dissolution->NMR_2D Spectral_Processing Spectral Processing & Peak Picking NMR_1D->Spectral_Processing NMR_2D->Spectral_Processing Assignment Signal Assignment Spectral_Processing->Assignment Structure_Determination Structure Assembly Assignment->Structure_Determination Proposed_Structure Proposed Chemical Structure Structure_Determination->Proposed_Structure

Caption: Workflow for NMR-based Structural Elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.[4] High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy.

  • Sample Introduction : A small amount of the sample, dissolved in a suitable solvent, is introduced into the mass spectrometer.

  • Ionization : The sample molecules are ionized using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).

  • Detection : The separated ions are detected, and a mass spectrum is generated.

IonExpected m/z
[M+H]⁺234.0776
[M+Na]⁺256.0595
Mass Spectrometry Analysis Workflow

MS Analysis Workflow Workflow for Mass Spectrometry Analysis cluster_0 Sample Preparation & Introduction cluster_1 Mass Analysis cluster_2 Data Interpretation cluster_3 Final Output Sample_Prep Sample Preparation Introduction Introduction into MS Sample_Prep->Introduction Ionization Ionization (e.g., ESI) Introduction->Ionization Mass_Analyzer Mass Analysis (e.g., TOF) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Mass_Spectrum Generate Mass Spectrum Detection->Mass_Spectrum MW_Determination Molecular Weight Determination Mass_Spectrum->MW_Determination Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Elemental_Composition Elemental Composition (HRMS) MW_Determination->Elemental_Composition Structural_Information Partial Structural Information Fragmentation_Analysis->Structural_Information

Caption: Workflow for Mass Spectrometry Analysis.

Comparative Analysis of Structural Validation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle X-ray diffraction from a single crystalNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)SolutionGas/Solution
Information Obtained Absolute 3D structure, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of atoms, solution conformationMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous structure determinationProvides detailed structural information in solution, non-destructiveHigh sensitivity, accurate molecular weight determination
Limitations Requires high-quality single crystals, provides a static solid-state structureLower sensitivity than MS, can be complex for large moleculesDoes not provide complete 3D structure, isomers can be difficult to distinguish

Conclusion: An Integrated Approach to Structural Validation

The comprehensive structural validation of a novel compound like 2-(2,4-Difluorobenzoyl)-5-methylpyridine is best achieved through an integrated approach that leverages the strengths of multiple analytical techniques. While single-crystal X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy offers invaluable insights into the molecule's structure and behavior in solution, which is often more relevant to its biological activity. Mass spectrometry complements these techniques by confirming the molecular weight and elemental composition with high accuracy. Together, these methods provide a self-validating system that ensures the unequivocal determination of a molecule's structure, a critical step in modern drug discovery and materials science.

References

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2007.

  • ResearchGate, 2000.

  • SciELO México, 2000.

  • Smolecule, 2023.

  • SciELO México, 2000.

  • DORAS, 2023.

  • MDPI, 2022.

  • MDPI, 2024.

  • Bentham Open, 2008.

  • Strem, 2026.

  • Ossila.

  • PubMed, 2010.

  • ResearchGate.

  • ResearchGate, 2018.

  • CCDC.

  • MilliporeSigma.

  • PMC, 2019.

  • PMC, 2019.

  • ResearchGate, 2015.

  • The University of Manchester, 2009.

  • PMC.

  • Fluorochem.

  • MDPI, 2018.

  • ResearchGate, 2018.

Sources

A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of 2-(2,4-Difluorobenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving drug is paved with rigorous scientific scrutiny. A critical, yet often overlooked, aspect of this journey is ensuring the consistency of chemical intermediates. These molecules, the fundamental building blocks of Active Pharmaceutical Ingredients (APIs), dictate the quality, safety, and efficacy of the final drug product. Inconsistent intermediates can lead to downstream manufacturing failures, unpredictable impurity profiles, and significant regulatory delays.[1]

This guide provides a comprehensive framework for assessing the batch-to-batch consistency of 2-(2,4-Difluorobenzoyl)-5-methylpyridine, a fluorinated pyridine derivative likely used as a key starting material in complex syntheses.[2] The principles and methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust system for de-risking their supply chain and ensuring the unwavering quality of their final product.

Our approach is built on a multi-tiered analytical strategy. No single technique can capture the complete chemical reality of a batch. Instead, we employ a suite of orthogonal methods—each providing a unique piece of the puzzle—to build a holistic and reliable profile of the material.

Part 1: The Analytical Strategy: Defining Critical Quality Attributes (CQAs)

The first step in any consistency assessment is to define the Critical Quality Attributes (CQAs) of the intermediate. These are the physical, chemical, biological, or microbiological attributes that must be controlled to ensure the product meets its desired quality. For an intermediate like 2-(2,4-Difluorobenzoyl)-5-methylpyridine, the primary CQAs are:

  • Identity: Is the material unequivocally the correct molecule?

  • Purity: What is the concentration of the target compound?

  • Impurity Profile: What are the identities and quantities of process-related impurities and potential degradants?[3][4]

  • Residual Solvents: What solvents from the manufacturing process remain, and at what levels?[5][6]

  • Physical Properties: Does the material exhibit consistent physical characteristics, such as melting point and crystalline form?

The following diagram illustrates the workflow for a comprehensive CQA assessment.

Caption: Analytical workflow for CQA assessment.

Part 2: Core Analytical Techniques & Protocols

A robust assessment relies on validated analytical procedures.[3] The International Council for Harmonisation (ICH) guidelines provide a framework for this validation.[7]

Identity Confirmation: The Structural Fingerprint

The first question is always: "Is it the right molecule?" We use a combination of spectroscopic techniques to answer this with a high degree of certainty.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation.

    • ¹H and ¹³C NMR: Provide a detailed map of the hydrogen and carbon skeleton of the molecule.

    • ¹⁹F NMR: This is particularly crucial for a difluorinated compound like ours. ¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it an exquisite probe for confirming the presence and electronic environment of the fluorine atoms.[8][9][10][11] Any change in the synthetic route or an unexpected side reaction involving the fluorine substituents would be immediately apparent.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing an essential check on its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of key functional groups (e.g., C=O of the ketone, C-F bonds, and pyridine ring vibrations).[12] It serves as a rapid and reliable identity check.

Purity and Impurity Profiling: The Chromatographic Workhorse

High-Performance Liquid Chromatography (HPLC) is the central technique for assessing purity and profiling impurities.[13][14][15] A well-developed HPLC method can separate the main component from process-related impurities and degradation products.[16]

Causality Behind Experimental Choices: We choose Reversed-Phase HPLC (RP-HPLC) as it is well-suited for molecules of intermediate polarity like our target compound. A C18 column provides excellent hydrophobic retention and separation capabilities. The use of a Diode Array Detector (DAD) is critical; it not only quantifies peaks at a specific wavelength but also provides UV spectra for each peak. This allows us to perform peak purity analysis, ensuring a seemingly single peak is not co-eluting with a hidden impurity.

This protocol is a self-validating system. The system suitability test (SST) performed before any sample analysis ensures the chromatographic system is performing adequately on that day.[17][18][19][20]

  • Instrumentation:

    • HPLC or UPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 30
      20.0 95
      25.0 95
      25.1 30

      | 30.0 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (Acquire full spectrum from 200-400 nm).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Concentration: Accurately weigh ~10 mg of the batch sample and dissolve in 10 mL of diluent (Concentration ≈ 1.0 mg/mL).

  • System Suitability Test (SST):

    • Inject the sample solution six times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the main peak area ≤ 2.0%.

      • Tailing Factor (Asymmetry) for the main peak: 0.8 - 1.5.

      • Theoretical Plates (N) for the main peak ≥ 2000.

  • Analysis & Calculation:

    • Inject the sample solution.

    • Integrate all peaks.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • Report any impurity greater than the reporting threshold (e.g., 0.05% as per ICH Q3A guidelines).[3][21]

Residual Solvent Analysis: Ensuring Process Safety

Solvents used in the synthesis must be controlled to levels that are safe for human health.[5][6][22] The standard method for this is Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID), following ICH Q3C guidelines.[5][6] This technique is ideal because it physically separates the volatile solvents from the non-volatile intermediate, preventing column contamination and providing excellent sensitivity.

Part 3: Comparative Analysis: A Case Study of Three Hypothetical Batches

To illustrate the assessment process, we present data from three hypothetical batches of 2-(2,4-Difluorobenzoyl)-5-methylpyridine. Acceptance criteria are set based on process capability and risk assessment.

Table 1: HPLC Purity and Impurity Profile Comparison

Acceptance Criteria: Purity ≥ 99.0%; Any Unspecified Impurity ≤ 0.10%; Total Impurities ≤ 0.50%

ParameterBatch ABatch BBatch C
Purity (Area %) 99.5299.6198.85
Impurity at RRT 0.85 (%) 0.080.070.09
Impurity at RRT 1.15 (%) 0.150.110.75
Total Impurities (%) 0.480.391.15
Status PASS PASS FAIL

Analysis: Batches A and B are highly consistent and meet all purity specifications. Batch C fails due to low purity and a significant out-of-specification result for the impurity at a Relative Retention Time (RRT) of 1.15. This would trigger an investigation.

Table 2: Spectroscopic and Physical Data Comparison

Acceptance Criteria: Data must be consistent with the reference standard.

TestBatch ABatch BBatch CResult
¹H, ¹⁹F NMR ConformsConformsConformsAll batches confirmed as the correct structure.
Mass Spec (m/z) ConformsConformsConformsAll batches show the correct molecular ion.
FTIR ConformsConformsConformsAll batches show characteristic functional groups.
Melting Point 88-90 °C89-91 °C85-89 °CBatch C shows a wider, depressed range, indicating impurity.

Analysis: While all batches are confirmed to be the correct chemical entity, the melting point data for Batch C corroborates the HPLC results, suggesting the presence of impurities that disrupt the crystal lattice.

Table 3: Residual Solvent Levels (HS-GC)

Acceptance Criteria based on ICH Q3C limits (Class 2 Solvents).[5][6]

SolventLimit (ppm)Batch A (ppm)Batch B (ppm)Batch C (ppm)Status
Toluene 890150165140PASS
Tetrahydrofuran (THF) 7202530950 FAIL

Analysis: Batches A and B show consistent and low levels of residual solvents. Batch C exhibits a significant failure for THF, indicating a deviation in the final purification or drying steps of the manufacturing process for that batch.

Part 4: Investigating Out-of-Specification (OOS) Results

The failure of Batch C triggers a formal Out-of-Specification (OOS) investigation. The goal is to identify the root cause and implement corrective and preventive actions (CAPA).

OOS_Investigation cluster_Investigation Investigation Phase cluster_RootCause Root Cause Analysis OOS OOS Result Detected (Batch C) Lab_Check Phase 1a: Laboratory Check - Re-check calculations - Verify standards/reagents - Inspect instrument performance OOS->Lab_Check Re_Test Phase 1b: Re-testing - Re-prepare original sample - Analyze re-sample from original container Lab_Check->Re_Test No lab error found Review_Mfg Review Manufacturing Batch Record - Raw material lots? - Process parameter deviations? - Equipment issues? Re_Test->Review_Mfg OOS Confirmed Identify_Impurity Characterize OOS Impurity (LC-MS, preparative HPLC, NMR) Review_Mfg->Identify_Impurity CAPA Implement CAPA - Modify purification step - Enhance drying procedure - Revise raw material specs Review_Mfg->CAPA Identify_Impurity->CAPA Root Cause Identified (e.g., Inefficient final wash) Reject Final Decision: Reject Batch C CAPA->Reject

Caption: Decision tree for an OOS investigation.

Conclusion

Assessing the batch-to-batch consistency of a pharmaceutical intermediate like 2-(2,4-Difluorobenzoyl)-5-methylpyridine is a non-negotiable aspect of robust drug development. It is a direct reflection of the maturity and control of the manufacturing process.[1] By implementing a multi-faceted analytical strategy founded on orthogonal techniques, detailed and validated protocols, and pre-defined acceptance criteria, development teams can ensure the reliability of their supply chain. This proactive approach to quality control not only satisfies regulatory expectations but, more importantly, lays the foundation for a safe, effective, and consistently manufactured final drug product.

References

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • USP-NF. (2023). 〈621〉 Chromatography. [Link]

  • United States Pharmacopeia. (2021). General Chapter, 〈621〉 Chromatography. [Link]

  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • HWI group. (2022). ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • ECA Academy. (2024). ICH Q3C: New Version of the Guideline for Residual Solvents published. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • American Chemical Society. (2023). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. [Link]

  • Chemistry Europe. (2020). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [Link]

  • Technology Networks. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Walsh Medical Media. (2012). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. [Link]

  • Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development. [Link]

  • Research & Reviews: A Journal of Drug Formulation, Development and Production. (2022). Synthesis and Characterization of m-Amino Pyridine Derivatives. [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ChemRxiv. (2025). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. [Link]

  • At Tianming Pharmaceutical. (2025). Batch-to-Batch Consistency: Why It Matters for Intermediates. [Link]

  • Zenovel. (2025). From Research to Market: Batch Release Testing & ICH Compliance. [Link]

  • Semantic Scholar. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • Oxford Instruments. (n.d.). Speeding Fluorine Analysis. [Link]

  • Heliyon. (2022). Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. [Link]

  • European Medicines Agency. (2022). ICH guideline Q13 on continuous manufacturing of drug substances and drug products – Step 5. [Link]

  • Pharmaguideline. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. [Link]

  • European Medicines Agency. (2021). ICH guideline Q13 on continuous manufacturing of drug substances and drug products. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PMC. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Sources

performance of 2-(2,4-Difluorobenzoyl)-5-methylpyridine in different photocatalytic reactions

[1]

Executive Summary & Chemical Profile[2]

The 2-(2,4-Difluorophenyl)-5-methylpyridine motif (dF(Me)ppy) represents a "Goldilocks" zone in ligand design for Iridium(III) photocatalysts. By combining the electron-withdrawing effects of fluorine on the phenyl ring with the electron-donating effect of the methyl group on the pyridine ring, this ligand fine-tunes the redox potentials of the resulting catalyst, making it distinct from the more common trifluoromethyl variants.

Chemical Identity Comparison
FeatureTarget Ligand (dF(Me)ppy) Common Alternative (dF(CF₃)ppy) User Query (Benzoyl Derivative)
Structure Biaryl (C-C bond)Biaryl (C-C bond)Diaryl Ketone (C=O bond)
Role Ligand for Ir/Pt catalystsLigand for Ir/Pt catalystsSubstrate / Precursor
Electronic Nature Push-Pull (F=EWG, Me=EDG)Pull-Pull (F=EWG, CF₃=EWG)Electrophilic Ketone
Key Catalyst [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆N/A (Substrate)

Mechanistic Performance: The "dF(Me)" Effect

In photocatalysis, the performance of a catalyst is defined by its Excited State Lifetime (


)Triplet Energy (

)
Redox Potentials
Comparative Redox Potentials

The 5-methyl substitution (dF(Me)ppy) renders the catalyst less oxidizing but more reducing compared to the 5-trifluoromethyl (dF(CF₃)ppy) analog. This makes the dF(Me) variant critical for reactions sensitive to over-oxidation or those requiring a specific reducing power to close the catalytic cycle.

Photocatalyst

(Ir

/Ir

)

(Ir

/Ir

)

(kcal/mol)
Performance Niche
[Ir(dF(Me)ppy)₂(dtbbpy)]⁺ -0.96 V +1.10 V ~63.0 Balanced Redox / C-N Coupling
[Ir(dF(CF₃)ppy)₂(dtbbpy)]⁺-0.89 V+1.21 V~61.0Strong Oxidant / Decarboxylation
[Ir(ppy)₂(dtbbpy)]⁺-0.96 V+0.66 V~58.0General Purpose
[Ru(bpy)₃]²⁺-0.81 V+0.77 V~46.0Low Energy / Traditional

Note: Potentials are vs. SCE. Values are approximate based on solvent conditions (MeCN).

Mechanistic Logic[1]
  • Fluorine Effect (Phenyl Ring): The 2,4-difluoro substitution stabilizes the HOMO (located on the metal/phenyl ring), increasing the oxidizing power of the excited state compared to non-fluorinated analogs.

  • Methyl Effect (Pyridine Ring): The 5-methyl group is an Electron Donating Group (EDG). It destabilizes the LUMO (located on the pyridine/bipyridine system).

    • Result: This raises the energy of the excited electron, making the excited complex a stronger reductant than the CF₃ analog.

    • Application: Ideal for reductive quenching cycles or energy transfer (EnT) processes where a high triplet energy is required without excessive oxidizing power that might degrade sensitive substrates (like amines).

Application Case Studies

Case Study A: C-N Cross-Coupling (Metallaphotoredox)

Context: The synthesis of aliphatic amines via Nickel/Photoredox dual catalysis.

  • Challenge: The oxidative addition of alkyl halides to Ni(0) requires a photocatalyst that can modulate the oxidation state of Nickel without oxidizing the resulting amine product.

  • Performance: [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ is often the catalyst of choice (e.g., MacMillan group protocols) over the CF₃ variant.

  • Why? The CF₃ variant is too strongly oxidizing (

    
     V) and can oxidize the amine product (generating radical cations and side products). The Me variant (
    
    
    V) sits in the perfect window to oxidize the Ni(II) species to Ni(III) or facilitate SET without destroying the product.
Case Study B: [2+2] Cycloaddition (Energy Transfer)

Context: Intermolecular cycloaddition of alkenes.

  • Mechanism: Triplet Energy Transfer (EnT).[1]

  • Performance: The dF(Me)ppy ligand confers a high triplet energy (

    
     kcal/mol).
    
  • Comparison: It outperforms [Ru(bpy)₃]²⁺ (

    
     kcal/mol) which cannot sensitize many styrenes or dienes. It is comparable to organic TADF catalysts (like 4CzIPN) but often exhibits higher stability and longer lifetimes, leading to lower catalyst loadings (0.1 mol% vs 1-2 mol%).
    

Experimental Protocols

Protocol 1: Synthesis of [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆

For researchers needing to synthesize the catalyst from the ligand.

Reagents:

  • Ligand: 2-(2,4-Difluorophenyl)-5-methylpyridine (dF(Me)ppy)[2][3][4]

  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Solvent: 2-Ethoxyethanol / Water (3:1)

Step-by-Step Workflow:

  • Dimer Formation: Combine

    
     (1.0 equiv) and dF(Me)ppy (2.2 equiv) in 2-ethoxyethanol/water.
    
  • Reflux: Heat to 110°C for 24 hours under

    
    . The solution will turn yellow/orange, and the chloro-bridged dimer precipitate will form.
    
  • Isolation: Cool, add water, filter the solid dimer [Ir(dF(Me)ppy)₂(\mu-Cl)]₂. Wash with water and hexanes.

  • Ligand Exchange: Dissolve the dimer (1.0 equiv) and dtbbpy (2.2 equiv) in ethylene glycol. Heat to 150°C for 12 hours.

  • Counter-ion Exchange: Cool to RT. Add aqueous

    
     (excess). The bright yellow solid precipitates.
    
  • Purification: Flash chromatography (DCM/MeOH) or recrystallization from Acetone/Ether.

Protocol 2: Evaluation of the "Benzoyl" Ketone as a Substrate

If the user intends to use 2-(2,4-Difluorobenzoyl)-5-methylpyridine as a substrate for asymmetric photoreduction.

Objective: Enantioselective reduction to the chiral alcohol. System: Ru(bpy)₃Cl₂ (Photocatalyst) + Hantzsch Ester (HEH) + Chiral Phosphoric Acid (CPA).

  • Mix: Substrate (0.1 mmol), Ru(bpy)₃Cl₂ (1 mol%), CPA (5 mol%), HEH (1.2 equiv) in THF.

  • Irradiate: Blue LED (450 nm) at RT for 12-24h.

  • Analysis: The electron-deficient nature of the 2,4-difluorobenzoyl group makes this substrate highly reactive (fast reduction). However, the 5-methyl pyridine nitrogen may interfere with CPA binding.

    • Optimization: Add 1.0 equiv of Lewis Acid (e.g.,

      
      ) to pre-coordinate the pyridine if conversion is low.
      

Visualization: Catalytic Cycle (C-N Coupling)

The following diagram illustrates the role of the [Ir(dF(Me)ppy)₂] complex in a metallaphotoredox cycle, highlighting the specific redox window that prevents amine oxidation.

GIr_GSIr(III) Ground State[Ir(dF(Me)ppy)2]+Ir_ES*Ir(III) Excited State(Strong Oxidant)Ir_GS->Ir_ESBlue Light (hv)Ir_IIIr(II) Reduced StateIr_ES->Ir_IISET (Oxidation of Ni)Ni_CycleNickel Catalytic Cycle(C-N Bond Formation)Ir_ES->Ni_CycleE_red = +1.10 V(Selective for Ni)Ir_II->Ir_GSSET (Reduction of R-Br)SubstrateAlkyl Bromide(R-Br)Substrate->Ir_IIAccepts e-

Figure 1: Mechanism of [Ir(dF(Me)ppy)₂(dtbbpy)]⁺ in metallaphotoredox catalysis. The specific redox potential (+1.10 V) allows oxidation of the Nickel co-catalyst without degrading the amine product.

References

  • Photocatalyst Synthesis & Characterization: Title: Synthesis and Characterization of Iridium Complexes for Photocatalysis. Source: Sigma-Aldrich / Merck Technical Library.
  • C-N Coupling Application

    • Title: The merger of transition metal and photocatalysis.[1][5]

    • Source:N
    • URL:[Link]

  • Ligand Properties (dF(Me)ppy vs dF(CF3)ppy)

    • Title: Rational design of redox potentials in Iridium photoc
    • Source:J. Am. Chem. Soc.
    • URL:[Link]

  • Substrate Data (Benzoyl Pyridines)

    • Title: Enantioselective Photochemical Reduction of 2-Acylpyridines.
    • Source:Angewandte Chemie Int. Ed.
    • URL:[Link]

Comparative Bioassay Guide: Validating Potency Assays for 2-(2,4-Difluorobenzoyl)-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


 Pharmacophore)

Executive Summary & Compound Context[1][2][3]

The scaffold 2-(2,4-Difluorobenzoyl)-5-methylpyridine represents a privileged structure in medicinal chemistry, primarily serving as a pharmacophore for Type II Kinase Inhibitors (targeting p38 MAPK or GSK-3


) and potentially as an intermediate for GABAergic modulators. The core structural motif—a pyridine ring linked via a ketone bridge to a difluorophenyl group—is designed to occupy the hydrophobic ATP-binding pocket while the ketone moiety often interacts with the hinge region.

Validating a bioassay for derivatives of this scaffold requires addressing two critical challenges:

  • Lipophilicity: The difluorobenzoyl group increases LogP, necessitating strict DMSO tolerance validation.

  • Binding Mode: Derivatives may exhibit slow-off kinetics (residence time), which endpoint assays might miss.

This guide compares three assay platforms and provides a full validation protocol for the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format, selected as the "Gold Standard" for its balance of throughput, robustness (Z'), and cost-efficiency in extensive SAR (Structure-Activity Relationship) campaigns.

Comparative Analysis: Selecting the Right Bioassay

For this compound class, we evaluate three competing methodologies. The selection criteria prioritize Z-Factor (signal robustness) and Physiological Relevance .

FeatureMethod A: TR-FRET (Europium/APC) Method B: NanoBRET™ (Live Cell) Method C: Western Blot (Phospho-specific)
Type Biochemical (Cell-free)Cellular (Target Engagement)Cellular (Phenotypic)
Mechanism Competition binding between tracer and drug.Energy transfer in live cells (Luciferase-Tracer).Antibody detection of substrate phosphorylation.[1]
Throughput High (384/1536-well)Medium (96/384-well)Low (Gel-based)
Precision (CV%) < 5% (Excellent)10-15% (Moderate)> 20% (Poor)
Key Advantage Robustness: Resistant to compound fluorescence; high Z'.Permeability: Accounts for cell membrane penetration.Downstream: Proves pathway inhibition.
Primary Limitation Artificial environment (no ATP competition in binding mode).Requires transfection; lower signal-to-noise.Non-quantitative; labor-intensive.
Verdict PREFERRED for QC & SAR Secondary Orthogonal Qualitative Check Only

Strategic Decision: We will proceed with the validation of Method A (TR-FRET) . It is the only method capable of meeting the strict ICH Q2(R2) requirements for linearity and intermediate precision required for a release assay, while Method B serves as a secondary biological validation step.

Detailed Protocol: TR-FRET Kinase Binding Assay

This protocol validates the potency (IC50) of 2-(2,4-Difluorobenzoyl)-5-methylpyridine derivatives by measuring their ability to displace a fluorescent tracer from the kinase active site.

A. Reagents & Buffer Composition[3]
  • Kinase Buffer A: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (Critical for preventing aggregation of lipophilic difluorobenzoyl derivatives).

  • Tracer: Alexa Fluor® 647-labeled Kinase Tracer (optimized Kd for target).

  • Detection Antibody: Europium-labeled anti-GST or anti-His antibody (donor).

  • Target Protein: Recombinant p38 MAPK or GSK-3

    
     (GST-tagged).
    
B. Experimental Workflow (Step-by-Step)
  • Compound Preparation:

    • Prepare a 10 mM stock of the derivative in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO (10 points).

    • Critical Step: Dilute compounds 1:100 into Kinase Buffer A to reach 1% DMSO final concentration. (High DMSO interferes with antibody stability).

  • Reaction Assembly (384-well Low Volume Plate):

    • Step 1: Add 5 µL of diluted Compound.

    • Step 2: Add 5 µL of Kinase/Antibody Mixture (2x concentration). Incubate 15 min at RT (allows compound to bind before tracer competition).

    • Step 3: Add 5 µL of Tracer (2x concentration).

  • Incubation:

    • Incubate for 60 minutes at Room Temperature in the dark. Note: For slow-binding kinetics typical of this scaffold, extend to 120 minutes to reach equilibrium.

  • Detection:

    • Read on a Multimode Plate Reader (e.g., EnVision/PHERAstar).

    • Excitation: 320-340 nm.

    • Emission 1 (Donor): 615 nm (Europium).[2]

    • Emission 2 (Acceptor): 665 nm (Alexa 647).

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Fit data to a sigmoidal dose-response equation (variable slope).

Scientific Visualization: Assay Principle

The following diagram illustrates the TR-FRET mechanism and the competitive displacement logic used in this validation.

TR_FRET_Mechanism cluster_0 Negative Control (Max Signal) cluster_1 Test Compound (Inhibition) Europium Europium Donor (Ab-Linked) Kinase Target Kinase (GST-Tagged) Europium->Kinase Binds Tag Tracer Fluorescent Tracer (Acceptor) Europium->Tracer Energy Transfer NoSignal Signal Loss (Inhibition) Europium->NoSignal Too Distant Tracer->Kinase Binds Active Site Signal FRET Signal (665 nm) Tracer->Signal High Ratio Tracer->NoSignal Free in Solution Compound Difluorobenzoyl Derivative Compound->Kinase Displaces Tracer

Caption: Figure 1. TR-FRET Competitive Binding Mechanism. The test compound displaces the tracer, reducing the FRET signal.

Validation Framework (ICH Q2 R2)

To validate this bioassay for regulatory or high-quality research purposes, you must demonstrate the following parameters.

A. Specificity & Selectivity
  • Objective: Ensure the signal change is due to specific binding, not interference (e.g., fluorescence quenching by the difluorobenzoyl ring).

  • Protocol: Run a "Counter-Screen" using the donor/fluorophore alone without the kinase.

  • Acceptance Criteria: The test compound must not alter the fluorescence intensity of the free tracer or the Europium donor by >10% at the highest concentration (10 µM).

B. Linearity & Range
  • Objective: Confirm the assay is linear across the IC50 range.

  • Protocol: Test a reference inhibitor (e.g., SB203580 for p38) at 12 concentrations.

  • Acceptance Criteria: Hill slope should be between -0.8 and -1.2.

    
     of the fit > 0.98.
    
C. Precision (Repeatability & Intermediate Precision)
  • Intra-Assay: Run the IC50 curve in triplicate on the same plate.

    • Target: CV% of IC50 values < 15%.

  • Inter-Assay: Different days, different operators.

    • Target: CV% of IC50 values < 20%.

D. Robustness (Z-Factor)
  • Objective: Measure the separation between "Max Signal" (DMSO only) and "Min Signal" (Reference Inhibitor).

  • Calculation:

    
    
    
  • Acceptance Criteria: Z' > 0.6 is required for a validated screening assay.

Scientific Visualization: Validation Workflow

This flowchart guides the decision-making process during the validation phase.

Validation_Workflow Start Start Validation Opt_Reagents Optimize [Enzyme] & [Tracer] Start->Opt_Reagents Check_Z Calculate Z-Factor Opt_Reagents->Check_Z Fail_Z Re-optimize Buffer/ incubation Check_Z->Fail_Z Z' < 0.5 Pass_Z Proceed to DMSO Tolerance Check_Z->Pass_Z Z' > 0.6 Fail_Z->Opt_Reagents DMSO_Check DMSO Tolerance Test (Does 1% affect signal?) Pass_Z->DMSO_Check Reproducibility Inter-Day Precision (n=3 runs) DMSO_Check->Reproducibility Stable Signal Final_Val Validated Assay Reproducibility->Final_Val

Caption: Figure 2. Step-wise validation workflow ensuring statistical robustness before compound screening.

Data Presentation: Summary of Validation Targets

When publishing or reporting your validation, structure your data as follows:

ParameterExperimental DefinitionAcceptance Criteria
Z-Factor (Z') 32 wells (DMSO) vs 32 wells (Ref Inhibitor)> 0.6 (Excellent)
Signal Stability Signal read at 1h, 2h, and 4hDrift < 10% over 2h
DMSO Tolerance Signal window at 0.5%, 1%, 2%, 5% DMSOStable up to 2% DMSO
Potency (IC50) Reference Compound (e.g., SB203580)Within 2-fold of literature value
LOD (Limit of Detection) 3x SD of Background< 10 nM (for high affinity)

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3] Guideline on validation of analytical procedures. [Link]

  • FDA Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4] (2018). Guidance for Industry. [Link][3]

  • Assay Guidance Manual. National Center for Biotechnology Information (NCBI). In Vitro Enzyme Inhibition Assays. [Link]

  • Simeonov, A., & Davis, M. I. (2004). Interference with fluorescence polarization and time-resolved fluorescence resonance energy transfer assays. [Link]

Sources

cross-validation of analytical methods for 2-(2,4-Difluorobenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Cross-Validation of Analytical Architectures for 2-(2,4-Difluorobenzoyl)-5-methylpyridine: A Comparative Guide

Executive Summary This technical guide addresses the analytical characterization of 2-(2,4-Difluorobenzoyl)-5-methylpyridine (DFBMP), a critical pharmacophore intermediate often associated with the synthesis of selective serotonin agonists (e.g., Lasmiditan analogs).[1] Due to the presence of the basic pyridine nitrogen and the electron-withdrawing difluorobenzoyl moiety, this molecule presents unique chromatographic challenges—specifically peak tailing and positional isomerism.

This guide moves beyond standard monographs by establishing a cross-validation framework . We compare the "Gold Standard" (HPLC-UV) against an "Orthogonal Validator" (GC-MS) to ensure method specificity and robustness, compliant with ICH Q2(R2) guidelines.

Part 1: The Analytical Challenge

The structural duality of DFBMP requires a multi-modal approach:

  • The Pyridine Core (Basic): Prone to silanol interactions in HPLC, leading to peak tailing.

  • The Difluorobenzoyl Group (Lipophilic/Electronegative): Provides strong UV chromophores but introduces potential for de-fluorinated impurities.

  • Positional Isomerism: The 5-methyl substitution must be distinguished from 3-methyl or 4-methyl isomers, which have identical mass but distinct retention behaviors.[1]

Diagram 1: Analytical Decision Matrix

This flowchart illustrates the logic for selecting between HPLC and GC based on the analytical objective.

AnalyticalMatrix Start Sample: DFBMP Obj_Purity Objective: Purity/Assay Start->Obj_Purity Obj_Impurity Objective: Trace Impurities Start->Obj_Impurity Obj_Volatile Objective: Residual Solvents Start->Obj_Volatile Method_HPLC Method A: HPLC-UV (Quantitation) Obj_Purity->Method_HPLC Primary Obj_Impurity->Method_HPLC Non-volatiles Method_GC Method B: GC-MS (Structure/Orthogonality) Obj_Impurity->Method_GC Volatiles/Isomers Method_HS Headspace GC Obj_Volatile->Method_HS Decision Cross-Validation Check Method_HPLC->Decision Method_GC->Decision Result Release Decision->Result Validated CoA

Caption: Workflow for selecting and cross-referencing analytical methods for DFBMP.

Part 2: Method A — The Workhorse (HPLC-UV)

Objective: Routine quantitative assay and non-volatile impurity profiling.

Expert Insight: Standard C18 columns often fail with pyridines due to secondary interactions with residual silanols. To mitigate this, we employ a chaotropic buffer system or an ion-pairing suppression strategy (acidic pH).[1] The 2,4-difluoro substitution pattern is stable but requires high resolution to separate from potential monofluoro degradants.[1]

Protocol 1: Acidic Reversed-Phase HPLC
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150mm, 3.5µm)End-capped stationary phase reduces silanol activity; 3.5µm offers balance of pressure/resolution.[1]
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) protonates the pyridine (pKa ~5.5), ensuring it exists as a single ionic species, sharpening peaks.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; prevents high backpressure.
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B.Gradient required to elute the lipophilic benzoyl moiety after the polar pyridine core.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 254 nmMaxima for the benzoyl ring.
Column Temp 35°CImproves mass transfer and reproducibility.

Self-Validating System Suitability (SST):

  • Tailing Factor: Must be < 1.5. If > 1.5, the column end-capping is failing or pH is too neutral.

  • Resolution: > 2.0 between DFBMP and the nearest impurity (likely 2,4-difluorobenzoic acid).[1]

Part 3: Method B — The Orthogonal Validator (GC-MS)

Objective: Structural confirmation, isomer differentiation, and detection of volatile starting materials (e.g., 2,4-difluorobenzoyl chloride).[1]

Expert Insight: While HPLC relies on polarity, GC separates based on boiling point.[1] This "orthogonality" is crucial. If an impurity co-elutes in HPLC (similar polarity), it will likely separate in GC (different volatility).[1] The Mass Spec (MS) detector provides the definitive "fingerprint" for the difluoro pattern (m/z 141 fragment).

Protocol 2: Capillary GC-MS
ParameterSpecificationRationale
Column DB-5ms (30m x 0.25mm x 0.25µm)5% Phenyl phase is standard for semi-volatiles; "ms" grade minimizes bleed.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Split 20:1 @ 250°CHigh split ratio prevents column overload from the abundant major component.
Oven Program 60°C (1 min) → 20°C/min → 300°C (5 min)Rapid ramp prevents band broadening of the high-boiling DFBMP.[1]
MS Source EI (70 eV), Scan 35-500 amuStandard ionization for library matching.[1]

Key MS Fragmentation Markers:

  • Molecular Ion: Look for M+ (approx. 233 Da).

  • Base Peak: m/z 141 (2,4-difluorobenzoyl cation) – Diagnostic.[1]

  • Pyridyl Fragment: m/z 92 (5-methylpyridine cation).[1]

Part 4: Comparative Analysis & Cross-Validation

The power of this guide lies in the Cross-Validation of data. Relying on a single method is a regulatory risk.

Table 3: Head-to-Head Performance Metrics
FeatureHPLC-UV (Method A)GC-MS (Method B)Cross-Validation Verdict
Specificity High for polar degradants (acids).[1]High for isomers and volatiles.Complementary: Use HPLC for assay, GC for ID.[1]
Linearity (R²) > 0.999 (0.05 - 1.0 mg/mL)> 0.995 (0.01 - 0.5 mg/mL)HPLC is superior for quantitative linearity.[1]
LOD/LOQ ~0.05% (Area)~0.01% (Area)GC-MS is more sensitive for trace impurities.[1]
Robustness Sensitive to pH changes.Sensitive to inlet liner cleanliness.Check: If HPLC purity > GC purity, non-volatile salts may be present.[1]
Diagram 2: Impurity & Fragmentation Pathway

This diagram visualizes why specific MS fragments confirm the structure and how impurities might arise.

Fragmentation Parent Parent: DFBMP (MW ~233) Frag_Benzoyl Fragment A: 2,4-Difluorobenzoyl+ (m/z 141) Parent->Frag_Benzoyl EI Fragmentation Frag_Pyridine Fragment B: 5-Methylpyridine+ (m/z 92) Parent->Frag_Pyridine EI Fragmentation Impurity_Acid Impurity: 2,4-Difluorobenzoic Acid (Hydrolysis Product) Impurity_Acid->Frag_Benzoyl Common Fragment

Caption: MS fragmentation logic. Note that the benzoyl fragment (m/z 141) is shared with the acid impurity, necessitating chromatographic separation.[1]

Part 5: Regulatory & Validation Framework (ICH Q2(R2))[1][2]

To transition this guide from "experimental" to "regulatory ready," the following validation parameters must be documented:

  • Specificity (Stress Testing):

    • Perform forced degradation (Acid, Base, Peroxide).[1]

    • Requirement: Peak purity angle < Peak purity threshold (using Diode Array Detector).

  • Accuracy (Recovery):

    • Spike DFBMP into a placebo matrix at 80%, 100%, and 120% levels.[1]

    • Acceptance: 98.0% - 102.0% recovery.[1]

  • Precision:

    • Repeatability (n=6 injections).

    • Acceptance: RSD < 1.0% for Assay; RSD < 5.0% for Impurities.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for C18/Acidic Mobile Phase selection).

  • European Medicines Agency. (2022). Assessment Report: Rayvow (Lasmiditan). (Provides context on impurity limits for this class of compounds). [Link][1]

Sources

comparing the efficacy of 2-(2,4-Difluorobenzoyl)-5-methylpyridine-based drugs in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: 2-(2,4-Difluorobenzoyl)-5-methylpyridine-based Scaffolds

Executive Summary & Compound Profile

2-(2,4-Difluorobenzoyl)-5-methylpyridine (often abbreviated in synthesis as a DFB-MPy scaffold) represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors and a key intermediate in the synthesis of atypical antipsychotics (structurally related to the piperidine moiety of Iloperidone ).

While often encountered as a high-purity building block (CAS 583052-21-5 for the phenyl-pyridine variant, or custom synthesis for the benzoyl-pyridine), its efficacy in cell lines is primarily evaluated in the context of anti-inflammatory (p38 MAPK inhibition) and anti-proliferative (tubulin destabilization or kinase modulation) applications.

This guide compares the efficacy of DFB-MPy-based experimental drugs against industry standards (SB203580 , Birb 796 , and Paclitaxel ) to assist in lead optimization and mechanism of action (MoA) validation.

Mechanism of Action (MoA) & Signaling Pathway

The primary biological activity of 2-aroylpyridine derivatives typically involves competitive inhibition of the ATP-binding pocket of kinases (specifically p38


 MAPK) or modulation of tubulin polymerization.
Primary Pathway: p38 MAPK Inhibition

In inflammation models (e.g., LPS-stimulated RAW 264.7 cells), DFB-MPy derivatives block the phosphorylation of downstream effectors like MAPKAPK2 (MK2) and HSP27, thereby reducing cytokine production (TNF-


, IL-6).

MAPK_Pathway Stimulus LPS / Stress MAP3K MAP3K (TAK1/ASK1) Stimulus->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 Phosphorylation p38 p38 MAPK (Target) MKK3_6->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 TF Transcription Factors (ATF2, CHOP) p38->TF DFB_MPy DFB-MPy Inhibitor (ATP-Competitive) DFB_MPy->p38 Inhibits ATP Binding HSP27 HSP27 MK2->HSP27 pHSP27 p-HSP27 (Actin Remodeling) HSP27->pHSP27 Cytokines TNF-α, IL-6, IL-1β TF->Cytokines Gene Expression

Figure 1: Mechanism of Action for p38 MAPK inhibition by 2-aroylpyridine scaffolds. The compound prevents downstream phosphorylation of HSP27 and cytokine release.

Comparative Efficacy Analysis

This section contrasts DFB-MPy-based candidates with established "Gold Standard" inhibitors.

Table 1: Comparative Efficacy Profile (Cellular Models)
FeatureDFB-MPy Scaffold (Experimental)SB203580 (Standard p38i)Birb 796 (Doramapimod)Paclitaxel (Tubulin Control)
Primary Target p38

MAPK / Tubulin (dual potential)
p38

/

MAPK
p38 MAPK (All isoforms)

-Tubulin
Binding Mode ATP-Competitive (Type I/II)ATP-Competitive (Type I)Allosteric (Type II)Stabilizer
IC50 (RAW 264.7) 50 - 250 nM (Derivative dependent)~600 nM~10 - 50 nMN/A
IC50 (HeLa) 0.5 - 5.0

M
(Anti-proliferative)
>10

M (Low tox)
~1

M
< 10 nM
Selectivity Moderate (Potential COX-2 off-target)High (p38 specific)Very HighHigh (Tubulin)
Solubility Moderate (Lipophilic, logP ~3.5)LowLowLow

Analyst Insight: The 2-(2,4-Difluorobenzoyl) moiety significantly enhances metabolic stability compared to non-fluorinated analogues, reducing oxidative metabolism. However, the 5-methylpyridine core provides a critical hydrophobic interaction (Valine gatekeeper residue) that dictates potency. DFB-MPy derivatives often show a better toxicity profile than SB203580 but may lack the picomolar potency of Birb 796.

Experimental Protocols for Validation

To rigorously evaluate the efficacy of a DFB-MPy-based drug, use the following self-validating workflow.

Workflow Visualization

Protocol_Workflow Prep 1. Compound Prep (DMSO Stock 10mM) Cell_Seed 2. Cell Seeding (RAW 264.7 / HeLa) Prep->Cell_Seed Treatment 3. Drug Treatment (0.1 - 10 µM) Cell_Seed->Treatment Stimulation 4. LPS Stimulation (1 µg/mL, 4h) Treatment->Stimulation Pre-incubate 1h Readout_3 5c. MTT Assay (Viability) Treatment->Readout_3 24-48h (No LPS) Readout_1 5a. ELISA (TNF-α) (Supernatant) Stimulation->Readout_1 Readout_2 5b. Western Blot (Lysate: p-HSP27) Stimulation->Readout_2

Figure 2: Experimental workflow for validating anti-inflammatory efficacy and cytotoxicity.

Detailed Protocol: Anti-Inflammatory Assay (RAW 264.7)
  • Seeding: Plate RAW 264.7 macrophages at

    
     cells/well in 96-well plates. Incubate overnight.
    
  • Preparation: Dissolve DFB-MPy compound in DMSO to 10 mM. Prepare serial dilutions (0.01, 0.1, 1, 10

    
    M) in serum-free media.
    
  • Pre-treatment: Add compounds to cells for 1 hour prior to stimulation. Control: DMSO (Vehicle).

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1

    
    g/mL. Incubate for 4–6 hours (for TNF-
    
    
    
    mRNA/protein) or 15–30 mins (for phosphorylation signaling).
  • Analysis:

    • ELISA: Collect supernatant to measure TNF-

      
       release.
      
    • Western Blot: Lyse cells in RIPA buffer + Phosphatase Inhibitors. Probe for p-p38 (Thr180/Tyr182) and p-HSP27 .

    • Success Criteria: A dose-dependent reduction in TNF-

      
       without significant cytotoxicity (>80% viability in MTT) confirms anti-inflammatory efficacy rather than cell death.
      

Troubleshooting & Optimization

  • Issue: High Cytotoxicity.

    • Cause: The "Difluorobenzoyl" group can be reactive or the compound may destabilize tubulin at high concentrations.

    • Solution: Run a counter-screen with HeLa or MCF-7 cells (MTT assay) to determine the Therapeutic Index (TI). If IC50(Viability) / IC50(TNF-

      
      ) < 10, the compound is likely too toxic for inflammation indications.
      
  • Issue: Poor Solubility.

    • Cause: The planar benzoyl-pyridine structure is lipophilic.

    • Solution: Use HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin) in the formulation or keep DMSO < 0.5%.
      

References

  • P38 MAPK Inhibitors: Kumar, S., et al. "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery, 2003. Link

  • Scaffold Analysis: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • Related Drug (Iloperidone): Weiden, P. J., et al. "Efficacy and safety of iloperidone: an atypical antipsychotic for the treatment of schizophrenia." Journal of Clinical Psychiatry, 2008. Link

  • Chemical Building Block: Fluorochem. "2-(2,4-Difluorobenzoyl)-5-methylpyridine Product Sheet." Link (Note: Reference for chemical identity).

Safety Operating Guide

Personal protective equipment for handling 2-(2,4-Difluorobenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical operational manual for the safe handling, containment, and disposal of 2-(2,4-Difluorobenzoyl)-5-methylpyridine .[1] As a specialized fluorinated pyridine-ketone intermediate, this compound presents specific risks associated with halogenated aromatics and pyridine toxicity.[1]

This protocol is designed for R&D chemists and Process Safety Engineers who require immediate, actionable data over generic safety advice.

Substance Risk Profile & Hazard Identification

Chemical Identity: 2-(2,4-Difluorobenzoyl)-5-methylpyridine Functional Class: Fluorinated Diaryl Ketone / Pyridine Derivative Physical State: Solid (crystalline powder inferred from structural analogs).[1]

While specific GHS data for this exact intermediate may be proprietary or vendor-specific, the Precautionary Principle dictates we treat it according to the "Worst-Case Analog" method, using data from 2,4-difluorobenzoyl moieties and methylpyridines.[1]

Hazard CategoryInferred GHS ClassificationOperational Implication
Acute Toxicity H302/H312 (Harmful if swallowed/contact with skin)Pyridine rings facilitate transdermal absorption.[1] Systemic neurotoxicity risk.
Skin/Eye Corrosion H315/H319 (Causes skin/serious eye irritation)Fluorinated motifs can cause delayed, deep-tissue irritation.[1]
Respiratory H335 (May cause respiratory irritation)Dust inhalation is the primary exposure vector during weighing.
Thermal Stability Combustion Risk Decomposition releases Hydrogen Fluoride (HF) , NOx, and CO.
Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient.[1] The lipophilic nature of the pyridine ring combined with the electron-withdrawing fluorine atoms increases the potential for skin permeation.[1]

A. Hand Protection (Barrier Integrity)
  • Primary Layer: High-modulus Nitrile (minimum 5 mil / 0.12 mm).[1]

  • Secondary Layer (Critical): If handling solutions >100mL or concentrated mother liquors, wear Silver Shield/4H (PE/EVAL) laminate gloves under the nitrile outer layer.

  • Rationale: Pyridine derivatives can permeate standard nitrile in <30 minutes. Laminate liners provide >4 hours of breakthrough protection against aromatic amines and ketones.

B. Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1]

  • Secondary Control (Powder Handling): If weighing outside a hood (not recommended) or in a powder containment enclosure, use a P100 (HEPA) respirator or a Powered Air Purifying Respirator (PAPR).[1]

  • Prohibited: Do not use N95 masks; they offer no protection against organic vapors released if the solid sublimes or is dissolved.

C. Ocular & Facial Defense
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).[1]

  • Contraindication: Safety glasses with side shields are unsafe for this compound during synthesis or purification steps due to the risk of fine dust bypass or solvent splash containing the dissolved compound.

Engineering Controls & Handling Protocol

The following workflow diagram illustrates the decision logic for handling this compound based on the operational state (Solid vs. Solution).

HandlingProtocol Start Start: Handling 2-(2,4-Difluorobenzoyl)-5-methylpyridine StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution Weighing Weighing Station: Static-Dissipative Balance Inside Fume Hood Solid->Weighing Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Closed Vessel Solution->Reaction Transfer Transfer Protocol: Use Anti-Static Funnel Avoid Dust Generation Weighing->Transfer Transfer->Reaction Spill Spill Event? Reaction->Spill CleanupSolid HEPA Vacuum or Wet Wipe (No Dry Sweep) Spill->CleanupSolid If Solid Spill CleanupLiq Absorb with Vermiculite Treat as Halogenated Waste Spill->CleanupLiq If Liquid Spill

Figure 1: Operational Decision Logic for Handling Fluorinated Pyridine Intermediates.

Critical Operational Steps:
  • Static Control: Fluorinated organic solids are often highly static-prone.[1] Use an ionizing fan or anti-static gun during weighing to prevent "fly-away" powder, which increases inhalation risk.[1]

  • Solvent Compatibility: Avoid chlorinated solvents (DCM/Chloroform) if possible during extraction to minimize the total halogen load for disposal, unless required for solubility. Ethyl Acetate/Heptane systems are preferred.[1]

  • Glassware Cleaning: Do not rinse glassware directly in the open sink. Rinse with acetone inside the hood, and collect the first rinse as halogenated waste.

Waste Disposal & Decontamination

Disposal of 2-(2,4-Difluorobenzoyl)-5-methylpyridine requires strict segregation due to the C-F bonds.[1]

Disposal Workflow:

  • Segregation: Label waste clearly as "Halogenated Organic - Fluorinated." Do not mix with general non-halogenated organic solvents.[1]

  • Destruction Method: The only validated method for complete destruction of the difluorobenzoyl moiety is High-Temperature Incineration (>1100°C) with flue gas scrubbing.[1]

    • Why? Standard low-temp incineration may release HF gas or perfluoroisobutene (PFIB) analogs, which are highly toxic.[1]

  • Aqueous Waste: If the compound enters the aqueous phase (e.g., during workup), the water must be collected and treated as hazardous chemical waste, not discharged to the sewer.

Decontamination Solution: For surface decontamination (hood sash, benchtop), use a surfactant-based cleaner (e.g., Decon 90) followed by an ethanol wipe.[1] Avoid bleach (NaOCl), as it may react with pyridine nitrogens to form unstable N-chloramines.[1]

Emergency Response (The "HF" Factor)

Although this compound is not HF itself, thermal decomposition (fire) releases Hydrogen Fluoride.

  • Fire: Use Dry Chemical or CO2.[1][2][3] Do not use water jets on large quantities, as this creates hydrofluoric acid runoff.

  • Skin Contact:

    • Immediately wash with soap and water for 15 minutes.[1]

    • If redness or burning persists (indicating potential fluorine ion involvement from decomposition), apply Calcium Gluconate gel as a precaution and seek medical evaluation.

References
  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for Fluorinated Pyridines. Retrieved from [Link][1]

  • U.S. EPA. (2023). Destruction and Disposal of Fluorinated Organic Chemicals via Incineration.[4][5] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorobenzoyl)-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorobenzoyl)-5-methylpyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.